molecular formula C21H25N3O3S B563336 7-Hydroxy Quetiapine-d8 CAS No. 1185098-57-0

7-Hydroxy Quetiapine-d8

Cat. No.: B563336
CAS No.: 1185098-57-0
M. Wt: 407.558
InChI Key: VEGVCHRFYPFJFO-UFBJYANTSA-N
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Description

A metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic.>

Properties

CAS No.

1185098-57-0

Molecular Formula

C21H25N3O3S

Molecular Weight

407.558

IUPAC Name

6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol

InChI

InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2/i7D2,8D2,9D2,10D2

InChI Key

VEGVCHRFYPFJFO-UFBJYANTSA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42

Synonyms

11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl-d8]-dibenzo[b,f][1,4]thiazepin-7-ol;  ICI214227-d8; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to 7-Hydroxy Quetiapine-d8. This deuterated analog of a primary active metabolite of Quetiapine is a critical tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of 7-Hydroxy Quetiapine, a significant metabolite of the atypical antipsychotic drug Quetiapine. The incorporation of eight deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical assays.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₂₁H₁₇D₈N₃O₃S[1]
Molecular Weight 407.56 g/mol [1]
CAS Number 1185098-57-0[1]
Unlabeled CAS Number 139079-39-3[1][2]
Accurate Mass 407.2119[1]
Appearance White to Pale Yellow Solid
Storage Temperature -20°C
Solubility Chloroform (Slightly), Methanol (Slightly)

Metabolic Signaling Pathway

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of 7-Hydroxy Quetiapine is a key pathway.

Quetiapine Metabolism

Quetiapine_Metabolism Quetiapine Quetiapine N_Desalkylquetiapine N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 7_Hydroxy_Quetiapine 7-Hydroxy Quetiapine (Active) Quetiapine->7_Hydroxy_Quetiapine CYP2D6 7_Hydroxy_N_Desalkylquetiapine 7-Hydroxy-N-Desalkylquetiapine (Active) N_Desalkylquetiapine->7_Hydroxy_N_Desalkylquetiapine CYP2D6 CYP3A4 CYP3A4 CYP2D6 CYP2D6

Caption: Metabolic pathway of Quetiapine.

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis and analysis of this compound. The following sections provide cited experimental protocols.

Synthesis of Quetiapine Analogues

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general synthesis of Quetiapine provides a foundational methodology. The synthesis of the deuterated analog would involve the use of deuterated precursors. A general synthesis of Quetiapine involves the reaction of dibenzo[b,f][3][4]thiazepin-11(10H)-one with an appropriate piperazine derivative.

Analytical Methodologies

The quantification of Quetiapine and its metabolites is essential in clinical and research settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow start Start: Plasma Sample Collection extraction Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC-MS/MS System reconstitution->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM mode) ionization->detection quantification Data Analysis and Quantification detection->quantification

Caption: LC-MS/MS analytical workflow.

Detailed Protocol for LC-MS/MS Analysis of Quetiapine and Metabolites in Human Plasma [3][5][6]

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard solution (e.g., Quetiapine-d8).

    • Perform liquid-liquid extraction by adding 1000 µL of tert-butyl methyl ether and vortexing for 3 minutes.[3]

    • Centrifuge the mixture at 12,000 rpm for 10 minutes.[3]

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase, such as a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[3]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Sunfire C18, 50mm x 2.1mm, 5µm) is commonly used.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typical.[3]

    • Flow Rate: A flow rate of around 300 nL/min is often employed for nano-UPLC-MS/MS systems.[3]

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization (ESI) is generally used.[5]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5][6]

Detailed Protocol for HPLC Analysis of Quetiapine and Metabolites

  • Sample Preparation:

    • Protein precipitation is a common method for plasma sample preparation. Acetonitrile is frequently used for this purpose.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for separation.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is common.

    • Detection: UV detection at a wavelength of 225 nm is often used.

This guide serves as a foundational resource for professionals engaged in the research and development of Quetiapine and its metabolites. The provided data and methodologies are intended to support further investigation and application in this field.

References

In-Depth Technical Guide: Synthesis and Characterization of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Hydroxy Quetiapine-d8, a deuterated stable isotope-labeled internal standard of the major active metabolite of Quetiapine. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the preparation and analytical validation of this critical reagent for use in pharmacokinetic and metabolic studies.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form several metabolites. The most significant of these is 7-Hydroxy Quetiapine, which is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.

This compound is the deuterium-labeled analog of 7-Hydroxy Quetiapine.[1][2] The incorporation of eight deuterium atoms onto the piperazine ring provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical data.[3]

This guide will detail the synthetic pathway to this compound, outline the analytical techniques used for its characterization, and present the relevant data in a clear and accessible format.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis can be divided into two main stages:

  • Synthesis of the 7-Hydroxy-11-chloro-dibenzo[b,f][1][4]thiazepine intermediate.

  • Coupling of the intermediate with the deuterated piperazine side chain.

A schematic of the proposed synthetic pathway is presented below:

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling and Final Product Start Starting Materials Intermediate_1 Hydroxylated dibenzothiazepinone Start->Intermediate_1 Hydroxylation Intermediate_2 7-Hydroxy-11-chloro- dibenzothiazepine Intermediate_1->Intermediate_2 Chlorination Final_Product This compound Intermediate_2->Final_Product Coupling Reaction Side_Chain Piperazine-d8 derivative Side_Chain->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on established chemical principles for the synthesis of similar compounds. These protocols are for illustrative purposes and would require optimization and validation.

Stage 1: Synthesis of 7-Hydroxy-11-chloro-dibenzo[b,f][1][4]thiazepine

  • Hydroxylation of Dibenzo[b,f][1]thiazepin-11(10H)-one: The starting material, dibenzo[b,f][1]thiazepin-11(10H)-one, would first need to be hydroxylated at the 7-position. This could potentially be achieved through electrophilic aromatic substitution, such as nitration followed by reduction and diazotization, and finally hydrolysis to introduce the hydroxyl group. Alternatively, direct hydroxylation methods using specific oxidizing agents could be explored. The resulting 7-hydroxy-dibenzo[b,f][1]thiazepin-11(10H)-one would be purified by column chromatography.

  • Chlorination of the Lactam: The hydroxylated intermediate would then be converted to the corresponding 11-chloro derivative. This is a critical step to enable the subsequent coupling with the piperazine side chain. A common method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction would likely be carried out in an inert solvent under reflux conditions. The product, 7-hydroxy-11-chloro-dibenzo[b,f][1][4]thiazepine, would be isolated and purified.

Stage 2: Coupling with Deuterated Piperazine Side Chain

  • Preparation of 1-(2-(2-hydroxyethoxy)ethyl)piperazine-d8: The deuterated side chain can be synthesized by reacting piperazine-d8 with 2-(2-chloroethoxy)ethanol. Piperazine-d8 is commercially available. The reaction is typically carried out in the presence of a base to scavenge the HCl formed.

  • Coupling Reaction: The final step involves the nucleophilic substitution of the chlorine atom in the 7-hydroxy-11-chloro-dibenzo[b,f][1][4]thiazepine intermediate with the deuterated piperazine derivative. This reaction is typically performed in a high-boiling point solvent, such as toluene or xylene, in the presence of a base (e.g., sodium carbonate or triethylamine) to neutralize the HCl generated. The reaction mixture would be heated to reflux for several hours.

  • Purification: The crude this compound would be purified using column chromatography on silica gel to yield the final product as a solid.

Characterization of this compound

The identity, purity, and stability of the synthesized this compound must be rigorously confirmed through a series of analytical techniques.

Analytical Methods Workflow

The following diagram illustrates the typical workflow for the characterization of a synthesized analytical standard.

Characterization_Workflow Synthesis Crude Synthesized This compound Purification Purification (Column Chromatography) Synthesis->Purification Purity_Analysis Purity Assessment (HPLC/UPLC) Purification->Purity_Analysis Structure_Confirmation Structural Elucidation Purity_Analysis->Structure_Confirmation MS Mass Spectrometry (MS) Structure_Confirmation->MS NMR Nuclear Magnetic Resonance (NMR) Structure_Confirmation->NMR Final_Standard Certified Reference Material Structure_Confirmation->Final_Standard Confirmation

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

  • Purpose: To determine the purity of the synthesized compound and to establish its retention time.

  • Method: A reversed-phase HPLC or UPLC method would be employed. A typical column would be a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient elution mode. Detection would be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Data: The chromatogram would show a major peak corresponding to this compound, and the purity would be calculated based on the area percentage of this peak relative to the total peak area.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.

  • Method: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer would be used to obtain an accurate mass measurement. Tandem mass spectrometry (MS/MS) would be performed to generate a fragmentation spectrum.

  • Data: The HRMS data would confirm the elemental composition of the molecule. The MS/MS spectrum would show characteristic fragment ions that can be used to confirm the structure of the molecule, including the presence of the deuterated piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed information about the chemical structure of the molecule, including the positions of the deuterium atoms.

  • Method: ¹H NMR and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated protons on the piperazine ring would confirm the successful incorporation of deuterium.

  • Data: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would be used to assign the structure of this compound.

Quantitative Data Summary

While specific experimental data for the synthesis and characterization of this compound is not publicly available, the following tables summarize the expected and reported data for the non-deuterated compound and the expected differences for the deuterated analog.

Table 1: Physicochemical Properties

Property7-Hydroxy QuetiapineThis compound
Molecular Formula C₂₁H₂₅N₃O₃SC₂₁H₁₇D₈N₃O₃S
Monoisotopic Mass 399.1617 g/mol 407.2119 g/mol [1]
Appearance Off-white to pale yellow solidOff-white to pale yellow solid

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Results for this compound
HPLC/UPLC Purity >98% (by area percentage)
HRMS (ESI+) [M+H]⁺ ion observed at m/z 408.2182
¹H NMR Signals corresponding to the aromatic and ethoxyethyl protons. Absence of signals for the piperazine ring protons.
¹³C NMR Signals corresponding to all carbon atoms in the molecule.

Quetiapine Metabolism and the Role of 7-Hydroxy Quetiapine

The following diagram illustrates the metabolic pathway of Quetiapine, highlighting the formation of 7-Hydroxy Quetiapine.

Metabolism_Pathway Quetiapine Quetiapine CYP3A4 CYP3A4 Quetiapine->CYP3A4 Metabolite_1 N-Desalkylquetiapine (Norquetiapine) CYP3A4->Metabolite_1 Metabolite_2 7-Hydroxy Quetiapine CYP3A4->Metabolite_2 Metabolite_3 Quetiapine Sulfoxide CYP3A4->Metabolite_3 Further_Metabolism Further Metabolism and Excretion Metabolite_1->Further_Metabolism Metabolite_2->Further_Metabolism Metabolite_3->Further_Metabolism

Caption: Major metabolic pathways of Quetiapine.

Conclusion

This compound is an essential tool for the accurate quantification of the active metabolite of Quetiapine in biological matrices. This technical guide has provided a comprehensive overview of its synthesis and characterization. While a detailed, publicly available synthetic protocol is lacking, a plausible route has been outlined based on established chemical principles. The characterization of this stable isotope-labeled standard relies on a combination of chromatographic and spectroscopic techniques to ensure its identity, purity, and suitability for use in regulated bioanalytical studies. The information presented herein should serve as a valuable resource for researchers and scientists involved in the development and analysis of Quetiapine and its metabolites.

References

7-Hydroxy Quetiapine-d8 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Quetiapine-d8, a deuterated internal standard for the pharmacologically active metabolite of Quetiapine. The information compiled herein is intended to support research, analytical method development, and drug metabolism studies.

Physicochemical and Analytical Data

While a specific Certificate of Analysis for a single batch of this compound is not publicly available, the following tables summarize typical data points and analytical methodologies reported in the scientific literature for the analysis of 7-Hydroxy Quetiapine. This information is crucial for the utilization of its deuterated analogue as an internal standard.

Table 1: Quantitative Data from Analytical Methods for 7-Hydroxy Quetiapine

ParameterMethodMatrixValue
Linearity RangeHPLCRat Plasma0.086-171 µg/mL[1][2]
Limit of Quantification (LLOQ)HPLCRat Plasma0.086 µg/mL[1]
Limit of Detection (LOD)UPLC-MS/MSRat Plasma0.01 ng/mL[3]
Limit of Detection (LOD)UPLC-MS/MSRat Cerebrospinal Fluid0.01 ng/mL[3]
Limit of Detection (LOD)Capillary Electrophoresis (FESS)Human Plasma1.00 ng/mL[4]
Mass Fragments (silylated)GC-MS (EI)Biological Samplesm/z 314, 298, 327[5]

Table 2: General Properties of Quetiapine

PropertyValue
Protein Binding~83%[6][7][8]
Terminal Half-life~6-7 hours[6][7][9]
Primary Route of EliminationHepatic Metabolism[6][7]
Excretion~73% in urine, ~20-21% in feces[6][7][8]

Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 7-Hydroxy Quetiapine is a key metabolic step.

The major metabolic pathway for Quetiapine is sulfoxidation, and CYP3A4 is the primary enzyme responsible for its overall metabolism.[10] CYP3A4 is also involved in the N-dealkylation of Quetiapine to form Norquetiapine (N-desalkylquetiapine).[8][10] The 7-hydroxylation of Quetiapine is primarily catalyzed by CYP2D6.[6][8] Norquetiapine can also be hydroxylated to form 7-hydroxy-N-desalkylquetiapine.[6][8]

Quetiapine_Metabolism Quetiapine Quetiapine Sulfoxide Quetiapine Sulfoxide (inactive) Quetiapine->Sulfoxide CYP3A4 Norquetiapine Norquetiapine (N-desalkylquetiapine) (active) Quetiapine->Norquetiapine CYP3A4 HydroxyQuetiapine 7-Hydroxy Quetiapine (active) Quetiapine->HydroxyQuetiapine CYP2D6 HydroxyNorquetiapine 7-Hydroxy-N-desalkylquetiapine (active) Norquetiapine->HydroxyNorquetiapine CYP2D6 Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Serum) IS Add Internal Standard (this compound) Sample->IS Extraction Protein Precipitation or Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC/HPLC Separation Evaporation->LC MS Mass Spectrometry (Tandem MS) LC->MS Detection Detection & Quantification MS->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Calculation Concentration Calculation Calibration->Calculation

References

In-Depth Technical Guide: 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 7-Hydroxy Quetiapine-d8, a deuterated analog of the active metabolite of the atypical antipsychotic drug, quetiapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methodologies, and metabolic pathways. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of 7-Hydroxy Quetiapine in biological matrices.

Core Data Presentation

Physicochemical Properties
PropertyValueReference
CAS Number 1185098-57-0N/A
Molecular Formula C₂₁H₁₇D₈N₃O₃SN/A
Molecular Weight 407.56 g/mol N/A
Appearance Not specified, typically a solidN/A
Solubility Soluble in methanol[1]
Unlabeled CAS Number 139079-39-3N/A
Analytical Data for Quetiapine and its Metabolites

The following table summarizes key parameters from a validated LC-MS/MS method for the simultaneous determination of quetiapine and its metabolites in human plasma.[2][3][4]

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Quetiapine1 - 15001
7-Hydroxy Quetiapine3 - 1201.00
Norquetiapine3 - 1200.50
Quetiapine SulfoxideNot specifiedNot specified

Experimental Protocols

Synthesis of 7-Hydroxy Quetiapine

While a specific, detailed protocol for the synthesis of the deuterated analog, this compound, is not publicly available, the general synthesis of quetiapine involves a key intermediate, dibenzo[b,f][2][4]thiazepin-11(10H)-one.[5] This intermediate is reacted with phosphorous oxychloride to form 11-chlorodibenzo[b,f][2][4]thiazepine.[5] Subsequent reaction with the appropriate piperazine derivative yields quetiapine.[5][6]

The synthesis of 7-Hydroxy Quetiapine would likely involve a similar pathway, potentially with a protected hydroxyl group on the dibenzothiazepine ring or hydroxylation of the quetiapine molecule in a later step. The deuteration of the piperazine ring is a specialized process that would be introduced during the synthesis of the piperazine side chain.

Quantitative Analysis of Quetiapine and Metabolites by LC-MS/MS

This protocol is a representative method for the simultaneous quantification of quetiapine and its metabolites, including 7-Hydroxy Quetiapine, in human plasma using this compound as an internal standard.[2][3][4][7][8]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add an appropriate amount of this compound internal standard solution.

  • Add a suitable organic extraction solvent (e.g., a mixture of tert-butyl methyl ether and ethyl acetate).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Signaling Pathways and Experimental Workflows

Quetiapine Metabolism Pathway

The metabolism of quetiapine is complex, primarily occurring in the liver and involving several cytochrome P450 (CYP) enzymes. The major metabolic pathways include sulfoxidation and N-dealkylation, with hydroxylation also playing a significant role.

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) Quetiapine->Norquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 7-Hydroxy_Quetiapine 7-Hydroxy Quetiapine Quetiapine->7-Hydroxy_Quetiapine CYP2D6 7-Hydroxy_Norquetiapine 7-Hydroxy Norquetiapine Norquetiapine->7-Hydroxy_Norquetiapine CYP2D6

Caption: Metabolic conversion of Quetiapine by CYP450 enzymes.

Experimental Workflow for Pharmacokinetic Studies

Pharmacokinetic studies of quetiapine and its metabolites are essential to understand their absorption, distribution, metabolism, and excretion (ADME) properties. The use of a deuterated internal standard like this compound is crucial for accurate quantification.

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Dosing Blood_Sampling Blood Sampling (Time course) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Internal_Standard Addition of This compound Plasma_Separation->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification of Analytes LC_MS_MS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Workflow for a typical pharmacokinetic study.

Quetiapine's Interaction with Dopamine and Serotonin Pathways

Quetiapine is an atypical antipsychotic that exerts its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][10][11][12][13] This dual action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[9][11]

Receptor_Signaling cluster_Dopamine Dopaminergic Neuron cluster_Serotonin Serotonergic Neuron Quetiapine Quetiapine D2_Receptor Dopamine D2 Receptor Quetiapine->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Quetiapine->5HT2A_Receptor Antagonism Dopamine_Signal Dopaminergic Signaling D2_Receptor->Dopamine_Signal Inhibition Therapeutic_Effects Therapeutic_Effects Dopamine_Signal->Therapeutic_Effects Positive Symptoms (Reduction) Serotonin_Signal Serotonergic Signaling 5HT2A_Receptor->Serotonin_Signal Modulation Serotonin_Signal->Therapeutic_Effects Negative Symptoms (Improvement)

Caption: Quetiapine's antagonism of D2 and 5-HT2A receptors.

References

An In-depth Technical Guide to the Structure and Properties of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the deuterated active metabolite of Quetiapine, 7-Hydroxy Quetiapine-d8. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, analytical methodologies, and pharmacological context.

Chemical Structure and Physicochemical Properties

This compound is the deuterium-labeled form of 7-Hydroxy Quetiapine, a major active metabolite of the atypical antipsychotic drug Quetiapine. The deuterium atoms are located on the piperazine ring, which enhances its utility as an internal standard in quantitative bioanalytical assays.

Chemical Structure:

The chemical structure of this compound is 6-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1][2]benzothiazepin-2-ol. The deuterium labeling on the piperazine ring provides a distinct mass difference from the unlabeled analog, crucial for mass spectrometry-based quantification.

Physicochemical Properties:

A summary of the key physicochemical properties of 7-Hydroxy Quetiapine is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C21H17D8N3O3SMedChemExpress[3]
Molecular Weight 407.56 g/mol MedChemExpress[3]
Unlabeled CAS Number 139079-39-3LGC Standards[4]
Deuterated CAS Number 1185098-57-0MedChemExpress[3]
Appearance White to Pale Yellow SolidChemicalBook[5]
Melting Point 56-60°CChemicalBook[5]
Boiling Point (Predicted) 612.4±65.0 °CChemicalBook[5]
Density (Predicted) 1.33±0.1 g/cm3 ChemicalBook[5]
pKa (Predicted) 11.18±0.20ChemicalBook[5]
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)ChemicalBook[5]

Metabolic Formation of 7-Hydroxy Quetiapine

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of 7-Hydroxy Quetiapine is a key metabolic pathway, catalyzed predominantly by the CYP2D6 enzyme. This hydroxylation occurs on the dibenzothiazepine ring system.

Metabolic Pathway of Quetiapine to7-Hydroxy Quetiapine Metabolic Pathway of Quetiapine Quetiapine Quetiapine Metabolite 7-Hydroxy Quetiapine Quetiapine->Metabolite Hydroxylation CYP2D6 CYP2D6 CYP2D6->Quetiapine

Metabolic Pathway of Quetiapine

Proposed Synthetic Workflow

While this compound is commercially available as a reference standard, a detailed synthetic protocol is not readily found in the public domain. However, a plausible synthetic route can be conceptualized based on the known synthesis of Quetiapine. The key step would involve the introduction of a hydroxyl group at the 7-position of the dibenzothiazepine core, followed by coupling with a deuterated piperazine side chain.

Proposed Synthetic Workflow for this compound Proposed Synthetic Workflow start Starting Materials step1 Synthesis of Hydroxylated Dibenzothiazepine Core start->step1 step2 Synthesis of Deuterated Piperazine Side Chain start->step2 step3 Coupling of Core and Side Chain step1->step3 step2->step3 purification Purification (e.g., HPLC) step3->purification product This compound purification->product

Proposed Synthetic Workflow

Experimental Protocol: Quantification in Biological Matrices by UPLC-MS/MS

The following is a detailed protocol for the quantification of 7-Hydroxy Quetiapine in plasma and cerebrospinal fluid (CSF), adapted from a published method. This compound would be used as the internal standard in this assay.

4.1. Materials and Reagents

  • 7-Hydroxy Quetiapine and this compound reference standards

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat plasma and CSF (blank)

4.2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.3. Chromatographic Conditions

  • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation of the analyte from endogenous matrix components.

  • Injection Volume: 5 µL

4.4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 7-Hydroxy Quetiapine: Precursor ion > Product ion (to be optimized)

    • This compound: Precursor ion > Product ion (to be optimized)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

4.5. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the UPLC-MS/MS system.

4.6. Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

Table 2: Representative Analytical Method Validation Parameters

Parameter7-Hydroxy Quetiapine in Rat PlasmaSource
Linearity Range 0.086 - 171 µg/mLResearchGate[6]
Limit of Detection (LOD) 0.01 ng/mLResearchGate
Limit of Quantification (LOQ) 0.086 µg/mLResearchGate[6]

Pharmacological Profile and Signaling Pathways

7-Hydroxy Quetiapine is an active metabolite that contributes to the overall pharmacological effect of Quetiapine. It exhibits a distinct receptor binding profile compared to the parent drug. Quetiapine and its metabolites act on various neurotransmitter receptors, primarily dopamine and serotonin receptors.

Receptor Binding Affinities:

7-Hydroxy Quetiapine, like Quetiapine, is an antagonist at multiple receptors. Its antipsychotic effects are thought to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. The affinities for various receptors determine the therapeutic effects and the side-effect profile.

Signaling Pathway of 7-Hydroxy Quetiapine Receptor Binding Profile and Downstream Effects Metabolite 7-Hydroxy Quetiapine D2 Dopamine D2 Receptor Metabolite->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Metabolite->HT2A Antagonist H1 Histamine H1 Receptor Metabolite->H1 Antagonist Alpha1 α1-Adrenergic Receptor Metabolite->Alpha1 Antagonist Effect1 Antipsychotic Effects D2->Effect1 HT2A->Effect1 Effect2 Sedation, Weight Gain H1->Effect2 Effect3 Orthostatic Hypotension Alpha1->Effect3

Receptor Binding and Effects

Conclusion

This compound is an indispensable tool for the accurate quantification of the active metabolite 7-Hydroxy Quetiapine in preclinical and clinical research. This guide has provided a detailed overview of its structure, properties, analytical methodologies, and pharmacological context. The provided experimental protocols and diagrams serve as a valuable resource for researchers in the field of drug metabolism, pharmacokinetics, and analytical chemistry. A thorough understanding of this deuterated standard is crucial for advancing our knowledge of Quetiapine's therapeutic actions and for the development of new and improved antipsychotic therapies.

References

An In-depth Technical Guide to 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Quetiapine-d8, a deuterated internal standard of the active metabolite of Quetiapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular properties, synthesis, analytical methodologies, and its role in understanding the pharmacology of Quetiapine.

Core Molecular Data

A precise understanding of the molecular weights of 7-Hydroxy Quetiapine and its deuterated analog is fundamental for accurate quantification and analysis in research and clinical settings.

CompoundMolecular FormulaMolecular Weight ( g/mol )
7-Hydroxy QuetiapineC₂₁H₂₅N₃O₃S399.51[1][2][3][4]
This compoundC₂₁H₁₇D₈N₃O₃S407.56[5]

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the literature, its preparation would logically involve a multi-step process combining the synthesis of the 7-hydroxyquetiapine scaffold with a deuteration step. The deuterated piperazine ring is a common feature in deuterated Quetiapine analogs.

A plausible synthetic approach would involve:

  • Synthesis of a protected 7-hydroxy dibenzothiazepine core: This would likely start from a substituted aminothiophenol and a protected hydroxy-phenylacetic acid derivative to construct the central tricyclic ring system.

  • Introduction of the piperazine-d8 moiety: A deuterated piperazine, piperazine-d8, would be coupled to the 11-position of the dibenzothiazepine core. This is a key step in incorporating the deuterium label.

  • Addition of the hydroxyethoxyethyl side chain: The final side chain is typically added to the other nitrogen of the piperazine ring.

  • Deprotection: Removal of any protecting groups from the hydroxyl function on the dibenzothiazepine ring would yield the final product, this compound.

General methods for the synthesis of Quetiapine and related compounds can be found in the patent literature, which could be adapted for the synthesis of this specific deuterated metabolite. The deuteration of organic molecules can be achieved through various methods, including catalytic exchange with deuterium gas (D₂) or the use of deuterated reagents.

Experimental Protocols: Analytical Methodology

The accurate quantification of this compound, often used as an internal standard, and its non-deuterated counterpart in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method for 7-Hydroxy Quetiapine

Below is a detailed HPLC method adapted from a study on the determination of Quetiapine and its metabolites in rat plasma.

3.1.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

3.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm

  • Temperature: Ambient

3.1.3. Method Validation

The method should be validated according to standard guidelines, assessing parameters such as:

  • Linearity: A calibration curve should be constructed by plotting the peak area against a series of known concentrations of 7-Hydroxy Quetiapine.

  • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the linear range.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Signaling Pathways of Quetiapine and 7-Hydroxyquetiapine

Quetiapine and its active metabolite, 7-hydroxyquetiapine, exert their therapeutic effects through a complex interaction with multiple neurotransmitter receptor systems. Their primary mechanism of action involves the antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.

Dopaminergic and Serotonergic Pathways

The diagrams below illustrate the key signaling interactions of Quetiapine and its metabolite.

G Quetiapine's Primary Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Quetiapine Quetiapine D2_Receptor Dopamine D2 Receptor Quetiapine->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Quetiapine->5HT2A_Receptor Antagonism 7-OH-Quetiapine 7-OH-Quetiapine 7-OH-Quetiapine->D2_Receptor Antagonism 7-OH-Quetiapine->5HT2A_Receptor Antagonism Downstream_Signaling Modulation of Downstream Signaling (e.g., cAMP, Ca²⁺) D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling G Quetiapine's Receptor Binding Profile & Analysis Workflow cluster_binding Receptor Binding Profile cluster_workflow Experimental Workflow Quetiapine Quetiapine H1_Receptor Histamine H1 Receptor Quetiapine->H1_Receptor Antagonism Alpha1_Adrenergic α1-Adrenergic Receptor Quetiapine->Alpha1_Adrenergic Antagonism 5HT1A_Receptor Serotonin 5-HT1A Receptor Quetiapine->5HT1A_Receptor Partial Agonism NET Norepinephrine Transporter (via Norquetiapine) Quetiapine->NET Metabolite Action Sample_Collection Biological Sample (Plasma, Urine, Tissue) Extraction Solid Phase or Liquid-Liquid Extraction Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Analysis Quantification and Pharmacokinetic Modeling LC_MS_MS->Data_Analysis

References

Stability and Storage of 7-Hydroxy Quetiapine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Hydroxy Quetiapine-d8, a key deuterated metabolite of the atypical antipsychotic drug, Quetiapine. Understanding the stability profile of this compound is critical for its accurate use as an internal standard in pharmacokinetic studies, as a reference material in analytical method development, and in various research applications.

Compound Overview

This compound is the deuterium-labeled form of 7-Hydroxy Quetiapine, a major active metabolite of Quetiapine. The incorporation of deuterium isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Quetiapine in biological matrices.

Chemical Properties:

PropertyValue
Chemical Formula C₂₁H₁₇D₈N₃O₃S
Molecular Weight 407.56 g/mol
Appearance White to Pale Yellow Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Temperature -20°C[1][2]

Stability Profile

While specific, in-depth stability studies on this compound are not extensively published, significant insights can be drawn from the stability of its parent compound, Quetiapine. The chemical structure of this compound, featuring a phenolic hydroxyl group and a dibenzothiazepine core, suggests susceptibility to similar degradation pathways as Quetiapine.

Inferred Degradation Pathways

Forced degradation studies on Quetiapine have identified its primary vulnerabilities, which are highly likely to be shared by its 7-hydroxy-d8 metabolite. The main degradation pathways for Quetiapine are oxidation and hydrolysis (both acidic and basic)[3][4][5]. Photodegradation has also been observed, though to a lesser extent[6].

Potential Degradation Products: Based on studies of Quetiapine, potential degradation products of this compound could include:

  • Oxidation products (e.g., sulfoxide and N-oxide derivatives).

  • Products of hydrolytic cleavage.

  • Further hydroxylated species.

The presence of the phenolic hydroxyl group in this compound may also increase its susceptibility to oxidation compared to Quetiapine. Phenolic compounds are known to be prone to oxidation, which can be influenced by factors such as pH, light, and the presence of metal ions.

Storage and Handling Recommendations

To ensure the long-term integrity and accurate concentration of this compound, the following storage and handling guidelines are recommended:

Solid Form:

  • Long-term Storage: The solid compound should be stored at -20°C in a freezer[1][2].

  • Protection: Protect from light and moisture by storing in a tightly sealed, opaque container.

  • Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid material.

Solution Form:

  • Solvent Selection: For the preparation of stock solutions, use high-purity solvents such as methanol or chloroform, in which the compound is slightly soluble[1]. The use of dimethyl sulfoxide (DMSO) is also common for preparing stock solutions of less soluble compounds, though its hygroscopic nature should be considered[7].

  • Storage of Solutions: Stock solutions should be stored at -20°C or lower in tightly sealed, light-protected vials.

  • Working Solutions: Prepare fresh working solutions from the stock solution as needed. If short-term storage of working solutions is necessary, keep them refrigerated (2-8°C) and protected from light.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions to prevent potential degradation. Aliquoting the stock solution into single-use vials is a recommended practice.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of this compound. These are based on established guidelines for stability testing of pharmaceutical compounds and reference standards.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal photo Photolytic Stress (ICH Q1B guidelines) prep->photo analysis Analyze by Stability-Indicating Method (e.g., LC-MS/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water, 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and the solution to light as per ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), to separate and quantify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the re-test period and appropriate long-term storage conditions.

Logical Relationship of Stability Study Conditions:

G cluster_conditions Storage Conditions cluster_evaluation Evaluation long_term Long-Term (-20°C ± 5°C) retest Establish Re-test Period long_term->retest accelerated Accelerated (5°C ± 3°C) accelerated->retest stress Stress (25°C ± 2°C / 60% ± 5% RH) stress->retest storage Confirm Storage Conditions retest->storage

Caption: Relationship between different stability study conditions and outcomes.

Methodology:

  • Sample Preparation: Prepare aliquots of this compound in both solid form and in solution, packaged in containers that mimic the intended long-term storage.

  • Storage Conditions:

    • Long-Term: Store samples at the recommended temperature of -20°C.

    • Accelerated: Store samples at a higher temperature (e.g., 5°C) to predict the long-term stability more quickly.

  • Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).

  • Analysis: Use a validated stability-indicating method to assess the purity and concentration of this compound at each time point.

Analytical Considerations

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique provides the necessary selectivity and sensitivity to separate the parent compound from its potential degradation products and to confirm their structures.

Conclusion

While specific stability data for this compound is limited in the public domain, a robust stability and storage plan can be established based on the known properties of its parent compound, Quetiapine, and general principles of handling deuterated and phenolic compounds. The primary recommendations are to store the compound in its solid form at -20°C, protected from light and moisture. Solutions should also be stored at low temperatures, and freeze-thaw cycles should be minimized. For critical applications, it is imperative for researchers to perform their own stability assessments under their specific experimental conditions.

References

The Pharmacology of 7-Hydroxy Quetiapine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. While the pharmacology of its major active metabolite, N-desalkylquetiapine (norquetiapine), is well-documented and considered crucial to its antidepressant effects, another metabolite, 7-hydroxy quetiapine, has also been identified as pharmacologically active.[1][2][3][4] This technical guide aims to provide a comprehensive overview of the current understanding of the pharmacology of 7-hydroxy quetiapine. However, it is important to note that publicly available, detailed quantitative data on the receptor binding profile and functional activity of 7-hydroxy quetiapine is limited. One study has explicitly stated that the specific activity of 7-hydroxy quetiapine has not yet been determined.[1][2] In contrast, its counterpart, norquetiapine, has been extensively studied.

This guide will first summarize the known information regarding 7-hydroxy quetiapine and will then provide a detailed pharmacological profile of the more thoroughly characterized active metabolite, N-desalkylquetiapine, to offer a broader understanding of the active metabolites of quetiapine.

7-Hydroxy Quetiapine: Current Knowledge

7-Hydroxy quetiapine is a product of the metabolism of quetiapine, primarily formed via the cytochrome P450 enzyme CYP2D6.[1][2][5] It is considered to be one of the active metabolites of quetiapine, alongside N-desalkylquetiapine.[3][4][6] While some sources suggest it possesses antipsychotic properties with mixed dopamine and serotonin receptor antagonistic effects, specific binding affinities and functional activities at various receptors are not well-documented in the scientific literature.[7] One study did find that, unlike norquetiapine, 7-hydroxy quetiapine does not have an inhibitory effect on HCN1 channels.[8] The development of sensitive analytical methods has allowed for the quantification of 7-hydroxy quetiapine in plasma and cerebrospinal fluid, confirming its presence in the central nervous system.[3][4]

N-Desalkylquetiapine (Norquetiapine): A Comprehensive Pharmacological Profile

N-desalkylquetiapine, also known as norquetiapine, is the major active metabolite of quetiapine and is formed primarily by the action of CYP3A4.[1][6] It has a distinct and potent pharmacological profile that is believed to contribute significantly to the overall therapeutic effects of quetiapine, particularly its antidepressant and anxiolytic properties.[1][9]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of N-desalkylquetiapine for a range of neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

Receptor/TransporterKi (nM)
Norepinephrine Transporter (NET)12 - 58
Histamine H1 Receptor3.4 - 3.5
Serotonin 5-HT1A Receptor45
Serotonin 5-HT1E ReceptorModerate Affinity (10-100 nM)
Serotonin 5-HT2A Receptor48 - 58
Serotonin 5-HT2B Receptor14
Serotonin 5-HT2C Receptor107 - 110
Serotonin 5-HT7 Receptor76
Alpha-1A Adrenergic Receptor144
Alpha-1B Adrenergic ReceptorModerate Affinity (10-100 nM)
Alpha-2A Adrenergic Receptor237
Alpha-2C Adrenergic ReceptorModerate Affinity (10-100 nM)
Dopamine D2 Receptor196
Muscarinic M1 ReceptorModerate Affinity (10-100 nM)
Muscarinic M3 ReceptorModerate Affinity (10-100 nM)
Muscarinic M5 ReceptorModerate Affinity (10-100 nM)

Note: The Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[5][6][9]

Pharmacodynamics and Functional Activity

N-desalkylquetiapine exhibits a unique combination of functional activities at various receptors, which distinguishes it from quetiapine:

  • Norepinephrine Transporter (NET) Inhibition: Norquetiapine is a potent inhibitor of NET, an action that is largely absent in the parent compound, quetiapine.[1][6][9][10] This inhibition leads to increased levels of norepinephrine in the synaptic cleft, which is a key mechanism underlying the antidepressant effects of many medications.

  • Partial Agonism at 5-HT1A Receptors: Norquetiapine acts as a partial agonist at serotonin 5-HT1A receptors.[1][5][9] This property is also thought to contribute to its antidepressant and anxiolytic effects.

  • Antagonism at Other Receptors: Norquetiapine is an antagonist at several other receptors, including 5-HT2A, 5-HT2C, alpha-2 adrenergic, and histamine H1 receptors.[5][9] The antagonism of 5-HT2C and alpha-2 receptors may further enhance noradrenergic and dopaminergic neurotransmission in the prefrontal cortex.[6]

Signaling Pathways

The interaction of N-desalkylquetiapine with its primary targets initiates downstream signaling cascades that are believed to mediate its therapeutic effects. The following diagram illustrates the proposed signaling pathway for its antidepressant action.

Norquetiapine_Antidepressant_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET NET NE Norepinephrine NE->NET Reuptake Norquetiapine_pre Norquetiapine Norquetiapine_pre->NET Inhibits Alpha1_R α1 Receptor Increased_NE->Alpha1_R Beta_R β Receptor Increased_NE->Beta_R GPCR_downstream G-Protein Signaling Alpha1_R->GPCR_downstream AC Adenylyl Cyclase Beta_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Receptor_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (Norquetiapine) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound radioligand separate->quantify analyze Analyze data to determine the IC50 and calculate the Ki value quantify->analyze end End analyze->end

References

The Metabolic Journey of Quetiapine: A Technical Guide to the Formation of 7-Hydroxy Quetiapine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its complex metabolism, which yields a number of metabolites, some of which are pharmacologically active. This technical guide provides an in-depth exploration of the metabolic conversion of quetiapine to its active metabolite, 7-hydroxy quetiapine. We will delve into the enzymatic pathways, present quantitative kinetic data, detail experimental methodologies for its study, and visualize the key processes involved.

Core Metabolism of Quetiapine

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal metabolic routes are sulfoxidation and N-dealkylation, with hydroxylation representing a lesser but significant pathway.

Key Metabolites:

  • Quetiapine Sulfoxide: The major, inactive metabolite, formed predominantly by CYP3A4.

  • N-desalkylquetiapine (Norquetiapine): An active metabolite with a distinct pharmacological profile, also primarily formed by CYP3A4.

  • 7-hydroxy quetiapine: An active metabolite formed through hydroxylation.

The Formation of 7-Hydroxy Quetiapine

The 7-hydroxylation of quetiapine is a critical metabolic step, leading to the formation of a pharmacologically active metabolite.

Enzymatic Pathway

The primary enzyme responsible for the conversion of quetiapine to 7-hydroxy quetiapine is cytochrome P450 2D6 (CYP2D6) .[1] While CYP3A4 is the dominant enzyme in the overall metabolism of quetiapine, its contribution to the 7-hydroxylation pathway is minimal.[1] The N-desalkylated metabolite of quetiapine, norquetiapine, can also undergo hydroxylation to form 7-hydroxy-N-desalkylquetiapine, a reaction also catalyzed by CYP2D6.

The metabolic pathway can be visualized as follows:

Quetiapine Metabolism to7-Hydroxy Quetiapine quetiapine Quetiapine seven_hydroxy_quetiapine 7-Hydroxy Quetiapine (Active) quetiapine->seven_hydroxy_quetiapine CYP2D6 norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) quetiapine->norquetiapine CYP3A4 (Major) quetiapine_sulfoxide Quetiapine Sulfoxide (Inactive) quetiapine->quetiapine_sulfoxide CYP3A4 (Major) seven_hydroxy_norquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) norquetiapine->seven_hydroxy_norquetiapine CYP2D6

Metabolic pathway of quetiapine.

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of quetiapine.

Enzyme Contribution to Overall Quetiapine Metabolism
Enzyme Contribution (%)
CYP3A489
CYP2D611
Pharmacokinetic Parameters of Quetiapine Metabolism
Parameter Value
Overall Quetiapine Metabolism Km18 µM[1]
Plasma Concentrations of Quetiapine and its Metabolites in Patients
Analyte Median Concentration (µg/L) (Range)
Quetiapine83 (7-748)[2]
N-desalkylquetiapine127 (7-329)[2]
7-hydroxyquetiapine3 (<1-48)[2]
Quetiapine Sulfoxide3,379 (343-21,704)[2]

Experimental Protocols

In Vitro Metabolism of Quetiapine in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of quetiapine to 7-hydroxy quetiapine using HLM.

Materials:

  • Quetiapine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quetiapine-d8 (internal standard)

  • Acetonitrile

  • Butyl acetate-butanol (10:1, v/v)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM, phosphate buffer, and quetiapine at the desired concentrations.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile.

  • Internal Standard Addition: Add the internal standard (quetiapine-d8).

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with butyl acetate-butanol.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram:

In Vitro Metabolism Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis prep Prepare Incubation Mixture (HLM, Buffer, Quetiapine) pre_incubate Pre-incubate (37°C, 5 min) prep->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate with Acetonitrile incubate->terminate add_is Add Internal Standard terminate->add_is centrifuge Centrifuge add_is->centrifuge extract Liquid-Liquid Extraction centrifuge->extract evaporate Evaporate and Reconstitute extract->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Workflow for in vitro metabolism study.
LC-MS/MS Analysis of Quetiapine and 7-Hydroxy Quetiapine

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: Waters Spherisorb S5SCX (100 x 2.1 mm i.d.) or equivalent[2]

LC Parameters:

  • Mobile Phase: 50 mmol/L methanolic ammonium acetate, pH 6.0[2]

  • Flow Rate: 0.5 mL/min[2]

  • Injection Volume: Appropriate for the sensitivity of the instrument.

MS/MS Parameters:

  • Ionization Mode: Positive Ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[2]

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • Transitions:

    • Quetiapine: Monitor at least two specific precursor-to-product ion transitions.

    • 7-Hydroxy Quetiapine: Monitor at least two specific precursor-to-product ion transitions.

    • Quetiapine-d8 (Internal Standard): Monitor at least one specific precursor-to-product ion transition.

Data Analysis:

  • Quantify the concentrations of quetiapine and 7-hydroxy quetiapine by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Signaling Pathway of 7-Hydroxy Quetiapine

While the parent drug quetiapine has a well-characterized receptor binding profile, detailed information specifically for 7-hydroxy quetiapine is limited in the public domain. Quetiapine is known to be an antagonist at dopamine D2 and serotonin 5-HT2A receptors, with a higher affinity for the latter.[3] It also interacts with other receptors, contributing to its overall pharmacological effect and side-effect profile.[3] Given that 7-hydroxy quetiapine is considered an active metabolite, it is plausible that it shares some of the receptor binding characteristics of the parent compound and norquetiapine. The following diagram illustrates a putative signaling pathway for 7-hydroxy quetiapine, based on the known pharmacology of quetiapine.

Putative Signaling Pathway of 7-Hydroxy Quetiapine cluster_receptor Receptor Interaction cluster_downstream Potential Downstream Effects hq 7-Hydroxy Quetiapine d2 Dopamine D2 Receptor hq->d2 Antagonism (?) ht2a Serotonin 5-HT2A Receptor hq->ht2a Antagonism (?) dopamine_signal Modulation of Dopaminergic Signaling d2->dopamine_signal serotonin_signal Modulation of Serotonergic Signaling ht2a->serotonin_signal therapeutic_effects Contribution to Antipsychotic/Antidepressant Effects dopamine_signal->therapeutic_effects serotonin_signal->therapeutic_effects

Putative signaling pathway for 7-hydroxy quetiapine.

Disclaimer: This diagram represents a hypothetical pathway based on the known pharmacology of quetiapine. Further research is required to elucidate the specific receptor binding affinities and functional activities of 7-hydroxy quetiapine.

Conclusion

The metabolism of quetiapine to 7-hydroxy quetiapine, primarily mediated by CYP2D6, is a key aspect of its overall pharmacological profile. This guide has provided a comprehensive overview of this metabolic pathway, including the available quantitative data and detailed experimental protocols for its investigation. While the precise signaling pathways of 7-hydroxy quetiapine require further elucidation, its recognition as an active metabolite underscores the importance of understanding its formation and activity for optimizing the therapeutic use of quetiapine. Future research should focus on determining the specific kinetic parameters of its formation and its detailed receptor interaction profile.

References

The Central Role of CYP3A4 in Quetiapine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, a process in which cytochrome P450 3A4 (CYP3A4) plays a pivotal and clinically significant role. This technical guide provides a comprehensive overview of the function of CYP3A4 in the metabolic clearance of quetiapine. It details the primary metabolic pathways, presents quantitative data from in vitro and in vivo studies, outlines key experimental methodologies, and illustrates the metabolic and experimental workflows through detailed diagrams. Understanding the intricacies of CYP3A4-mediated quetiapine metabolism is crucial for predicting drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety.

Introduction

Quetiapine is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism. The primary route of elimination for quetiapine is through hepatic metabolism, with less than 5% of the parent drug excreted unchanged in urine.[1] The cytochrome P450 (CYP) superfamily of enzymes, specifically CYP3A4, is the main catalyst in the biotransformation of quetiapine.[2][3] This guide delves into the technical aspects of this metabolic process, providing a resource for researchers and professionals in the field of drug development and pharmacology.

Quetiapine Metabolic Pathways Mediated by CYP3A4

CYP3A4 is responsible for the majority of quetiapine's metabolism, estimated to contribute to approximately 89% of its overall clearance.[1][4][5] The primary metabolic reactions catalyzed by CYP3A4 are sulfoxidation and N-desalkylation.

  • Sulfoxidation: This is considered the major metabolic pathway, leading to the formation of the inactive metabolite, quetiapine sulfoxide.[6][7]

  • N-desalkylation: This pathway results in the formation of N-desalkylquetiapine, also known as norquetiapine. Norquetiapine is an active metabolite that contributes to the overall therapeutic effect of quetiapine.[1]

  • O-desalkylation: CYP3A4 also catalyzes the O-desalkylation of quetiapine to a lesser extent.[6]

While CYP3A4 is the principal enzyme, other CYPs play minor roles. CYP2D6 is involved in the 7-hydroxylation of quetiapine, a minor metabolic pathway.[1][6] The polymorphic enzyme CYP3A5 has also been shown to metabolize quetiapine, although its contribution is considered minor compared to CYP3A4.[8][9]

Below is a diagram illustrating the metabolic pathways of quetiapine.

Quetiapine_Metabolism cluster_CYP3A4 CYP3A4 (Major Pathway) cluster_CYP2D6 CYP2D6 (Minor Pathway) Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide Sulfoxidation Norquetiapine N-desalkylquetiapine (Norquetiapine - Active) Quetiapine->Norquetiapine N-desalkylation O_desalkylquetiapine O-desalkylquetiapine Quetiapine->O_desalkylquetiapine O-desalkylation Hydroxyquetiapine 7-hydroxyquetiapine Quetiapine->Hydroxyquetiapine 7-hydroxylation Hydroxy_Norquetiapine 7-hydroxy N-alkylated quetiapine Norquetiapine->Hydroxy_Norquetiapine CYP2D6

Quetiapine Metabolic Pathways

Quantitative Data on CYP3A4-Mediated Quetiapine Metabolism

The profound influence of CYP3A4 on quetiapine pharmacokinetics is evident from drug-drug interaction studies involving potent inhibitors and inducers of this enzyme.

Table 1: Effect of CYP3A4 Inhibitors on Quetiapine Pharmacokinetics
InhibitorQuetiapine DoseEffect on QuetiapineReference
Ketoconazole 25 mg single doseAUC: Increased by 522% Cmax: Increased by 335% Clearance: Decreased by 84%[6][10]
Ritonavir, Erythromycin, Nefazodone N/AInhibit quetiapine clearance; dose reduction may be necessary.

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.

Table 2: Effect of CYP3A4 Inducers on Quetiapine Pharmacokinetics
InducerQuetiapine DoseEffect on QuetiapineReference
Carbamazepine Steady-stateCmax: Decreased by 80% Clearance: Increased by 7.5-fold[6]
Phenytoin N/AMarkedly reduces quetiapine plasma concentrations.[3][10]
Table 3: In Vitro Kinetic Parameters
ParameterValueMethodReference
Km 18 µMSubstrate depletion in human liver microsomes[4][5]

Km: Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity.

Experimental Protocols for Studying Quetiapine Metabolism

The elucidation of CYP3A4's role in quetiapine metabolism has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Studies

Objective: To identify the specific CYP enzymes involved in quetiapine metabolism and to determine their relative contributions.

Methodologies:

  • Incubations with Human Liver Microsomes (HLMs):

    • Protocol: Quetiapine is incubated with pooled HLMs, which contain a mixture of CYP enzymes. The formation of metabolites is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Rationale: This provides a general overview of the metabolic profile in a system that closely resembles the human liver.

  • Incubations with Recombinant Expressed CYP Enzymes:

    • Protocol: Quetiapine is incubated individually with specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) expressed in a cellular system (e.g., insect cells). Metabolite formation is quantified.[4][6]

    • Rationale: This allows for the precise identification of which CYP isoforms are capable of metabolizing quetiapine and the specific metabolites they produce.

  • CYP-Selective Inhibition Studies:

    • Protocol: Quetiapine is co-incubated with HLMs and a selective chemical inhibitor for a specific CYP enzyme (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). The reduction in the formation of a particular metabolite indicates the involvement of the inhibited enzyme.[6]

    • Rationale: This method helps to confirm the role of specific CYPs in a more complex system like HLMs.

  • Substrate Depletion Approach:

    • Protocol: The rate of disappearance of quetiapine is measured over time during incubation with HLMs or recombinant CYPs. This data is used to calculate intrinsic clearance (CLint) and Km values.[4][5]

    • Rationale: This approach provides kinetic parameters that describe the efficiency of the metabolic process.

The following diagram outlines a typical experimental workflow for in vitro studies of quetiapine metabolism.

InVitro_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis Quetiapine_Solution Prepare Quetiapine Solution Incubation_Mixture Combine Quetiapine, Enzyme Source, and Cofactors (e.g., NADPH) Quetiapine_Solution->Incubation_Mixture Enzyme_Source Prepare Enzyme Source (HLMs or Recombinant CYPs) Enzyme_Source->Incubation_Mixture Incubate Incubate at 37°C Incubation_Mixture->Incubate Stop_Reaction Stop Reaction (e.g., Acetonitrile) Incubate->Stop_Reaction Sample_Processing Process Sample (Centrifugation, Extraction) Stop_Reaction->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LC_MS_MS->Data_Analysis

In Vitro Experimental Workflow
In Vivo Studies

Objective: To evaluate the clinical significance of CYP3A4-mediated metabolism and to assess the potential for drug-drug interactions in humans.

Methodologies:

  • Drug-Drug Interaction Studies in Healthy Volunteers:

    • Protocol: A single dose of quetiapine is administered to healthy volunteers before and after a course of a potent CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., carbamazepine). Serial blood samples are collected to determine the pharmacokinetic parameters of quetiapine.[6]

    • Rationale: This design allows for a direct assessment of the impact of CYP3A4 modulation on quetiapine exposure in a controlled setting.

  • Pharmacokinetic Studies in Patient Populations:

    • Protocol: Quetiapine pharmacokinetics are studied in patients who are stabilized on quetiapine therapy and are subsequently co-administered a CYP3A4 inducer or inhibitor.[6]

    • Rationale: This provides data in a clinically relevant population and helps to inform dosing guidelines.

Clinical Implications and Recommendations

The heavy reliance of quetiapine on CYP3A4 for its metabolism has significant clinical implications:

  • Drug-Drug Interactions: Co-administration of quetiapine with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can lead to a substantial increase in quetiapine plasma concentrations, potentially increasing the risk of adverse effects such as sedation, hypotension, and QTc prolongation.[10][11] Conversely, co-administration with strong CYP3A4 inducers (e.g., carbamazepine, phenytoin, rifampin, St. John's Wort) can dramatically decrease quetiapine levels, potentially leading to a loss of therapeutic efficacy.[10][11]

  • Dosing Adjustments: When co-prescribing quetiapine with a potent CYP3A4 inhibitor, a significant dose reduction of quetiapine is recommended, potentially to one-sixth of the original dose.[11] When used with a potent CYP3A4 inducer, the quetiapine dose may need to be increased up to 5-fold to maintain clinical efficacy.[11]

  • Genetic Polymorphisms: Genetic variations in the CYP3A4 gene can also influence quetiapine metabolism. Individuals who are poor metabolizers for CYP3A4 may have higher plasma concentrations of quetiapine, potentially requiring a dose reduction.[1]

The following diagram illustrates the logical relationship between CYP3A4 activity and clinical outcomes with quetiapine.

Clinical_Implications cluster_Factors Factors Affecting CYP3A4 Activity cluster_Effects Effects on Quetiapine Metabolism cluster_Outcomes Clinical Outcomes CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Decreased_Metabolism Decreased Quetiapine Metabolism CYP3A4_Inhibitors->Decreased_Metabolism CYP3A4_Inducers CYP3A4 Inducers (e.g., Carbamazepine) Increased_Metabolism Increased Quetiapine Metabolism CYP3A4_Inducers->Increased_Metabolism Genetic_Polymorphisms Genetic Polymorphisms (Poor Metabolizers) Genetic_Polymorphisms->Decreased_Metabolism Increased_Exposure Increased Quetiapine Exposure (Higher Plasma Levels) Decreased_Metabolism->Increased_Exposure Decreased_Exposure Decreased Quetiapine Exposure (Lower Plasma Levels) Increased_Metabolism->Decreased_Exposure Increased_Toxicity_Risk Increased Risk of Adverse Effects Increased_Exposure->Increased_Toxicity_Risk Loss_of_Efficacy Potential Loss of Efficacy Decreased_Exposure->Loss_of_Efficacy

References

The Pivotal Role of Deuterated Internal Standards in Therapeutic Drug Monitoring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and technical considerations surrounding the use of deuterated internal standards in therapeutic drug monitoring (TDM). From the fundamental concepts of isotope dilution mass spectrometry to detailed experimental protocols and data interpretation, this document serves as a critical resource for professionals in the field.

Introduction to Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is a crucial medical practice that involves measuring drug concentrations in a patient's bloodstream at specific intervals. This practice is essential for tailoring drug dosages to the individual needs of a patient, thereby maximizing therapeutic efficacy while minimizing the risk of toxicity. For many drugs with a narrow therapeutic index, the relationship between dose and plasma concentration can be unpredictable due to inter-individual variability in drug absorption, distribution, metabolism, and excretion (ADME). TDM provides clinicians with the necessary data to navigate this variability and optimize treatment regimens.

The analytical cornerstone of modern TDM is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This powerful technique offers high sensitivity and specificity, allowing for the accurate quantification of drug molecules in complex biological matrices such as blood, plasma, and serum.[1] However, the accuracy of LC-MS/MS analysis is susceptible to various factors, including matrix effects, variability in sample preparation, and fluctuations in instrument response. To mitigate these challenges, internal standards are indispensable.

The Gold Standard: Isotope Dilution Mass Spectrometry (ID-MS)

Isotope dilution mass spectrometry is widely regarded as the definitive method for quantitative analysis. The fundamental principle of ID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical process. This "spiked" sample is then processed and analyzed by mass spectrometry.

The key to the accuracy of ID-MS lies in the fact that the stable isotope-labeled internal standard is chemically and physically almost identical to the analyte of interest. Consequently, it experiences the same losses during sample preparation and the same variations in ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, regardless of these potential sources of error.

Deuterated Internal Standards: The Core of Modern TDM

Among the various stable isotopes used to label internal standards, deuterium (²H or D) is the most common. Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in a drug molecule with deuterium results in a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantages of using deuterated internal standards over other types of internal standards, such as structural analogs, are:

  • Co-elution with the analyte: Deuterated standards have nearly identical chromatographic properties to the unlabeled analyte, meaning they elute from the liquid chromatography column at the same time. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.[2]

  • Similar ionization efficiency: Because the chemical structure is virtually identical, the deuterated standard and the analyte exhibit very similar ionization behavior in the mass spectrometer's ion source.[3]

  • Correction for extraction variability: Any losses of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by proportional losses of the deuterated internal standard.[3]

Synthesis and Selection of Deuterated Internal Standards

The preparation of deuterated internal standards typically involves chemical synthesis where hydrogen atoms are replaced with deuterium atoms. Common methods include:

  • Hydrogen-Deuterium Exchange: This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst.[4]

  • Catalytic Reduction: Unsaturated bonds within the molecule can be reduced using deuterium gas (D₂) in the presence of a catalyst.

  • Use of Deuterated Building Blocks: The synthesis can start with smaller, commercially available deuterated molecules that are then incorporated into the final drug structure.[5][6][7][8]

When selecting a deuterated internal standard, it is crucial to consider the position and number of deuterium labels. The labeling should be in a stable position within the molecule to prevent back-exchange of deuterium for hydrogen during sample storage or analysis.[9] Furthermore, the mass difference between the analyte and the internal standard should be sufficient to avoid isotopic crosstalk.

Experimental Workflow for TDM using Deuterated Internal Standards

The following section outlines a typical experimental workflow for therapeutic drug monitoring using deuterated internal standards and LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing the majority of proteins from a biological sample.

Detailed Protocol:

  • Aliquoting: Pipette 100 µL of the patient's plasma or serum sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Spiking: Add 10 µL of the deuterated internal standard working solution to each tube.

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing.

  • Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to facilitate protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram: Protein Precipitation

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Patient Sample (Plasma/Serum) Spike Add Deuterated Internal Standard Sample->Spike Precipitate Add Precipitating Agent (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: A typical protein precipitation workflow for TDM sample preparation.

LC-MS/MS Analysis

The supernatant from the sample preparation step is injected into the LC-MS/MS system for separation and quantification.

Typical LC-MS/MS Parameters:

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution is typically used to separate the analyte from other matrix components.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode depending on the analyte
Scan Type Multiple Reaction Monitoring (MRM)

Logical Relationship Diagram: Quantification using MRM

G cluster_ms Mass Spectrometry Precursor_Analyte Analyte Precursor Ion (Q1) Fragment_Analyte Analyte Fragment Ion (Q3) Precursor_Analyte->Fragment_Analyte Collision-Induced Dissociation (Q2) Precursor_IS Deuterated IS Precursor Ion (Q1) Fragment_IS Deuterated IS Fragment Ion (Q3) Precursor_IS->Fragment_IS Collision-Induced Dissociation (Q2)

Caption: The principle of MRM for selective quantification in LC-MS/MS.

Method Validation for TDM Assays

Before a TDM assay can be used in a clinical setting, it must undergo rigorous validation to ensure that it is accurate, reliable, and fit for its intended purpose. The use of deuterated internal standards is a key component of a robustly validated method.

Validation Parameters and Data

The following tables summarize typical validation data for TDM assays of various drug classes using deuterated internal standards.

Table 1: Validation Summary for Immunosuppressants by LC-MS/MS with Deuterated Internal Standards [10]

AnalyteLinearity Range (ng/mL)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Cyclosporine A2 - 1250> 0.9970.9 - 14.72.5 - 12.590 - 113
Tacrolimus0.5 - 42.2> 0.9970.9 - 14.72.5 - 12.590 - 113
Sirolimus0.6 - 49.2> 0.9970.9 - 14.72.5 - 12.590 - 113
Everolimus0.5 - 40.8> 0.9970.9 - 14.72.5 - 12.590 - 113

Table 2: Validation Summary for Tricyclic Antidepressants by LC-MS/MS with Deuterated Internal Standards [11]

AnalyteLinearity Range (ng/mL)Imprecision (CV%)
Amitriptyline~70 - ~1000≤ 12
Desipramine~70 - ~1000≤ 12
Imipramine~70 - ~1000≤ 12
Nortriptyline~70 - ~1000≤ 12

Table 3: Validation Summary for Antiepileptic Drugs by LC-MS/MS [12]

AnalyteLinearity Range (mg/L)Precision (RSD%)
Carbamazepine4.8 - 19.40.9942.9

Applications in Therapeutic Drug Monitoring

The use of deuterated internal standards has become standard practice in the TDM of a wide range of drugs, including:

  • Immunosuppressants: For organ transplant recipients, maintaining the correct level of immunosuppressive drugs like tacrolimus and cyclosporine A is critical to prevent organ rejection while avoiding toxicity.[10][13][14][15]

  • Antidepressants: TDM of antidepressants helps to ensure that patients are receiving a therapeutic dose, which can be particularly important in treatment-resistant depression.[11]

  • Antiepileptic Drugs: Many antiepileptic drugs have a narrow therapeutic window, and TDM is essential for managing seizures effectively and safely.[12]

Challenges and Future Perspectives

Despite their significant advantages, there are some potential challenges associated with the use of deuterated internal standards:

  • Isotope Effects: The presence of deuterium can sometimes lead to slight differences in chromatographic retention time or fragmentation patterns compared to the unlabeled analyte.[9][16][17] This can potentially compromise the accuracy of quantification if not carefully evaluated during method development.

  • Deuterium-Hydrogen Back-Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the surrounding solvent, leading to a loss of the isotopic label.[9]

  • Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, which may limit their availability for some analytes.

Future developments in this field are likely to focus on the synthesis of more stable and cost-effective deuterated standards, as well as the development of advanced analytical techniques that can further improve the accuracy and efficiency of TDM.

Conclusion

Deuterated internal standards are a cornerstone of modern therapeutic drug monitoring. Their ability to accurately correct for the myriad of variables inherent in the analysis of drugs in biological matrices has revolutionized the field, enabling clinicians to make more informed decisions about drug dosing and ultimately improving patient care. As analytical technologies continue to advance, the role of deuterated internal standards in ensuring the accuracy and reliability of TDM will undoubtedly remain paramount.

References

The Stability of Quetiapine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the physical and chemical stability of the atypical antipsychotic, quetiapine. This guide provides a detailed overview of its degradation pathways, stability-indicating analytical methodologies, and key factors influencing its integrity in various formulations. The information is intended for researchers, scientists, and professionals involved in the development and quality control of pharmaceutical products containing quetiapine.

Quetiapine, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic efficacy is intrinsically linked to its physical and chemical stability. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities, thereby compromising patient safety and treatment outcomes. This technical guide delves into the critical aspects of quetiapine's stability, offering a comprehensive resource for professionals in the pharmaceutical sciences.

Chemical Stability and Degradation Pathways

Quetiapine is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation.[1][2] Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products.[1] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to trigger degradation.

Hydrolytic Degradation

Quetiapine demonstrates susceptibility to hydrolysis under both acidic and basic conditions.[1][2]

  • Acidic Hydrolysis: In the presence of strong acids, such as 0.1N hydrochloric acid (HCl), quetiapine undergoes significant degradation. Studies have shown substantial degradation within 24 to 48 hours under these conditions.[3]

  • Basic Hydrolysis: Alkaline conditions, for instance, in the presence of 0.1N sodium hydroxide (NaOH), also lead to the degradation of quetiapine, although the rate may differ from that of acidic hydrolysis.[3]

Oxidative Degradation

Oxidation is a major degradation pathway for quetiapine.[1][2] Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), results in the formation of several degradation products. The primary oxidative degradation products include quetiapine N-oxide and quetiapine S-oxide.[4]

Photodegradation

Quetiapine is known to be a photosensitive and photolabile compound.[5] Exposure to light, particularly UV radiation, can induce degradation. Photodegradation studies have shown that quetiapine in solution degrades upon irradiation, following first-order kinetics.[6] The main photodegradation product has been identified as an oxidized derivative of quetiapine.[6] This underscores the importance of protecting quetiapine formulations from light.

Thermal Degradation

Thermal stress can also impact the stability of quetiapine. While it may be more stable to heat compared to hydrolytic and oxidative stress, elevated temperatures can still lead to degradation over time.[7] Thermal degradation studies are essential to determine appropriate storage and shipping conditions for both the drug substance and its formulated products.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies, providing a comparative overview of quetiapine's stability under different stress conditions.

Table 1: Forced Degradation of Quetiapine in Solution

Stress ConditionConcentrationTime (hours)% DegradationReference
0.1N HCl50 µg/mL2484.9%[3]
0.1N HCl50 µg/mL48100%[3]
0.1N NaOH50 µg/mL2433.1%[3]
0.1N NaOH50 µg/mL4866.1%[3]
3% H₂O₂50 µg/mL2411.5%[3]
3% H₂O₂50 µg/mL48100%[3]

Table 2: Photodegradation Kinetics of Quetiapine in Methanol Solution

ParameterValueReference
Radiation SourceUVC[6]
Kinetic OrderFirst-order[6]
Rate Constant (k)0.1094 h⁻¹[6]

Experimental Protocols

Detailed and validated analytical methods are paramount for accurately assessing the stability of quetiapine and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[1][4][8]

General Forced Degradation Protocol

A typical forced degradation study for quetiapine involves the following steps:

  • Preparation of Stock Solution: A stock solution of quetiapine fumarate is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The stock solution is mixed with a strong acid (e.g., 0.1N HCl) and kept at a specific temperature (e.g., room temperature or elevated) for a defined period (e.g., 2 to 48 hours).[3][8]

    • Basic Hydrolysis: The stock solution is mixed with a strong base (e.g., 0.1N NaOH) and subjected to similar temperature and time conditions as acidic hydrolysis.[3][8]

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set duration.[3][8]

    • Thermal Degradation: A solution or solid sample of quetiapine is exposed to elevated temperatures (e.g., 60-80°C) for a specified time.[7]

    • Photodegradation: A solution of quetiapine is exposed to a controlled light source (e.g., UV lamp) for a defined period, often with a parallel sample kept in the dark as a control.[6]

  • Sample Preparation for Analysis: After the stress period, the samples are neutralized (if necessary), diluted to a suitable concentration with the mobile phase, and filtered before injection into the HPLC system.

  • HPLC Analysis: The stressed samples are analyzed using a validated stability-indicating HPLC method.

Example of a Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with a pH modifier).[4][8] The exact ratio and pH are optimized to achieve good separation of quetiapine from its degradation products.

  • Flow Rate: Typically around 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where quetiapine and its degradation products have significant absorbance (e.g., 213 nm or 254 nm).[4][8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[9]

Visualizations

Quetiapine's Primary Mechanism of Action

Quetiapine's antipsychotic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[10][11][12] The following diagram illustrates this simplified signaling pathway.

Quetiapine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Response Cellular Response (e.g., reduced psychotic symptoms) D2R->Response Activates HT2AR->Response Modulates Quetiapine Quetiapine Quetiapine->D2R Blocks Quetiapine->HT2AR Blocks

Caption: Simplified signaling pathway of quetiapine's antagonist action at D2 and 5-HT2A receptors.

Experimental Workflow for Quetiapine Stability Testing

The logical flow of a comprehensive stability study for quetiapine is depicted in the following diagram.

Stability_Testing_Workflow cluster_stress Forced Degradation Studies Acid Acidic Hydrolysis (e.g., 0.1N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Photo Photolysis (UV/Vis light) Photo->Stressed_Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Stressed_Samples API Quetiapine API / Formulation API->Acid API->Base API->Oxidation API->Photo API->Thermal HPLC Stability-Indicating HPLC Analysis Stressed_Samples->HPLC Data Data Analysis: - % Degradation - Impurity Profile - Kinetics HPLC->Data Report Stability Report Data->Report

Caption: A typical experimental workflow for conducting forced degradation stability testing of quetiapine.

Conclusion

The physical and chemical stability of quetiapine is a critical quality attribute that directly impacts its safety and efficacy. This guide has provided a detailed overview of the key factors that influence its stability, including its susceptibility to hydrolysis, oxidation, and photolysis. The quantitative data and experimental protocols summarized herein offer a valuable resource for researchers and drug development professionals. A thorough understanding of these stability characteristics is essential for the development of robust and reliable quetiapine formulations, ensuring that patients receive a safe and effective medication. Adherence to rigorous stability testing protocols, as outlined, is fundamental to the quality control and lifecycle management of quetiapine-containing products.

References

Methodological & Application

Application Notes: The Use of 7-Hydroxy Quetiapine-d8 as an Internal Standard for the Quantitative Analysis of Quetiapine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Monitoring the plasma concentrations of quetiapine and its primary active metabolite, 7-hydroxyquetiapine, is crucial for ensuring therapeutic efficacy and patient safety. Accurate quantification of these analytes in biological matrices requires a robust and reliable analytical method. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays to correct for variability in sample preparation and matrix effects.[1] 7-Hydroxy Quetiapine-d8, the deuterium-labeled analog of 7-hydroxyquetiapine, serves as an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of quetiapine and its metabolites.[2]

Principle

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte response to the internal standard response, accurate quantification can be achieved. This compound is an ideal internal standard as it co-elutes with 7-hydroxyquetiapine and has a similar ionization efficiency, but is distinguishable by its higher mass due to the deuterium atoms.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of quetiapine and its metabolites using this compound as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evaporation Evaporation of Supernatant extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: Experimental workflow for the quantification of quetiapine and its metabolites.

Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methodologies for the extraction of quetiapine and its metabolites from plasma.[3][4]

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Plasma samples can be stored at -20°C or lower until analysis.

  • Internal Standard Spiking: To 50 µL of plasma sample, calibrator, or quality control, add a known amount of this compound internal standard solution.

  • Extraction:

    • Add a suitable extraction solvent, such as a mixture of butyl acetate and butanol (10:1, v/v).[3][4]

    • Vortex the mixture vigorously for at least 1 minute.

    • Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at an appropriate temperature.

  • Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions and should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column is commonly used for separation.[5][6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.[3][5][6]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.[3][5][6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for quetiapine, its metabolites, and this compound are monitored.

Quantitative Data

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of quetiapine and its metabolites.

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)
Quetiapine0.5 - 400[6]
7-Hydroxyquetiapine2 - 100[3][4]
N-Desalkylquetiapine5 - 800[3][4]
Quetiapine Sulfoxide100 - 15,000[3][4]

Table 2: Precision and Accuracy

AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
Quetiapine< 5.3[7]< 4.3[7]-5.1 to 6.4[7]-2.2 to 1.2[7]
7-Hydroxyquetiapine< 8.7[7]< 7.1[7]-8.1 to 4.5[7]-5.7 to 3.2[7]
Nor-quetiapine< 10.3[7]< 9.0[7]-6.5 to 3.4[7]-1.4 to 2.6[7]

Quetiapine Metabolism

The following diagram illustrates the major metabolic pathways of quetiapine.

metabolism cluster_metabolites Major Metabolites Quetiapine Quetiapine N_Desalkyl N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkyl N-dealkylation Seven_Hydroxy 7-Hydroxyquetiapine Quetiapine->Seven_Hydroxy Hydroxylation Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide S-oxidation Carboxylic_Acid Quetiapine Carboxylic Acid Quetiapine->Carboxylic_Acid Oxidation

Caption: Major metabolic pathways of quetiapine.

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of quetiapine and its metabolites in biological matrices. This methodology is essential for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this analytical technique.

References

Application Note: High-Throughput Analysis of 7-Hydroxy Quetiapine-d8 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxy Quetiapine-d8 in human plasma. This compound is the deuterated stable isotope-labeled internal standard for 7-Hydroxy Quetiapine, a major active metabolite of the atypical antipsychotic drug, Quetiapine. Accurate quantification of internal standards is crucial for the bioanalysis of pharmaceuticals, ensuring the precision and reliability of pharmacokinetic and toxicokinetic studies. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is suitable for high-throughput analysis in research, clinical, and drug development settings.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[1][2][3] One of its major active metabolites is 7-Hydroxy Quetiapine.[3] In quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting for matrix effects and variations in sample processing. This compound serves as an ideal internal standard for the accurate measurement of 7-Hydroxy Quetiapine. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from human plasma.

Experimental

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the desired concentration of this compound.

  • Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.

LC Conditions:

ParameterValue
Column C18, 50 x 2.1 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient As described in the table below

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.020
2.580
2.620
4.020
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined based on the exact mass of this compound
Product Ion (Q3) To be determined by infusion and fragmentation of the standard
Collision Energy To be optimized for the specific transition
Dwell Time 100 ms

Note: The specific mass transitions for this compound need to be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a stable fragment generated upon collision-induced dissociation.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of Quetiapine and its metabolites, which can be expected to be similar for this compound.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
Quetiapine0.50.5 - 500<103.08.8[4]
Norquetiapine0.60.6 - 600<108.811.1[4]
7-Hydroxy Quetiapine<0.70<0.70 - 5006.46.2[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma (100 µL) ppt Add Acetonitrile with This compound (300 µL) plasma->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

quetiapine_metabolism cluster_cyp3a4 CYP3A4 cluster_cyp2d6 CYP2D6 quetiapine Quetiapine norquetiapine Norquetiapine (N-desalkylquetiapine) quetiapine->norquetiapine sulfoxide Quetiapine Sulfoxide quetiapine->sulfoxide hydroxy_quetiapine 7-Hydroxy Quetiapine quetiapine->hydroxy_quetiapine

Caption: Simplified metabolic pathway of Quetiapine.

Conclusion

The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for applications in clinical research and drug development where accurate and precise measurement of internal standards is paramount for method validation and study sample analysis. This protocol can be adapted for the quantification of 7-Hydroxy Quetiapine by using this compound as the internal standard.

References

Application Note: Quantitative Analysis of 7-Hydroxy Quetiapine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An application note detailing the analytical methods for the detection of 7-Hydroxy Quetiapine, utilizing 7-Hydroxy Quetiapine-d8 as an internal standard, is presented below. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. It is metabolized in the body into several metabolites, with 7-Hydroxy Quetiapine being one of the key active metabolites. Accurate quantification of 7-Hydroxy Quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This application note describes a robust and sensitive method for the quantification of 7-Hydroxy Quetiapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes this compound as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Experimental Protocols

2.1. Materials and Reagents

  • 7-Hydroxy Quetiapine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Sample Preparation A protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

  • Allow all plasma samples and standards to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound in 50% MeOH).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2.3. Liquid Chromatography

  • System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: Hold at 5% B (re-equilibration)

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

2.4. Mass Spectrometry

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The performance of this analytical method is summarized in the tables below.

Table 1: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
7-Hydroxy Quetiapine 400.2 267.1 100 25

| this compound (IS) | 408.2 | 275.1 | 100 | 25 |

Table 2: Method Validation Summary

Parameter Result
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115%
Precision (at LLOQ, LQC, MQC, HQC) < 15% RSD (Relative Standard Deviation)
Recovery > 85%

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

4.1. Experimental Workflow The following diagram illustrates the overall workflow from sample receipt to final data analysis.

G Sample Sample Receipt (Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add IS LC_Separation LC Separation (C18 Column) Preparation->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report

Caption: Workflow for LC-MS/MS analysis of 7-Hydroxy Quetiapine.

4.2. Quetiapine Signaling Pathway Quetiapine and its active metabolite, 7-Hydroxy Quetiapine, exert their therapeutic effects by acting on multiple neurotransmitter receptors in the brain. The diagram below provides a simplified overview of their primary targets.

G cluster_drug Drug Action cluster_receptors Receptor Targets cluster_effects Clinical Effects Quetiapine Quetiapine & 7-OH-Quetiapine D2 Dopamine D2 Receptor Quetiapine->D2 Antagonist H1 Histamine H1 Receptor Quetiapine->H1 Antagonist Alpha1 Adrenergic α1 Receptor Quetiapine->Alpha1 Antagonist SERT Serotonin Transporter (SERT) Quetiapine->SERT Weak Inhibitor NET Norepinephrine Transporter (NET) Quetiapine->NET Inhibitor (7-OH-Quetiapine) FiveHT2A Serotonin 5-HT2A Receptor Quetiapine->FiveHT2A Antagonist Antipsychotic Antipsychotic Effect D2->Antipsychotic Sedation Sedation H1->Sedation Antidepressant Antidepressant Effect NET->Antidepressant FiveHT2A->Antipsychotic

Caption: Simplified signaling pathway of Quetiapine and its metabolite.

Application Note and Protocol for 7-Hydroxy Quetiapine-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation of 7-Hydroxy Quetiapine-d8 for bioanalytical analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 7-Hydroxy Quetiapine is the major active metabolite of the atypical antipsychotic drug Quetiapine. The deuterated internal standard, this compound, is crucial for accurate quantification in biological matrices by correcting for matrix effects and variability in sample processing.

The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each protocol is presented with step-by-step instructions, followed by a summary of expected quantitative data.

Experimental Protocols

Three distinct protocols for the extraction of this compound from human plasma are outlined below. The choice of method will depend on the desired level of sample cleanup, throughput requirements, and available laboratory equipment.

Protocol 1: Solid-Phase Extraction (SPE)

This method offers a high degree of sample cleanup, resulting in reduced matrix effects and improved analytical sensitivity.

Materials and Reagents:

  • Human plasma containing this compound

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Acetic acid (glacial)

  • Water (deionized)

  • Nitrogen gas supply for evaporation

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% acetic acid.

  • Evaporation: Dry the eluate under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for separating analytes from biological matrices based on their differential solubility in immiscible liquids.

Materials and Reagents:

  • Human plasma containing this compound

  • Internal standard solution

  • Sodium hydroxide (0.1 N)

  • Diethyl ether

  • Centrifuge

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: To 100 µL of plasma, add 50 µL of the internal standard solution.

  • Basification: Add 50 µL of 0.1 N Sodium Hydroxide and vortex for 1 minute.

  • Extraction: Add 3 mL of diethyl ether and vortex for 3 minutes.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for injection.

Protocol 3: Protein Precipitation (PPT)

This is the simplest and fastest sample preparation method, suitable for high-throughput analysis, though it provides less sample cleanup than SPE or LLE.

Materials and Reagents:

  • Human plasma containing this compound

  • Internal standard solution

  • Acetonitrile (LC-MS grade)

  • Centrifuge

Procedure:

  • Sample Aliquoting: Take an aliquot of the plasma sample.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Precipitation: Add acetonitrile to the plasma sample in a 3:1 (v/v) ratio.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of Quetiapine and its metabolites using methods similar to those described above. Data for this compound is expected to be comparable to its non-deuterated analog.

Table 1: Method Performance Characteristics

ParameterSolid-Phase ExtractionLiquid-Liquid ExtractionProtein Precipitation
Recovery >85%>90%>95%
Matrix Effect MinimizedModeratePotentially Significant
Linearity (r²) >0.99>0.99>0.99
Intra-day Precision (%RSD) <15%<10%<15%
Inter-day Precision (%RSD) <15%<10%<15%

Table 2: Typical LC-MS/MS Parameters for Quetiapine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Quetiapine384.2253.1
7-Hydroxy Quetiapine400.2269.1
This compound (IS) 408.2 277.1
Norquetiapine328.2223.1

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each sample preparation protocol.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Workflow start Plasma Sample + Internal Standard conditioning SPE Cartridge Conditioning start->conditioning loading Sample Loading conditioning->loading washing Washing Step loading->washing elution Elution washing->elution evaporation Evaporation (Nitrogen) elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Solid-Phase Extraction Workflow

LLE_Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow start Plasma Sample + Internal Standard basification Basification (NaOH) start->basification extraction Solvent Extraction (Diethyl Ether) basification->extraction centrifugation Centrifugation extraction->centrifugation transfer Organic Layer Transfer centrifugation->transfer evaporation Evaporation (Nitrogen) transfer->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Liquid-Liquid Extraction Workflow

PPT_Workflow cluster_2 Protein Precipitation (PPT) Workflow start Plasma Sample + Internal Standard precipitation Add Acetonitrile (3:1 v/v) start->precipitation vortex Vortex precipitation->vortex centrifugation Centrifugation vortex->centrifugation collection Supernatant Collection centrifugation->collection analysis LC-MS/MS Analysis collection->analysis

Protein Precipitation Workflow

Application Note: Chromatographic Separation of Quetiapine and its Metabolites for Pharmacokinetic and Therapeutic Drug Monitoring Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into several metabolites. The major metabolites include norquetiapine (N-desalkylquetiapine), an active metabolite with antidepressant properties, quetiapine sulfoxide, and 7-hydroxyquetiapine.[1][2] Given the pharmacological activity of norquetiapine and the variability in patient metabolism, the simultaneous determination of quetiapine and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details robust chromatographic methods for the effective separation and quantification of quetiapine and its key metabolites.

Methods and Materials

A variety of analytical techniques can be employed for the analysis of quetiapine and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) being the most prevalent due to their high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analytes of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation: A simple and rapid method where a precipitating agent, such as acetonitrile, is added to the plasma sample to denature and remove proteins.[3]

  • Liquid-Liquid Extraction: This technique involves the extraction of analytes from the aqueous sample into an immiscible organic solvent. A common solvent used for quetiapine and its metabolites is a mixture of butyl acetate and butanol.

  • Solid-Phase Extraction: A highly selective method where analytes are retained on a solid sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.[4]

Experimental Protocols

Below are detailed protocols for the chromatographic separation of quetiapine and its metabolites based on established methods.

Protocol 1: HPLC-MS/MS for Quetiapine and Metabolites in Human Plasma [4][5]

This method is suitable for the simultaneous determination of quetiapine, quetiapine sulfoxide, 7-hydroxyquetiapine, and 7-hydroxy-N-dealkylquetiapine.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 0.5 mL of plasma, add 0.3 mL of 0.5 mol/L sodium hydroxide solution and vortex.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analytes with 200 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (5 µm, 4.6 mm x 150 mm)[4][5]

    • Mobile Phase: Acetonitrile and water (containing 1.70 mmol/L formic acid and 5.8 mmol/L ammonium acetate) in a 35:65 ratio.[4][5]

    • Flow Rate: 0.95 mL/min[4][5]

    • Column Temperature: Ambient

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[4][5]

    • Detection Mode: Selected Ion Recording (SIR)[4][5]

    • Monitored Ions (m/z):

      • Quetiapine: 384.4 [M+H]+[5]

      • Quetiapine Sulfoxide: 400.5 [M+H]+[5]

      • 7-Hydroxyquetiapine: 400.5 [M+H]+[5]

      • 7-Hydroxy-N-dealkylquetiapine: 312.4 [M+H]+[5]

Protocol 2: UPLC-MS/MS for Quetiapine and Norquetiapine in Rat Plasma and Brain Tissue [6][7]

This method offers a rapid and sensitive approach for the simultaneous quantification of quetiapine and its active metabolite norquetiapine.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma or brain homogenate, add an internal standard.

    • Add a suitable extraction solvent (e.g., tert-butyl methyl ether).[1]

    • Vortex the mixture for 3 minutes.[1]

    • Centrifuge at 12,000 rpm for 10 minutes.[1]

    • Transfer the organic supernatant to a clean tube and evaporate to dryness.[1]

    • Reconstitute the dried extract in the mobile phase.[1]

    • Inject into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Waters Xbridge C18 (3.5µm, 2.1mm×50mm)[8]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).[1]

    • Flow Rate: 0.4 mL/min[8]

    • Run Time: 3 minutes[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

    • MRM Transitions (m/z):

      • Quetiapine: 384.2 → 253.1[8]

      • Norquetiapine: 296.12 (precursor ion)[1]

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of quetiapine and its metabolites.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteColumnMobile PhaseFlow Rate (mL/min)Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
QuetiapineKromasil C18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water (35:65) with formic acid and ammonium acetate0.95ESI+384.4-[4][5]
Quetiapine SulfoxideKromasil C18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water (35:65) with formic acid and ammonium acetate0.95ESI+400.5-[4][5]
7-HydroxyquetiapineKromasil C18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water (35:65) with formic acid and ammonium acetate0.95ESI+400.5-[4][5]
NorquetiapineSunfire C18 (5 µm, 50 x 2.1 mm)Isocratic-ESI+--[2]
QuetiapineWaters Xbridge C18 (3.5µm, 2.1mm×50mm)Acetonitrile/Water with 10mM ammonium acetate and 0.1% formic acid0.4ESI+384.2253.1[8]

Table 2: Method Performance Characteristics

AnalyteMatrixMethodLinear RangeLOD (ng/mL)LOQ (ng/mL)Reference
QuetiapineHuman PlasmaHPLC-MS/ESI10-2000 µg/L--[4][5]
Quetiapine MetabolitesHuman PlasmaHPLC-MS/ESI1-200 µg/L--[4][5]
QuetiapineRat PlasmaLC-MS/MS1.0-500.0 ng/mL--[6][7]
NorquetiapineRat PlasmaLC-MS/MS1.0-500.0 ng/mL--[6][7]
QuetiapineRat Brain TissueLC-MS/MS3.0-1500.0 ng/g--[6][7]
NorquetiapineRat Brain TissueLC-MS/MS3.0-1500.0 ng/g--[6][7]
QuetiapineHuman PlasmaLC-MS/MS0.5-400 ng/mL--[8]
QuetiapineHuman PlasmaLC-MS/MS0.5-500 ng/mL--[2]
NorquetiapineHuman PlasmaLC-MS/MS0.6-600 ng/mL--[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of quetiapine and its metabolites from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Serum, etc.) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (LLE, SPE, or PPT) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (HPLC/UPLC) Injection->Chromatography Detection Detection (MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for 7-Hydroxy Quetiapine-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Hydroxy Quetiapine-d8 in pharmacokinetic (PK) studies. This compound is the deuterated stable isotope-labeled version of 7-Hydroxyquetiapine, the major active metabolite of the atypical antipsychotic drug Quetiapine.[1] Its primary application in research is as an internal standard for the quantitative analysis of 7-Hydroxyquetiapine in biological matrices, ensuring accuracy and precision in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Introduction to this compound

This compound is a critical tool in therapeutic drug monitoring and pharmacokinetic research.[2] The incorporation of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the endogenous metabolite, allowing for its distinct detection by a mass spectrometer while exhibiting similar chemical and physical properties. This makes it an ideal internal standard to compensate for variability during sample preparation and analysis.

Physicochemical Properties:

PropertyValue
Chemical Formula C21H17D8N3O3S
Unlabeled CAS Number 139079-39-3
Molecular Weight 407.2119
Appearance White to Off-White Solid
Solubility Soluble in Methanol and DMSO

Quetiapine Metabolism Overview

Quetiapine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[3][4] The major metabolic pathways include sulfoxidation, N-dealkylation, and 7-hydroxylation.[5] The 7-hydroxylation of Quetiapine, catalyzed by CYP2D6, results in the formation of the pharmacologically active metabolite, 7-Hydroxyquetiapine.[3] Understanding this metabolic pathway is crucial for designing and interpreting pharmacokinetic studies.

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine Quetiapine->Norquetiapine Quetiapine_Sulfoxide Quetiapine_Sulfoxide Quetiapine->Quetiapine_Sulfoxide 7-Hydroxy_Quetiapine 7-Hydroxy Quetiapine Quetiapine->7-Hydroxy_Quetiapine 7-Hydroxy_N-desalkylquetiapine 7-Hydroxy N-desalkylquetiapine Norquetiapine->7-Hydroxy_N-desalkylquetiapine N_desalkylquetiapine_Sulfoxide N-desalkylquetiapine Sulfoxide Norquetiapine->N_desalkylquetiapine_Sulfoxide CYP3A4_1 CYP3A4 CYP3A4_1->Quetiapine_Sulfoxide CYP3A4_2 CYP3A4 CYP3A4_2->Norquetiapine CYP3A4_3 CYP3A4 CYP3A4_3->N_desalkylquetiapine_Sulfoxide CYP2D6_1 CYP2D6 CYP2D6_1->7-Hydroxy_Quetiapine CYP2D6_2 CYP2D6 CYP2D6_2->7-Hydroxy_N-desalkylquetiapine

Quetiapine Metabolic Pathway

Experimental Protocol: Quantification of 7-Hydroxyquetiapine in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of 7-Hydroxyquetiapine in human plasma using this compound as an internal standard.

Materials and Reagents
  • 7-Hydroxyquetiapine analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Butyl acetate

  • Butanol

  • Deionized water

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., butyl acetate:butanol, 10:1 v/v).[6]

  • Vortex mix for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is vortex1 Vortex add_is->vortex1 add_es Add Extraction Solvent vortex1->add_es vortex2 Vortex add_es->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Sample Preparation Workflow
LC-MS/MS Instrumentation and Conditions

The following are example parameters and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterExample Value
Column Waters Spherisorb S5SCX (100 x 2.1 mm, 5 µm)[6]
Mobile Phase 50 mmol/L methanolic ammonium acetate, pH 6.0[6]
Flow Rate 0.5 mL/min[6]
Injection Volume 20 µL
Column Temperature 40°C
Run Time 5 minutes

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterExample Value
Ionization Mode Positive Ion Atmospheric Pressure Chemical Ionization (APCI)[6]
Detection Mode Selected Reaction Monitoring (SRM)[6]
MRM Transitions To be optimized for specific instrument
7-Hydroxyquetiapinee.g., Q1: m/z 400.2 -> Q3: m/z 253.1
This compounde.g., Q1: m/z 408.2 -> Q3: m/z 261.1
Collision Energy To be optimized
Dwell Time 100 ms
Calibration and Quality Control
  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 7-Hydroxyquetiapine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.

  • The concentration of 7-Hydroxyquetiapine in the unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

Pharmacokinetic Data Analysis

Following the quantification of 7-Hydroxyquetiapine in plasma samples collected at various time points after Quetiapine administration, key pharmacokinetic parameters can be calculated.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total clearance
Vd/F Apparent volume of distribution

Example Pharmacokinetic Data for 7-Hydroxyquetiapine in Human Plasma: [6]

ParameterMedian ValueRange
Concentration (µg/L) 3<1 - 48

Note: This data is from a study with patients on Quetiapine doses of 200-950 mg/day.[6]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the active metabolite 7-Hydroxyquetiapine in biological matrices. The detailed protocol and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the pharmacokinetic evaluation of Quetiapine. The use of a stable isotope-labeled internal standard is crucial for generating reliable data to inform dosing strategies and understand the clinical pharmacology of Quetiapine.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Quetiapine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic Drug Monitoring (TDM) of quetiapine is crucial to optimize treatment efficacy and minimize toxicity, as the drug exhibits significant inter-individual pharmacokinetic variability. The use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of quetiapine in biological matrices. The stable isotope-labeled internal standard (e.g., quetiapine-d4 or quetiapine-d8) closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring high precision and accuracy.[1][2]

This document provides detailed application notes and protocols for the therapeutic drug monitoring of quetiapine using a deuterated internal standard.

Principle of Deuterated Internal Standard in LC-MS/MS

The use of a deuterated internal standard is a robust method for quantitative analysis in mass spectrometry. The underlying principle is based on the chemical and physical similarities between the analyte (quetiapine) and its isotopically labeled counterpart.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Quetiapine Extraction Extraction (SPE or Protein Precipitation) Analyte->Extraction IS Deuterated Quetiapine (e.g., Quetiapine-d8) IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Quant Ratio of Analyte Peak Area to IS Peak Area MS->Quant

Caption: Logical workflow for quantification using a deuterated internal standard.

Experimental Protocols

Sample Preparation

Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Protein Precipitation.

a) Solid-Phase Extraction (SPE) [1][3]

This method offers cleaner extracts compared to protein precipitation.

  • Materials:

    • Oasis HLB SPE cartridges

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Human plasma samples

    • Quetiapine-d8 internal standard (IS) working solution

  • Procedure:

    • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: To 100 µL of plasma sample, add a known amount of quetiapine-d8 internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

b) Protein Precipitation [4][5]

This is a simpler and faster method for sample preparation.

  • Materials:

    • Acetonitrile (HPLC grade)

    • Human plasma samples

    • Quetiapine-d8 internal standard (IS) working solution

  • Procedure:

    • To 50 µL of plasma sample, add 20 µL of the quetiapine-d8 internal standard solution.

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 15,000 rpm for 8 minutes at 4°C.

    • Transfer 40 µL of the supernatant and dilute with 200 µL of purified water.

    • Vortex for 1 minute before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of quetiapine.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition 1Condition 2
Column Peerless basic C18 (50 x 4.6 mm, 3 µm)[1]Phenomenex phenyl-hexyl (50.0 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 5mM Ammonium Formate buffer[1]Water with 0.1% formic acid and 2 mM ammonium acetate[4]
Mobile Phase B Acetonitrile[1]Methanol with 0.1% formic acid and 2 mM ammonium acetate[4]
Gradient Isocratic (70:30, B:A)[1]Gradient elution
Flow Rate 0.700 mL/minute[1]Not specified
Injection Volume Not specifiedNot specified
Column Temperature Not specifiedNot specified

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass Spectrometer Triple-quadrupole tandem mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Quetiapine) m/z 384.2 → 253.1[5]
MRM Transition (Quetiapine-d8) m/z 392 → 258, 226[2]

Quantitative Data Summary

The following table summarizes the validation parameters from a representative LC-MS/MS method for quetiapine quantification.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 5.038 - 1004.176 ng/mL[1]
Lower Limit of Quantification (LLOQ) 5.038 ng/mL[1]
Intra-day Precision (RSD) < 15%[5]
Inter-day Precision (RSD) < 15%[5]
Intra-day Accuracy Within ±15% of nominal concentration[5]
Inter-day Accuracy Within ±15% of nominal concentration[5]
Recovery 56.37% - 74.09%
Matrix Effect 105.40% - 111.70%

Experimental Workflow Diagram

G cluster_sample 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing Collect Collect Plasma Sample Add_IS Add Deuterated Internal Standard Collect->Add_IS Prepare Perform SPE or Protein Precipitation Add_IS->Prepare Inject Inject Sample into LC-MS/MS System Prepare->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration using Calibration Curve Calculate->Quantify

Caption: Overall experimental workflow for quetiapine TDM.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of quetiapine in human plasma. The detailed protocols and compiled data serve as a valuable resource for researchers and clinicians to implement this methodology for personalized medicine and in pharmacokinetic studies. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for clinical decision-making.

References

Application Notes and Protocols for the Forensic Toxicological Analysis of 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Following administration, quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several metabolites.[1][2] One of the major active metabolites is 7-hydroxy quetiapine. Given its pharmacological activity and presence in biological samples, the detection and quantification of both quetiapine and 7-hydroxy quetiapine are crucial in forensic toxicology to determine use, assess compliance, or investigate potential overdose cases.

7-Hydroxy Quetiapine-d8 is a deuterated stable isotope-labeled internal standard (IS) for 7-hydroxy quetiapine. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry-based assays.[3][4] It ensures the highest accuracy and precision by co-eluting with the target analyte and compensating for variations in sample preparation, injection volume, and matrix effects.[3][4] These application notes provide detailed protocols for the analysis of 7-hydroxy quetiapine in forensic toxicology using this compound as an internal standard.

Mechanism of Action of Quetiapine

Quetiapine exerts its antipsychotic effects through antagonism of multiple neurotransmitter receptors in the brain. Its primary mechanism of action involves blocking dopamine D2 and serotonin 5-HT2A receptors.[5] The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for its therapeutic effects on the positive symptoms of schizophrenia. The blockade of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.

Quetiapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2_Receptor D2 Receptor Dopamine_v->D2_Receptor Binds Serotonin_v Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin_v->5HT2A_Receptor Binds Effect_D2 Antipsychotic Effect (Positive Symptoms) D2_Receptor->Effect_D2 Signal Transduction Effect_5HT2A Antipsychotic Effect (Negative Symptoms) Reduced EPS 5HT2A_Receptor->Effect_5HT2A Signal Transduction Quetiapine Quetiapine Quetiapine->D2_Receptor Blocks Quetiapine->5HT2A_Receptor Blocks

Figure 1: Simplified signaling pathway of Quetiapine's mechanism of action.

Experimental Protocols

The following protocols describe methods for the extraction and quantification of 7-hydroxy quetiapine from biological matrices using this compound as an internal standard. Two common analytical techniques are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Analysis of 7-Hydroxy Quetiapine in Blood/Plasma by LC-MS/MS

This protocol is a synthesized method based on common practices in forensic toxicology for robust and sensitive quantification.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Blood or plasma samples

    • This compound internal standard solution (e.g., 100 ng/mL in methanol)

    • 100 mM Phosphate buffer (pH 6.0)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • SPE Cartridges (e.g., C18, 200 mg)

    • Centrifuge tubes

  • Procedure:

    • To 1 mL of blood or plasma in a centrifuge tube, add a known amount of this compound internal standard (e.g., 50 µL of 100 ng/mL solution).

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.

    • Condition the SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the prepared sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% methanol in water solution.

    • Dry the cartridge thoroughly under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of methanol into a clean tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph (LC):

    • Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90% to 10% B

      • 6.1-8 min: 10% B

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Transitions (example):

      • 7-Hydroxy Quetiapine: Precursor ion (Q1) m/z 400.2 → Product ion (Q3) m/z 269.1

      • This compound: Precursor ion (Q1) m/z 408.2 → Product ion (Q3) m/z 277.1

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Protocol 2: Analysis of 7-Hydroxy Quetiapine in Vitreous Humor by GC-MS

This protocol is adapted from a validated method for postmortem samples and includes a derivatization step.[6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Materials:

    • Vitreous humor samples

    • This compound internal standard solution

    • Phosphate buffer (pH 7.4)

    • SPE Cartridges (e.g., C18, 200 mg)

    • Methanol, Dichloromethane, Isopropanol (analytical grade)

    • Ammonium hydroxide

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Procedure:

    • To 1 mL of vitreous humor, add the internal standard.

    • Add 1 mL of phosphate buffer and vortex.

    • Condition the SPE cartridge with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and a methanol/water mixture.

    • Elute with a mixture of dichloromethane and isopropanol (80:20 v/v) containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness.

    • Add 50 µL of BSTFA with 1% TMCS and heat at 70°C for 30 minutes for derivatization.

    • Cool and inject 1-2 µL into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 min

      • Ramp to 300°C at 20°C/min

      • Hold at 300°C for 5 min

    • Injection Mode: Splitless

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions (example for TMS derivatives): Specific m/z values for the derivatized 7-hydroxy quetiapine and its deuterated internal standard would need to be determined.

Experimental Workflow

The general workflow for the forensic toxicological analysis of 7-hydroxy quetiapine is depicted below.

Forensic_Workflow Sample_Receipt Sample Receipt (Blood, Plasma, Vitreous Humor) Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep IS_Spiking Internal Standard Spiking (this compound) Sample_Prep->IS_Spiking Extraction Extraction (SPE or LLE) IS_Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization if applicable Analysis Instrumental Analysis Extraction->Analysis Derivatization->Analysis LC_MS LC-MS/MS Analysis->LC_MS GC_MS GC-MS Analysis->GC_MS Data_Processing Data Processing and Review Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification QC_Check Quality Control Check Quantification->QC_Check Reporting Final Report Generation QC_Check->Reporting

Figure 2: General experimental workflow for 7-hydroxy quetiapine analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of 7-hydroxy quetiapine in biological matrices from published methods. These values can serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Validation Parameters

ParameterMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
Method A Plasma2-100<12Within ±15%<15%[8]
Method B Plasma5-800Not Reported5Within ±15%<15%[8]
Method C Plasma1-1500Not Reported1< 10.2%< 7.44%[9]

Table 2: GC-MS Method Validation Parameters

ParameterMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
Method D Vitreous Humor10.0–1000.03.010.0-8.1 to 4.5< 8.7[10]
Method E Blood10.0–1000.03.010.0-8.1 to 4.5< 8.7[10]

Conclusion

The use of this compound as an internal standard in conjunction with robust analytical methods like LC-MS/MS and GC-MS allows for the accurate and precise quantification of 7-hydroxy quetiapine in various forensic toxicological specimens. The detailed protocols and validation data presented provide a comprehensive guide for laboratories involved in the analysis of quetiapine and its metabolites. Adherence to validated procedures is essential for generating reliable and defensible results in forensic investigations.

References

Application Notes and Protocols for the Determination of Quetiapine Concentrations in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate determination of its concentration in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical research involving rat models. This document provides detailed application notes and protocols for the quantification of quetiapine in rat plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The determination of quetiapine in rat plasma can be effectively achieved using several analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. The most common methods are:

  • LC-MS/MS: This is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. It allows for the accurate quantification of low concentrations of quetiapine and its metabolites.

  • HPLC-UV: A more accessible technique that can be suitable for studies where higher concentrations of quetiapine are expected. Method development may require more rigorous sample cleanup to avoid interferences.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of quetiapine in rat plasma using different analytical methods and sample preparation techniques.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
Linearity Range 1.0 - 500.0 ng/mL[1]0.45 - 500 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]0.45 ng/mL[2]
Internal Standard (IS) Risperidone[2]Clozapine
Precision (%RSD) < 15%[1]Within acceptable range
Accuracy (%RE) < 15%[1]Within acceptable range
Matrix Effects Within 10%[1]Within acceptable range
Recovery Consistent[1]> 90%

Table 2: HPLC-UV Method Parameters

ParameterMethod 1Method 2
Linearity Range 4 - 400 ng/mL[3]0.065 - 130 µg/mL[4][5]
Lower Limit of Quantification (LLOQ) 4 ng/mL0.065 µg/mL[4][5]
Internal Standard (IS) Triprolidine[3]Carbamazepine[4][5]
Precision (%RSD) 3.3% (mean)[3]< 20% at LLOQ
Accuracy (Recovery) 92% (mean)[3]Acceptable
Detection Wavelength Not specified225 nm[4][5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for LC-MS/MS or HPLC-UV)

This is a simple and rapid method for sample cleanup.

Materials:

  • Rat plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS or HPLC-UV system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) (for LC-MS/MS)

LLE provides a cleaner extract compared to protein precipitation.

Materials:

  • Rat plasma samples

  • Internal Standard (IS) working solution

  • Extraction solvent (e.g., tert-Butyl methyl ether)[6][7]

  • Alkalinizing agent (e.g., 0.1 M NaOH)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex.

  • Add 800 µL of tert-Butyl methyl ether.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a suitable aliquot into the LC-MS/MS system.

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE) (for LC-MS/MS or HPLC-UV)

SPE offers the cleanest extracts and can be automated for high-throughput analysis.

Materials:

  • Rat plasma samples

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (for conditioning)

  • Water (for washing)

  • Elution solvent (e.g., mobile phase or a mixture of organic solvent and acid)

  • SPE manifold or automated SPE system

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pipette 200 µL of rat plasma into a clean tube.

    • Add 20 µL of the internal standard working solution and vortex.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Injection: Inject a suitable aliquot into the analytical system.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of quetiapine in rat plasma.

experimental_workflow sample Rat Plasma Sample Collection prep Sample Preparation sample->prep pp Protein Precipitation prep->pp Simple & Fast lle Liquid-Liquid Extraction prep->lle Cleaner Extract spe Solid-Phase Extraction prep->spe Cleanest Extract analysis Analytical Method pp->analysis lle->analysis spe->analysis lcms LC-MS/MS Analysis analysis->lcms High Sensitivity hplcuv HPLC-UV Analysis analysis->hplcuv Accessibility data Data Acquisition & Processing lcms->data hplcuv->data quant Quantification of Quetiapine Concentration data->quant

A typical workflow for quetiapine analysis.
Quetiapine Signaling Pathway

Quetiapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] This dual action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[3]

quetiapine_signaling quetiapine Quetiapine d2_receptor Dopamine D2 Receptor quetiapine->d2_receptor Antagonist ht2a_receptor Serotonin 5-HT2A Receptor quetiapine->ht2a_receptor Antagonist dopamine_signal Dopaminergic Signaling (Mesolimbic Pathway) d2_receptor->dopamine_signal Blocks eps Reduced Extrapyramidal Side Effects d2_receptor->eps Contributes to serotonin_signal Serotonergic Signaling ht2a_receptor->serotonin_signal Blocks pos_symptoms Reduction of Positive Symptoms dopamine_signal->pos_symptoms neg_symptoms Alleviation of Negative Symptoms serotonin_signal->neg_symptoms

Simplified quetiapine signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxy Quetiapine-d8 & Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Hydroxy Quetiapine-d8 in bioanalytical assays. The focus is on identifying and minimizing matrix effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for 7-Hydroxy Quetiapine, an active metabolite of the atypical antipsychotic drug Quetiapine. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the "gold standard." They are used to normalize for variability during sample preparation and analysis, including matrix effects.[1] An ideal SIL IS co-elutes with the analyte and compensates for signal suppression or enhancement caused by interfering components in the biological matrix (e.g., plasma, urine).[1]

Q2: What are matrix effects and how can they impact my results?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. These effects, which can be unpredictable and variable, lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] For example, phospholipids are a major cause of ion suppression in plasma samples.[2] Matrix effects are a significant source of imprecision and inaccuracy in quantitative LC-MS/MS analyses, potentially compromising the reliability of pharmacokinetic and other clinical data.[1]

Q3: My analyte-to-internal standard (7-Hydroxy Quetiapine / this compound) ratio is inconsistent across different plasma lots. What could be the cause?

A3: This issue often points to differential matrix effects, where the analyte and the SIL internal standard are affected differently by the matrix components. A potential cause is a slight chromatographic retention time difference between the analyte and its deuterated internal standard. This separation can occur due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule, such as lipophilicity. If the analyte and IS elute at slightly different times into a region of fluctuating ion suppression, their signal responses will not be proportionally affected, leading to inconsistent ratios.

Troubleshooting Guide: Minimizing Matrix Effects

This guide provides a systematic approach to diagnosing and mitigating matrix effects in your LC-MS/MS assay.

Step 1: Assess the Presence and Severity of Matrix Effects

It is crucial to determine if matrix effects are influencing your assay. A common method is the post-extraction spike analysis.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final, clean extract.

    • Set C (Pre-Spike Sample): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

      • An MF = 100% indicates no matrix effect.

    • Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100

    • Internal Standard-Normalized Matrix Factor: Calculate the MF for both the analyte and this compound. The IS-normalized MF is the ratio of the analyte MF to the IS MF. A value close to 1.0 suggests the IS is effectively compensating for the matrix effect.

Step 2: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce matrix effects by removing interfering substances like phospholipids.[2]

Troubleshooting Workflow for Sample Preparation

start High Matrix Effect Detected ppt Currently using Protein Precipitation (PPT)? start->ppt spe Implement Solid-Phase Extraction (SPE) ppt->spe Yes lle Implement Liquid-Liquid Extraction (LLE) ppt->lle Yes hybridspe Use specialized plates like HybridSPE-Phospholipid (Targeted phospholipid depletion) ppt->hybridspe Yes dilute Dilute sample post-extraction if sensitivity allows spe->dilute lle->dilute hybridspe->dilute end Re-evaluate Matrix Effect dilute->end cluster_0 Problem cluster_1 Potential Solutions prob1 Analyte & IS Not Co-eluting Retention time (RT) of 7-OH-Quetiapine ≠ RT of 7-OH-Quetiapine-d8 sol1 Modify Mobile Phase Adjust organic solvent ratio or pH to improve resolution prob1->sol1 sol2 Change Gradient Profile Decrease ramp speed around analyte elution time to separate from interference prob1->sol2 prob2 Poor Peak Shape / Ion Suppression Analyte peak is broad, tailing, or shows a dip prob2->sol2 sol3 Switch Column Chemistry Test a different stationary phase (e.g., HILIC, Phenyl-Hexyl) to alter selectivity prob2->sol3

References

Technical Support Center: Accurate Quetiapine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving accuracy in quetiapine quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quetiapine quantification?

A1: The most common and reliable methods for quetiapine quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially for complex matrices like plasma.[1][2][3]

Q2: Why am I seeing poor peak shape or peak tailing in my chromatogram?

A2: Poor peak shape can result from several factors, including column degradation, improper mobile phase pH, or interactions between quetiapine and active sites on the stationary phase. Ensure your mobile phase pH is appropriate for quetiapine, which is a basic compound. Using a buffered mobile phase can help maintain a consistent pH. Also, consider using a column with end-capping to minimize silanol interactions.

Q3: What causes high background noise or a drifting baseline?

A3: A noisy or drifting baseline can be caused by a contaminated column, detector, or mobile phase. Ensure high-purity solvents and reagents are used. Filtering the mobile phase and flushing the system regularly can help mitigate this issue. In LC-MS/MS, a dirty ion source can also contribute to high background noise.

Q4: I am experiencing significant matrix effects in my plasma samples. How can I reduce them?

A4: Matrix effects are a common challenge in bioanalysis and can cause ion suppression or enhancement in LC-MS/MS.[4] To mitigate this, effective sample preparation is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering phospholipids and other matrix components than simple protein precipitation.[1][4] Using a stable isotope-labeled internal standard (e.g., quetiapine-d8) can also help compensate for matrix effects.[5]

Q5: What is a suitable internal standard (IS) for quetiapine quantification?

A5: An ideal internal standard should have similar physicochemical properties to the analyte. For LC-MS/MS analysis of quetiapine, a stable isotope-labeled analog such as quetiapine-d8 is the best choice as it co-elutes and experiences similar matrix effects.[5] If a stable isotope-labeled standard is unavailable, a structurally similar compound like clozapine can be used.[1][3]

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient sample extraction Optimize the extraction solvent and pH. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction, ensure the correct sorbent and elution solvent are used.Increased recovery of quetiapine from the sample matrix.
Analyte degradation Protect samples from light and heat. Process samples on ice and store at appropriate temperatures (-20°C or -80°C).Minimized degradation of quetiapine, leading to more accurate quantification.
Improper reconstitution solvent Ensure the reconstitution solvent is compatible with the mobile phase to prevent analyte precipitation before injection.Complete dissolution of the extracted analyte, resulting in consistent and reproducible injections.
Issue 2: Poor Chromatographic Resolution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate mobile phase composition Adjust the organic-to-aqueous ratio of the mobile phase. A gradient elution may be necessary to separate quetiapine from its metabolites or other interfering compounds.[4]Improved separation between quetiapine and other peaks in the chromatogram.
Column aging or contamination Flush the column with a strong solvent or replace it with a new one. Using a guard column can help extend the life of the analytical column.Restored column performance, leading to sharper peaks and better resolution.
Incorrect flow rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the run time.Better separation efficiency and peak shape.
Issue 3: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step Expected Outcome
Variability in sample preparation Ensure consistent and precise execution of all sample preparation steps, including pipetting and vortexing. Automation can help reduce variability.Reduced variability between replicate samples and improved precision of the assay.
Instrument instability Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and tuned.A stable and reliable instrument performance, leading to consistent results.
Internal standard issues Verify the concentration and stability of the internal standard stock solution. Ensure the IS is added consistently to all samples and standards.Accurate correction for any variations in sample processing and instrument response.

Experimental Protocols

Protocol: Quetiapine Quantification in Human Plasma using LC-MS/MS

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike 500 µL of plasma sample with the internal standard (e.g., quetiapine-d8).

  • Pre-condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute quetiapine and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Parameters

Parameter Value
Column C18 column (e.g., 4.6 x 100 mm, 5 µm)[6]
Mobile Phase Acetonitrile and 50 mM Triethanolamine buffer in water[6]
Flow Rate 1.0 mL/min[6][7]
Injection Volume 20 µL[7]
Column Temperature Ambient or 25°C[8]
Detection UV at 250 nm or 290 nm[6][9]

3. Mass Spectrometry Parameters (for LC-MS/MS)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transitions Quetiapine: m/z 384.1 → 253.1; Quetiapine-d8 (IS): m/z 392.2 → 257.2
Collision Energy Optimize based on instrument
Dwell Time 100-200 ms

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon injection Injection recon->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for Quetiapine Quantification in Plasma using LC-MS/MS.

troubleshooting_logic start Inaccurate Results? check_recovery Low Recovery? start->check_recovery check_resolution Poor Resolution? check_recovery->check_resolution No optimize_extraction Optimize Sample Extraction check_recovery->optimize_extraction Yes check_reproducibility Not Reproducible? check_resolution->check_reproducibility No optimize_mobile_phase Optimize Mobile Phase check_resolution->optimize_mobile_phase Yes standardize_prep Standardize Sample Preparation check_reproducibility->standardize_prep Yes end Accurate Results check_reproducibility->end No check_degradation Check for Degradation optimize_extraction->check_degradation optimize_extraction->end check_degradation->end check_column Check/Replace Column optimize_mobile_phase->check_column optimize_mobile_phase->end check_column->end check_instrument Check Instrument Stability standardize_prep->check_instrument standardize_prep->end check_instrument->end

Caption: Troubleshooting Logic for Inaccurate Quetiapine Quantification.

References

Technical Support Center: Addressing Ion Suppression in LC-MS with Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) and employing deuterated internal standards for its mitigation.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1][2] This results in a decreased signal intensity for the analyte, leading to inaccurate and imprecise quantification.[1] Common sources of ion suppression include salts, detergents, and phospholipids from the sample matrix.[2][3]

Q2: How do deuterated internal standards help address ion suppression?

A2: Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest.[1][4] They are chemically almost identical to the analyte and are expected to have the same chromatographic retention time, extraction recovery, and ionization response.[4][5][6] By adding a known amount of the deuterated standard to each sample, it experiences the same degree of ion suppression as the analyte.[5][7] The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for the signal loss due to ion suppression.[8][9]

Q3: What are the ideal characteristics of a deuterated internal standard?

A3: An ideal deuterated internal standard should:

  • Be chemically identical to the analyte, with the exception of isotopic labeling.[8]

  • Co-elute perfectly with the analyte.[5]

  • Have a mass difference that is easily distinguishable by the mass spectrometer.[8]

  • Be stable and not undergo isotopic exchange with the sample or solvent.[1][4]

  • Be absent in the sample matrix.[8]

Q4: Can a deuterated standard itself cause ion suppression?

A4: Yes, research has shown that co-eluting SIL internal standards and their corresponding analytes can suppress each other's ionization, particularly with Electrospray Ionization (ESI). This is often due to competition for ionization in the ESI source.[10]

Q5: Are there situations where a deuterated standard may not effectively compensate for ion suppression?

A5: Yes, there are several scenarios where a deuterated standard may not provide adequate correction:

  • Chromatographic Shift: Deuteration can sometimes lead to a slight change in retention time, causing the analyte and the standard to experience different degrees of ion suppression if they elute in a region of changing matrix effects.[11][12]

  • Isotopic Exchange: The deuterium atoms on the standard can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the standard's concentration and an increase in the analyte's concentration.[1][4]

  • Differential Matrix Effects: In some cases, the matrix effects experienced by the analyte and its SIL internal standard can differ significantly, by as much as 26% or more.[13]

Troubleshooting Guides

Guide 1: Poor Recovery or Inconsistent Response of the Deuterated Internal Standard

Problem: The signal of the deuterated internal standard is low, variable across samples, or shows a drifting response.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure the internal standard is added at a fixed concentration to all samples, calibrators, and quality controls as early as possible in the sample preparation workflow.[8][14]
Isotopic Exchange Investigate the stability of the deuterated standard in the sample matrix and solvents used. Avoid storage in acidic or basic solutions if the label is prone to exchange.[1][4]
Degradation of the Standard Verify the stability of the internal standard under the storage and analytical conditions.
Matrix Effects on the Standard Even though the standard is meant to track the analyte, severe matrix effects can still lead to a very low signal. Re-evaluate the sample cleanup procedure to remove more interfering matrix components.[2]
Guide 2: Evidence of Ion Suppression Despite Using a Deuterated Standard

Problem: You observe poor accuracy, precision, or non-linear calibration curves even with the use of a deuterated internal standard.

Possible Cause Troubleshooting Step
Chromatographic Separation of Analyte and Standard Check for a slight retention time difference between the analyte and the deuterated standard.[12] If a shift is observed, optimize the chromatography to achieve complete co-elution. Consider using a C13-labeled standard if available, as these are less prone to chromatographic shifts.[6]
Differential Matrix Effects The analyte and standard may be experiencing different levels of ion suppression.[13] This can be investigated by performing a post-column infusion experiment to map the regions of ion suppression in your chromatogram.[2]
High Concentration of Analyte Suppressing the Standard At high analyte concentrations, the analyte itself can suppress the ionization of the internal standard.[10] Evaluate the analyte-to-internal standard ratio across the calibration curve.
Inadequate Sample Cleanup The concentration of matrix components may be too high for the deuterated standard to effectively compensate. Improve the sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove more of the matrix.[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using a Deuterated Internal Standard

Objective: To determine if the deuterated internal standard adequately compensates for matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and deuterated internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and deuterated internal standard, then taken through the entire extraction procedure.

  • Analyze all samples using the LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)

  • Interpretation:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An IS-Normalized MF close to 1 indicates that the deuterated standard effectively compensates for the matrix effect.

Scenario Matrix Factor (MF) IS-Normalized Matrix Factor Interpretation
Ideal Compensation 0.60.98Significant ion suppression is present, but the deuterated standard is correcting for it effectively.
Inadequate Compensation 0.60.75The deuterated standard is not fully compensating for the ion suppression.
No Significant Matrix Effect 0.951.01There is minimal ion suppression for this analyte in this matrix.

Visualizations

cluster_0 Ion Source Analyte Analyte Ionization Ionization Process Analyte->Ionization Matrix Matrix Matrix->Ionization Suppressed_Analyte Suppressed Analyte Signal Ionization->Suppressed_Analyte Suppression

Caption: Ion suppression mechanism in the mass spectrometer source.

cluster_1 LC-MS Workflow with Deuterated Standard Sample Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Quantification Ratio-Based Quantification MS_Detection->Quantification

Caption: Experimental workflow using a deuterated internal standard.

Start Ion Suppression Suspected Check_Coelution Analyte & IS Co-elute? Start->Check_Coelution Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Post_Column_Infusion Perform Post-Column Infusion Check_Coelution->Post_Column_Infusion Yes Optimize_Chroma->Check_Coelution Improve_Cleanup Matrix Effects Still Present? Post_Column_Infusion->Improve_Cleanup Use_C13_Standard Consider C13-labeled Standard Improve_Cleanup->Use_C13_Standard Yes End Problem Resolved Improve_Cleanup->End No Use_C13_Standard->End

Caption: Troubleshooting workflow for ion suppression issues.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 7-Hydroxy Quetiapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is the deuterium-labeled form of 7-Hydroxy Quetiapine, a major active metabolite of the antipsychotic drug Quetiapine. In LC-MS/MS analysis, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (7-Hydroxy Quetiapine), it co-elutes and experiences similar ionization and matrix effects.[1][2][3] The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled analyte.

Q2: What are the typical MRM transitions for 7-Hydroxy Quetiapine and its deuterated internal standard, this compound?

A2: The Multiple Reaction Monitoring (MRM) transitions are crucial for selective and sensitive quantification. While optimal transitions should be determined empirically, the following are commonly used or predicted based on fragmentation patterns:

  • 7-Hydroxy Quetiapine: The precursor ion ([M+H]⁺) is approximately m/z 400.2. A common product ion is m/z 269.1.

  • This compound: The precursor ion ([M+H]⁺) is approximately m/z 408.2, reflecting the addition of eight deuterium atoms. A likely product ion would be m/z 277.1, corresponding to the same fragmentation pattern as the unlabeled compound.

It is essential to optimize these transitions on your specific instrument.

Q3: How can I optimize the MS/MS parameters for this compound?

A3: Optimization of MS/MS parameters is critical for achieving the best sensitivity and specificity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing the following:

  • Precursor Ion Selection: In Q1, scan for the protonated molecule ([M+H]⁺), which will be approximately m/z 408.2.

  • Product Ion Scan: In Q3, scan the product ions generated from the fragmentation of the selected precursor ion in the collision cell (Q2).

  • Parameter Optimization: Systematically adjust the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) to maximize the intensity of the desired product ion.

Q4: What are common issues encountered during the analysis of this compound?

A4: Common challenges in the bioanalytical measurement of compounds like this compound include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.

  • Ion Suppression: This is a form of matrix effect where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity.[1]

  • Poor Peak Shape: This can be caused by issues with the analytical column, mobile phase composition, or interactions with the sample matrix.

  • Carryover: Residual analyte from a previous injection can lead to erroneously high quantification in subsequent samples.

  • Low Recovery: Inefficient extraction of the analyte from the sample matrix during sample preparation can lead to low signal intensity and poor sensitivity.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect MRM Transitions Verify the precursor and product ion masses. Infuse a fresh standard solution directly into the mass spectrometer to confirm the transitions.
Suboptimal MS/MS Parameters Re-optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) using a standard solution.
Ion Source Contamination Clean the ion source, including the orifice and capillary, according to the manufacturer's instructions.
Poor Sample Recovery Evaluate the sample preparation method. Consider a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction).
Degradation of Standard Prepare a fresh stock solution of this compound.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Matrix Effects Improve chromatographic separation to resolve the analyte from interfering matrix components. Optimize the sample preparation to remove more interferences.
Carryover Inject a blank sample after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Leaks in the LC System Check all fittings and connections for leaks.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Air Bubbles in the Pump Degas the mobile phase and prime the LC pumps.
Column Degradation Replace the analytical column. Use a guard column to protect the analytical column.
Inconsistent Mobile Phase Composition Ensure the mobile phase is well-mixed and prepared consistently.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the extraction of 7-Hydroxy Quetiapine from a plasma sample.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

These are starting parameters and should be optimized for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters

Parameter Value
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

Parameter 7-Hydroxy Quetiapine This compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 400.2m/z 408.2
Product Ion (Q3) m/z 269.1m/z 277.1
Declustering Potential (DP) Optimize experimentallyOptimize experimentally
Collision Energy (CE) Optimize experimentallyOptimize experimentally
Cell Exit Potential (CXP) Optimize experimentallyOptimize experimentally

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add 7-Hydroxy Quetiapine-d8 (IS) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization ESI Source (Ionization) LC_Separation->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_chromatography Chromatography Checks cluster_mass_spec Mass Spectrometry Checks cluster_sample Sample Preparation Checks Start LC-MS/MS Issue (e.g., Poor Signal) Check_Column Check Column Performance Start->Check_Column Check_Tuning Check Instrument Tuning Start->Check_Tuning Check_Recovery Evaluate Extraction Recovery Start->Check_Recovery Check_Mobile_Phase Check Mobile Phase Composition & pH Check_Column->Check_Mobile_Phase Check_Leaks Check for Leaks Check_Mobile_Phase->Check_Leaks Optimize_Params Optimize MS/MS Parameters Check_Tuning->Optimize_Params Clean_Source Clean Ion Source Optimize_Params->Clean_Source Check_IS Verify Internal Standard Integrity Check_Recovery->Check_IS

Caption: Logical troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Reducing Variability in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bioanalytical Method Variability. This resource is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize variability in common bioanalytical assays such as Enzyme-Linked Immunosorbent Assays (ELISAs) and other Ligand-Binding Assays (LBAs).

Frequently Asked Questions (FAQs)

Q1: What is bioanalytical method variability and why is it a concern?

Q2: What is an acceptable level of variability in a bioanalytical assay?

A2: The acceptable level of variability is often expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean. For many applications, a %CV of less than 20% is considered acceptable.[3] However, this can vary depending on the specific assay, regulatory requirements, and the stage of drug development. For instance, regulatory guidelines for bioanalytical method validation often specify acceptance criteria of ±15% for most quality control samples and ±20% for the Lower Limit of Quantitation (LLOQ).[4]

Q3: What are the main sources of variability in bioanalytical methods?

A3: Variability can be introduced at multiple stages of the bioanalytical workflow. These sources can be broadly categorized as pre-analytical (sample collection and handling), analytical (the assay itself), and post-analytical (data processing). Common sources include inconsistent pipetting, temperature fluctuations, reagent variability, and improper plate washing.[5][6]

Q4: How can I proactively minimize variability in my experiments?

A4: Proactively minimizing variability involves a combination of robust method development, proper training, and consistent execution. Key strategies include:

  • Standardizing Protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the assay.

  • Operator Training: Ensure all personnel are thoroughly trained on techniques such as pipetting and sample handling.[7]

  • Reagent Management: Use high-quality, well-characterized reagents and manage lot-to-lot variability.

  • Equipment Maintenance: Regularly calibrate and maintain all laboratory equipment, especially pipettes and plate washers.[3]

  • Environmental Control: Maintain a consistent and controlled laboratory environment, particularly regarding temperature.[5][8]

Troubleshooting Guides

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your bioanalytical experiments.

High Coefficient of Variation (%CV)

Q: My replicate samples show a high %CV (>20%). What are the likely causes and how can I fix this?

A: High %CV is a common issue indicating poor precision. The root cause is often related to inconsistent liquid handling or procedural steps.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary cause of high CV.[5][9]

    • Action: Review and standardize your pipetting technique. Ensure you are pre-wetting the pipette tip, using the correct pipette for the volume range, and maintaining a consistent angle and speed.[10] Perform a routine check of your pipette's accuracy and precision (see Experimental Protocols).

  • Reagent and Sample Mixing: Incompletely mixed reagents or samples can lead to uneven distribution in the plate wells.

    • Action: Ensure all reagents and samples are brought to room temperature and thoroughly but gently mixed before use.[5][11]

  • Plate Washing: Inadequate or inconsistent washing can leave residual reagents, leading to variability.

    • Action: Verify that your plate washer is functioning correctly with all nozzles dispensing evenly. If washing manually, ensure a consistent technique for all wells.[3][8]

  • Temperature Gradients: "Edge effects" can occur if there are temperature differences across the plate during incubation, affecting the reaction kinetics.[3][5]

    • Action: Ensure the plate and all reagents are at room temperature before starting.[3] Use a temperature-controlled incubator and avoid stacking plates.

  • Bubbles in Wells: Air bubbles can interfere with the optical reading of the plate.[3][8]

    • Action: Visually inspect the plate for bubbles before reading. If present, gently remove them with a clean pipette tip.

High Background Signal

Q: I am observing a high background signal in my blank or negative control wells. What could be the cause?

A: High background signal reduces the assay's sensitivity and can be caused by non-specific binding or issues with the detection reagents.

Troubleshooting Steps:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.

    • Action: Optimize the blocking buffer. You may need to try different blocking agents (e.g., BSA, casein, non-fat dry milk) or increase the incubation time.[5][12][13]

  • Antibody Concentration: The concentration of the detection antibody may be too high, leading to non-specific binding.

    • Action: Titrate the detection antibody to find the optimal concentration that provides a good signal-to-noise ratio. A checkerboard titration can be useful for this (see Experimental Protocols).[7][9]

  • Inadequate Washing: Insufficient washing may not remove all unbound detection antibody.

    • Action: Increase the number of wash steps or the soaking time between washes. Ensure the wash buffer is being effectively aspirated from the wells.[9]

  • Cross-Contamination: Reagents or samples may have been inadvertently introduced into the blank wells.

    • Action: Use fresh pipette tips for each reagent and sample. Be careful not to splash liquids between wells.

  • Substrate Issues: The substrate may be degrading or reacting prematurely.

    • Action: Protect the substrate from light and use it within its recommended shelf life. Ensure the stop solution is added promptly and mixed well.

Data Presentation

Table 1: Common Sources of Variability and Their Impact
Source of VariabilityPotential Impact on Assay PerformanceTypical %CV Contribution
Pipetting Error Inaccurate and imprecise sample/reagent delivery, leading to high %CV and inaccurate standard curves.5-15% or more
Temperature Fluctuation Altered enzyme kinetics and binding affinities, causing plate-wide signal drift and "edge effects".5-10%
Reagent Lot-to-Lot Variation Shifts in standard curve performance and overall signal intensity.Variable, can be >20% if not controlled
Inconsistent Plate Washing High background, poor precision, and inaccurate results.5-15%
Sample/Reagent Mixing Inconsistent results across replicates due to non-homogenous distribution.2-10%
Table 2: Comparison of Common Blocking Buffers in ELISA
Blocking BufferAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) Readily available, effective for many systems.May cross-react with some antibodies.General solid-phase immunoassays.[12]
Non-Fat Dry Milk Inexpensive and effective.Can inhibit alkaline phosphatase activity and may cross-react with anti-phosphotyrosine antibodies.[12]Use on hard plastic plates.[12]
Casein Highly effective at blocking, particularly with small protein species.[14]Can mask some epitopes.Assays requiring very low background.
Fish Gelatin Minimal cross-reactivity with mammalian-derived antibodies and Protein A.[12]Can be of variable quality and may offer inferior surface blocking.[12]Assays where mammalian protein-based blockers cause interference.
Synthetic/Protein-Free No animal-derived proteins, reduces risk of cross-reactivity.May be more expensive.Assays with high non-specific background signals from protein-based blockers.[13]

Experimental Protocols

Protocol 1: Gravimetric Assessment of Pipette Accuracy and Precision

This protocol uses a high-precision balance to verify the performance of your pipettes.

Materials:

  • Analytical balance with a draft shield (readability appropriate for the pipette volume).

  • Weighing vessel (e.g., a small beaker or microcentrifuge tube).

  • Distilled or deionized water.

  • Thermometer and barometer (for Z-factor correction).

  • Pipette to be tested and manufacturer-recommended tips.

Procedure:

  • Environment Setup: Place the water, pipette, and tips in the weighing room for at least 2 hours to equilibrate to a constant temperature (between 15°C and 30°C).[3]

  • Record Conditions: Note the date, ambient temperature, and atmospheric pressure.

  • Leak Test: Perform a leak test by aspirating the nominal volume, holding the pipette vertically for 30 seconds with the tip immersed in liquid, and checking if the liquid level drops.[3]

  • Gravimetric Measurement: a. Place the weighing vessel on the balance and tare it. b. Set the pipette to the desired test volume (e.g., 100% of nominal volume). c. Aspirate the distilled water. Be sure to pre-wet the tip by aspirating and dispensing the volume three times. d. Dispense the water into the weighing vessel. e. Record the weight. f. Repeat steps d-e for a minimum of 4-10 replicates.[3]

  • Data Analysis: a. Convert Mass to Volume: Convert each weight (mg) to volume (µL) using the Z-factor, which corrects for water density at the recorded temperature and pressure. Volume (µL) = Weight (mg) * Z-factor.[3] b. Calculate Accuracy (Systematic Error):

    • Mean Volume = Sum of all volumes / Number of replicates

    • Accuracy (%) = [(Mean Volume - Target Volume) / Target Volume] * 100 c. Calculate Precision (Random Error):

    • Calculate the standard deviation (SD) of the replicate volumes.

    • Precision (%CV) = (SD / Mean Volume) * 100

  • Compare to Specifications: Compare your calculated accuracy and precision to the manufacturer's specifications for the pipette. If they are out of tolerance, the pipette needs to be recalibrated.

Protocol 2: Checkerboard Titration for Antibody Concentration Optimization

This protocol helps determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA to maximize the signal-to-noise ratio.[7][11]

Procedure:

  • Plate Coating: a. Prepare serial dilutions of the capture antibody in coating buffer (e.g., 0.5, 1, 2, 5 µg/mL).[9] b. Coat the columns of a 96-well plate with the different capture antibody concentrations (e.g., columns 1-3 with 0.5 µg/mL, columns 4-6 with 1 µg/mL, etc.). Leave some wells as blanks (coating buffer only). c. Incubate, then wash the plate.

  • Blocking: Block the entire plate with a suitable blocking buffer.

  • Antigen Addition: a. Prepare a high and a low concentration of your target antigen, as well as a zero-antigen control (sample diluent only). b. Add the high antigen concentration to the first row of each capture antibody concentration set (e.g., row A of columns 1-3, 4-6, etc.). c. Add the low antigen concentration to the second row (e.g., row B). d. Add the zero-antigen control to the third row (e.g., row C). e. Incubate, then wash the plate.

  • Detection Antibody Addition: a. Prepare serial dilutions of the detection antibody (e.g., 1:200, 1:1,000, 1:5,000, 1:25,000).[9] b. Add these dilutions to the rows across the different antigen concentrations. c. Incubate, then wash the plate.

  • Signal Development: Add the enzyme conjugate, substrate, and stop solution according to your standard ELISA protocol.

  • Data Analysis: a. Read the absorbance of the plate. b. For each combination of capture and detection antibody concentrations, calculate the signal-to-noise ratio (Signal of high antigen / Signal of zero antigen). c. The optimal concentrations are those that provide the largest difference between the high and low antigen concentrations with a low background signal (absorbance < 0.2 in the zero-antigen wells).[9]

Visual Workflow Guides

Troubleshooting_High_CV Start High %CV Detected (>20%) Q_Pipetting Is pipetting technique standardized and are pipettes calibrated? Start->Q_Pipetting A_Pipetting Action: Review pipetting SOPs. Perform gravimetric check. Q_Pipetting->A_Pipetting No Q_Mixing Are all reagents and samples thoroughly mixed and at room temperature? Q_Pipetting->Q_Mixing Yes A_Pipetting->Q_Mixing A_Mixing Action: Ensure proper mixing and temperature equilibration. Q_Mixing->A_Mixing No Q_Washing Is the plate washing procedure consistent and thorough? Q_Mixing->Q_Washing Yes A_Mixing->Q_Washing A_Washing Action: Check plate washer. Standardize manual washing. Q_Washing->A_Washing No Q_Temp Are there potential temperature gradients? (e.g., edge effects) Q_Washing->Q_Temp Yes A_Washing->Q_Temp A_Temp Action: Use incubator. Avoid stacking plates. Q_Temp->A_Temp Yes End Re-run assay and monitor %CV Q_Temp->End No A_Temp->End Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection SampleProcessing Sample Processing SampleCollection->SampleProcessing SampleStorage Sample Storage SampleProcessing->SampleStorage AssayPrep Reagent & Plate Preparation SampleStorage->AssayPrep Incubation Incubation Steps AssayPrep->Incubation Detection Signal Detection Incubation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

References

Technical Support Center: LC-MS/MS Method Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the co-elution of 7-Hydroxy Quetiapine-d8 with its corresponding non-labeled analyte during liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for my analysis?

A1: Co-elution occurs when two or more compounds, in this case, this compound (the internal standard) and the 7-Hydroxy Quetiapine analyte, exit the chromatography column at the same time, resulting in overlapping chromatographic peaks.[1][2] This is problematic because it can lead to inaccurate quantification. The mass spectrometer can differentiate the two compounds by their mass-to-charge ratio (m/z), but co-elution can cause ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other.[3][4] This can compromise the accuracy and precision of the results.

Q2: I'm using a deuterated internal standard (IS), which is supposed to be ideal. Why is it co-eluting or eluting at a slightly different time than my analyte?

A2: While stable isotopically labeled (SIL) internal standards are considered the gold standard, they can sometimes exhibit slight chromatographic differences from the analyte.[5][6] This phenomenon is often due to the "deuterium isotope effect," which can occur when hydrogen is replaced with deuterium, slightly altering the molecule's physicochemical properties like lipophilicity. This can lead to a small shift in retention time, causing the IS to elute just before the analyte on a reversed-phase column.[7] If this shift is minimal, it can result in significant peak overlap.

Q3: How can I confirm that my single peak is actually two co-eluting compounds?

A3: Detecting perfect co-elution can be challenging if the peak appears symmetrical.[1][2] However, there are several methods to confirm peak purity:

  • Visual Inspection: Look for subtle signs of asymmetry, such as a "shoulder" on the peak, which is a sharp discontinuity, as opposed to gradual peak tailing.[1][2]

  • Mass Spectrometry (MS) Analysis: Since the mass spectrometer can distinguish between the analyte and the deuterated internal standard, you can examine the extracted ion chromatograms (XICs) for each compound's specific m/z. If the apex of both XIC peaks is not perfectly aligned, you have partial co-elution. You can also analyze the mass spectra across the peak; a change in the relative abundance of the two ions from the leading edge to the tailing edge indicates co-elution.[1][2]

  • Diode Array Detector (DAD/PDA): If using a UV detector in series with the MS, a DAD can assess peak purity by comparing UV spectra across the peak's profile. If the spectra are not identical, it suggests the presence of more than one compound.[1][2]

Troubleshooting Guide: Resolving Co-elution

If you have confirmed co-elution of this compound and the analyte, the goal is to improve the chromatographic resolution. Resolution is influenced by three key factors: efficiency (peak sharpness), selectivity (separation between peaks), and retention (capacity factor).[2][8] The following steps provide a systematic approach to resolving the issue.

Step 1: Optimize the Gradient Program

Optimizing the elution gradient is often the most effective first step to improve the separation of closely eluting compounds.[9][10][11]

  • Strategy: The primary goal is to "stretch out" the part of the gradient where your compounds elute.[11] By making the gradient shallower (i.e., slowing the rate of increase of the strong organic solvent), you provide more time for the column to differentiate between the analyte and its deuterated internal standard.[10][11]

  • Action:

    • Identify the organic solvent percentage at which the co-eluting peaks emerge.

    • Modify the gradient to have a much slower rate of change around that percentage. For example, if the peaks elute at 45% Acetonitrile, try holding the gradient at a lower percentage for a few minutes before proceeding with a shallower slope through the critical elution window.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol outlines a methodical approach to resolving co-elution by modifying the liquid chromatography gradient.

  • Initial Scouting Run:

    • Perform a fast "scouting" gradient (e.g., 5% to 95% organic solvent in 5-10 minutes) to determine the approximate retention time and solvent composition at which 7-Hydroxy Quetiapine elutes.[10]

  • Shallow Gradient Run:

    • Based on the scouting run, design a new, shallower gradient.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.4 mL/min

    • Example Optimized Gradient:

      • 0.0 - 1.0 min: Hold at 15% B

      • 1.0 - 8.0 min: Linear ramp from 15% B to 40% B (a very shallow slope)

      • 8.0 - 8.5 min: Linear ramp from 40% B to 95% B (column wash)

      • 8.5 - 10.0 min: Hold at 95% B

      • 10.0 - 10.1 min: Return to 15% B

      • 10.1 - 12.0 min: Re-equilibration

  • Analysis:

    • Compare the resolution of the analyte and internal standard peaks between the initial and the optimized shallow gradient methods. Further fine-tuning of the slope may be required.

Data Presentation

Table 1: Impact of Gradient Slope on Analyte/IS Resolution

The following table illustrates hypothetical data from experiments aimed at resolving the co-elution of 7-Hydroxy Quetiapine and its d8-internal standard by modifying the gradient.

Parameter Method A: Fast Gradient Method B: Shallow Gradient Method C: Isocratic Hold
Gradient Slope (%B/min) 10.03.5N/A (2 min hold at 35% B)
Analyte Retention Time (min) 4.526.817.95
IS Retention Time (min) 4.526.757.84
Peak Width - Analyte (sec) 3.64.14.5
Peak Width - IS (sec) 3.64.04.4
Resolution (Rs) 0.00 (Co-elution) 1.35 (Partial Separation) 1.85 (Baseline Resolved)

Resolution (Rs) is a quantitative measure of peak separation. Rs ≥ 1.5 is considered baseline resolved.

Visualizations

LC-MS/MS Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues in an LC-MS/MS experiment.

G start Problem: Analyte/IS Co-Elution Observed check_peak Confirm Co-elution (Peak Shape, MS Spectra) start->check_peak optimize_gradient 1. Optimize Gradient Program (Reduce Slope, Add Isocratic Hold) check_peak->optimize_gradient eval1 Resolution Improved? optimize_gradient->eval1 change_solvent 2. Change Organic Solvent (e.g., Acetonitrile to Methanol) eval2 Resolution Improved? change_solvent->eval2 change_column 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) eval3 Resolution Improved? change_column->eval3 eval1->change_solvent No end_good Problem Resolved: Validate Method eval1->end_good Yes eval2->change_column No eval2->end_good Yes eval3->end_good Yes end_bad Consult Advanced Support eval3->end_bad No

Caption: Troubleshooting workflow for resolving co-elution.

General LC-MS/MS Experimental Workflow

This diagram provides a high-level overview of the key stages in a typical quantitative LC-MS/MS analysis.

G prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) lc LC Separation (Analyte + IS) prep->lc ion Ionization (e.g., ESI) lc->ion ms1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ion->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Q3) (Product Ion Selection) cid->ms2 detect Detector ms2->detect data Data Acquisition & Processing detect->data

Caption: High-level workflow of an LC-MS/MS experiment.

References

Technical Support Center: Quetiapine Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of quetiapine from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction of quetiapine from plasma, offering potential causes and solutions.

IssuePotential CauseRecommended Solution
Low Analyte Recovery Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate vortexing.Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is at least 3:1. Vortex samples thoroughly for at least 30 seconds to ensure complete protein precipitation.[1]
Incorrect pH for LLE or SPE: The pH of the sample may not be optimal for quetiapine to be in its desired charge state for extraction. Quetiapine is a basic drug (pKa 7.06).[2]For LLE, adjust the plasma pH to above 10.0 to ensure quetiapine is in its uncharged form, facilitating its extraction into an organic solvent.[2] For cation-exchange SPE, acidify the sample to protonate the analyte.
Suboptimal Solvent Selection in LLE: The chosen organic solvent may have poor partitioning for quetiapine.Tert-butyl methyl ether has been shown to be an effective extraction solvent for quetiapine in LLE.[2][3][4]
Insufficient Elution Strength in SPE: The elution solvent may not be strong enough to desorb quetiapine from the SPE sorbent.For mixed-mode/strong cation-exchange SPE, use an elution solvent containing a base, such as 5% ammonium hydroxide in methanol, to neutralize the charge and elute the analyte.
High Matrix Effects (Ion Suppression or Enhancement) Residual Phospholipids and Proteins: Protein precipitation alone may not sufficiently remove interfering matrix components.Employ a more selective sample preparation technique like Solid-Phase Extraction (SPE), specifically one designed for phospholipid removal like Oasis PRiME MCX. Alternatively, a phospholipid removal plate can be used after protein precipitation.
Co-elution of Interferences: Matrix components may be co-eluting with quetiapine during chromatographic analysis.Optimize the chromatographic method to improve the separation of quetiapine from matrix interferences. This may involve adjusting the mobile phase composition or gradient.
Poor Reproducibility Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed/time, or pipetting can lead to inconsistent results.Standardize all steps of the extraction protocol. Use calibrated pipettes and ensure consistent timing for all mixing and centrifugation steps.
SPE Column/Plate Variability: Inconsistent packing or sorbent quality in SPE cartridges can affect performance.Use high-quality, certified SPE products from a reputable supplier.
Clogged SPE Column or Filtration Plate Incomplete Protein Removal: Precipitated proteins are not fully removed before loading onto the SPE column or filtration plate.Ensure adequate centrifugation time and speed to pellet all precipitated proteins. Carefully aspirate the supernatant without disturbing the pellet.
High Sample Viscosity: The plasma sample is too viscous.Dilute the plasma sample with an appropriate buffer before proceeding with the extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting quetiapine from plasma?

A1: The three most common methods for extracting quetiapine from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5]

Q2: Which extraction method generally provides the cleanest extract?

A2: Solid-Phase Extraction (SPE), particularly mixed-mode cation exchange SPE, is designed to provide cleaner extracts by effectively removing phospholipids and other matrix interferences compared to protein precipitation.

Q3: I'm seeing significant ion suppression in my LC-MS/MS analysis after protein precipitation. What can I do?

A3: Ion suppression after protein precipitation is often due to residual phospholipids. Consider using an SPE method with phospholipid removal capabilities, such as Oasis PRiME MCX, which has been shown to significantly reduce matrix effects compared to PPT.

Q4: What is a good starting point for developing a liquid-liquid extraction method for quetiapine?

A4: A good starting point is to alkalinize the plasma sample to a pH greater than 10.0 and use tert-butyl methyl ether as the extraction solvent.[2] This ensures quetiapine is in its neutral form for efficient partitioning into the organic phase.

Q5: Can I use acetonitrile for protein precipitation? What is the recommended ratio?

A5: Yes, acetonitrile is a common and effective solvent for protein precipitation.[5][6][7] A recommended ratio is 3 parts acetonitrile to 1 part plasma to ensure efficient protein removal.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on quetiapine extraction from plasma.

Table 1: Comparison of Extraction Methods

MethodMean Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Methanol) Not explicitly stated, but matrix effects were severe (-58.4%)Simple, fast, and inexpensive.High matrix effects, less clean extract.[8]
Solid-Phase Extraction (Oasis MCX) ~100%High recovery, cleaner extracts than PPT.More complex and costly than PPT.
Solid-Phase Extraction (Oasis PRiME MCX) ~100%High recovery, excellent phospholipid removal, reduced matrix effects.More complex and costly than PPT.
Liquid-Liquid Extraction (Diethyl Ether) 92.5 - 94.1%[9]Good recovery, relatively clean extracts.Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (General) 92%[10]Good accuracy and precision.Method-dependent performance.

Table 2: Liquid-Liquid Extraction Parameters

ParameterRecommended ConditionReference
Plasma pH > 10.0[2]
Extraction Solvent tert-Butyl methyl ether[2][3][4]
Diethyl ether[9]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the sample at 13,000 rpm for 5 minutes.

  • Carefully collect the supernatant for analysis.

Protocol 2: Solid-Phase Extraction using Oasis PRiME MCX

This protocol utilizes a simplified 3-step process that eliminates the need for conditioning and equilibration.

  • Load: To 100 µL of plasma, add 100 µL of 200 mM ammonium formate with 4% phosphoric acid to disrupt protein binding and protonate the analyte. Vortex for 30 seconds and centrifuge for 5 minutes at 13,000 rpm. Transfer the supernatant to the Oasis PRiME MCX 96-well µElution plate.

  • Wash: Wash the sorbent with 100% methanol.

  • Elute: Elute the quetiapine with 2 x 25 µL of 5% ammonium hydroxide in methanol, followed by the addition of 50 µL of water.

Protocol 3: Liquid-Liquid Extraction using Diethyl Ether
  • To 100 µL of plasma sample, add 50 µL of 0.1N NaOH and vortex for 1 minute.[9]

  • Add 3 mL of diethyl ether and vortex for an additional 3 minutes.[9]

  • Centrifuge the sample for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of 50% methanol for analysis.[9]

Visualizations

experimental_workflow General Experimental Workflow for Quetiapine Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_processing Post-Extraction Processing cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is ppt Protein Precipitation add_is->ppt Add Acetonitrile lle Liquid-Liquid Extraction add_is->lle Adjust pH, Add Organic Solvent spe Solid-Phase Extraction add_is->spe Load onto SPE plate/cartridge centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_layers Separate Layers lle->separate_layers wash_elute Wash and Elute spe->wash_elute reconstitute Reconstitute centrifuge_ppt->reconstitute evaporate Evaporate Solvent separate_layers->evaporate wash_elute->reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Overview of the experimental workflow for quetiapine extraction from plasma.

troubleshooting_logic Troubleshooting Logic for Low Analyte Recovery start Low Analyte Recovery Detected extraction_method Which extraction method was used? start->extraction_method ppt Protein Precipitation extraction_method->ppt PPT lle Liquid-Liquid Extraction extraction_method->lle LLE spe Solid-Phase Extraction extraction_method->spe SPE ppt_cause Potential Cause: Incomplete Precipitation ppt->ppt_cause lle_cause Potential Cause: Incorrect pH or Solvent lle->lle_cause spe_cause Potential Cause: Suboptimal Wash/Elution spe->spe_cause solution_ppt Solution: Increase solvent ratio, vortex thoroughly ppt_cause->solution_ppt solution_lle Solution: Adjust pH > 10, use appropriate solvent lle_cause->solution_lle solution_spe Solution: Optimize wash and elution solvents spe_cause->solution_spe

Caption: A logical diagram for troubleshooting low recovery of quetiapine.

References

Technical Support Center: Method Development for Quetiapine Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of quetiapine in urine samples.

FAQs: General Questions

Q1: Why is it challenging to detect unchanged quetiapine in urine?

A1: Quetiapine undergoes extensive metabolism in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[1] Therefore, analytical methods should target not only quetiapine but also its major metabolites for accurate assessment of drug intake.

Q2: What are the major metabolites of quetiapine found in urine?

A2: The major metabolites of quetiapine found in urine include N-desalkylquetiapine, 7-hydroxyquetiapine, quetiapine sulfoxide, and quetiapine carboxylic acid. Monitoring for these metabolites can improve the detection window and accuracy of adherence testing.

Q3: Can quetiapine use lead to false positives in urine drug screens?

A3: Yes, there have been reports of quetiapine causing false-positive results in some urine drug screening tests.[2][3] It is crucial to use a more specific confirmatory method, such as LC-MS/MS or GC-MS, to verify the presence of quetiapine and its metabolites.

Q4: What are the common analytical techniques for quetiapine analysis in urine?

A4: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity.

Troubleshooting Guides

This section provides solutions to common problems encountered during sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Q1: I am experiencing low recovery of quetiapine and its metabolites during SPE. What are the possible causes and solutions?

A1: Low recovery in SPE can stem from several factors:

  • Inappropriate Sorbent Selection: Quetiapine is a basic compound. Using a cation-exchange or a mixed-mode (e.g., reversed-phase and cation-exchange) sorbent is generally recommended.

  • Incorrect pH: Ensure the sample pH is adjusted to be at least 2 pH units below the pKa of quetiapine (~6.8) to ensure it is in its charged form for optimal retention on a cation-exchange sorbent.

  • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out before sample application can lead to channeling and reduced interaction.[4] Ensure the sorbent remains conditioned and equilibrated before loading the sample.

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analytes. For cation-exchange SPE, using a basic or ammoniated organic solvent is typically required for efficient elution.

Q2: My SPE extracts show poor reproducibility. What should I check?

A2: Poor reproducibility can be caused by:

  • Inconsistent Flow Rates: High or inconsistent flow rates during sample loading, washing, or elution can lead to variable recoveries.[5] Maintain a slow and consistent flow rate.

  • Sample Overload: Exceeding the capacity of the SPE cartridge will result in breakthrough and inconsistent recoveries. Consider using a larger cartridge or diluting the sample.

  • Variable Sample Matrix: Urine composition can vary significantly between individuals. Matrix effects can be a major source of irreproducibility. Consider using a more rigorous wash step or a different SPE sorbent.

Chromatographic Analysis: HPLC and LC-MS/MS

Q1: I am observing peak tailing for quetiapine in my HPLC analysis. How can I improve the peak shape?

A1: Peak tailing for basic compounds like quetiapine is a common issue and can be addressed by:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For reversed-phase chromatography, a low pH (e.g., 2.5-3.5) will ensure the analyte is in its protonated form and minimize interactions with residual silanols on the column.

  • Use of Additives: Adding a competitor base (e.g., triethylamine) to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.

  • Column Choice: Using a column with end-capping or a "base-deactivated" stationary phase can significantly reduce peak tailing for basic analytes.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[6] Whenever possible, dissolve the sample in the initial mobile phase.

Q2: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of urine samples. What are my options?

A2: Matrix effects are a major challenge in LC-MS/MS analysis of complex biological matrices like urine.[7][8][9] Strategies to mitigate matrix effects include:

  • Improved Sample Preparation: A more effective sample cleanup using SPE or liquid-liquid extraction (LLE) can remove interfering matrix components.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analytes from the co-eluting matrix components is crucial.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank urine matrix that is free of the analytes can help to compensate for systematic matrix effects.[10]

Q3: My GC-MS analysis of quetiapine requires derivatization. What are the common issues with this step?

A3: Derivatization is often necessary for GC-MS analysis of polar compounds like quetiapine and its metabolites to improve their volatility and thermal stability.[11] Common issues include:

  • Incomplete Derivatization: This can lead to poor sensitivity and reproducibility. Ensure optimal reaction conditions (temperature, time, and reagent concentration).

  • Derivative Instability: The formed derivatives may be unstable. Analyze the samples as soon as possible after derivatization.

  • Side Reactions: Undesired side reactions can lead to the formation of multiple products and complicate the analysis. Optimize the derivatization conditions to minimize side reactions.

Experimental Protocols

Below are example methodologies for the analysis of quetiapine in urine. These should be considered as starting points and may require optimization for specific laboratory conditions and instrumentation.

LC-MS/MS Method
  • Sample Preparation (SPE):

    • To 1 mL of urine, add an internal standard solution (e.g., quetiapine-d8).

    • Acidify the sample with 100 µL of 1 M hydrochloric acid.

    • Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M hydrochloric acid.

    • Load the sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quetiapine: e.g., m/z 384.2 → 253.1

      • N-desalkylquetiapine: e.g., m/z 298.1 → 253.1

      • 7-hydroxyquetiapine: e.g., m/z 400.2 → 269.1

      • Quetiapine-d8 (IS): e.g., m/z 392.2 → 261.1

Data Presentation

The following table summarizes typical validation parameters for different analytical methods used for quetiapine analysis. Please note that these values can vary depending on the specific method and laboratory.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 10 ng/mL5 - 25 ng/mL
Linear Range 50 - 2000 ng/mL0.5 - 1000 ng/mL10 - 1000 ng/mL
Recovery 85 - 105%90 - 110%80 - 110%
Precision (%RSD) < 15%< 10%< 15%

Visualizations

Experimental Workflow for Quetiapine Analysis in Urine

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: A typical workflow for the analysis of quetiapine in urine samples.

Troubleshooting Decision Tree for Low Analyte Recovery

troubleshooting_low_recovery start Low Analyte Recovery check_spe Check SPE Procedure start->check_spe check_lcms Check LC-MS/MS System start->check_lcms spe_sorbent Is sorbent appropriate for quetiapine? check_spe->spe_sorbent lc_peak Is peak shape acceptable? check_lcms->lc_peak spe_ph Is sample pH correct? spe_sorbent->spe_ph Yes solution1 Use mixed-mode or cation-exchange sorbent spe_sorbent->solution1 No spe_elution Is elution solvent strong enough? spe_ph->spe_elution Yes solution2 Adjust pH to ensure analyte is charged spe_ph->solution2 No solution3 Use a stronger, basified organic solvent spe_elution->solution3 No end Problem Resolved spe_elution->end Yes ms_signal Is MS signal stable? lc_peak->ms_signal Yes solution4 Optimize mobile phase pH and additives lc_peak->solution4 No solution5 Check for ion suppression; improve cleanup ms_signal->solution5 No ms_signal->end Yes

Caption: A decision tree for troubleshooting low analyte recovery.

Simplified Metabolic Pathway of Quetiapine

quetiapine_metabolism quetiapine Quetiapine sulfoxidation Sulfoxidation (CYP3A4) quetiapine->sulfoxidation n_dealkylation N-dealkylation (CYP3A4) quetiapine->n_dealkylation hydroxylation Hydroxylation (CYP2D6) quetiapine->hydroxylation metabolite1 Quetiapine Sulfoxide (Inactive) sulfoxidation->metabolite1 metabolite2 N-desalkylquetiapine (Norquetiapine) (Active) n_dealkylation->metabolite2 metabolite3 7-hydroxyquetiapine (Active) hydroxylation->metabolite3 oxidation Oxidation metabolite4 Quetiapine Carboxylic Acid (Inactive) oxidation->metabolite4 excretion Urinary Excretion metabolite1->excretion metabolite2->oxidation metabolite2->excretion metabolite3->excretion metabolite4->excretion

Caption: Simplified metabolic pathway of quetiapine leading to major urinary metabolites.

References

Technical Support Center: Quetiapine Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quetiapine sulfoxide metabolite.

Frequently Asked Questions (FAQs)

Q1: What is quetiapine sulfoxide and why is it important?

Quetiapine sulfoxide is one of the major metabolites of the atypical antipsychotic drug quetiapine.[1] It is formed in the liver primarily through the metabolic action of the cytochrome P450 enzyme CYP3A4.[2][3] Monitoring quetiapine and its metabolites, including the sulfoxide, in patient samples is crucial for assessing treatment adherence and understanding the drug's metabolism.[1]

Q2: I am observing the degradation of my quetiapine sulfoxide standard/sample. What are the likely causes?

The instability of quetiapine sulfoxide has been noted, particularly under certain analytical conditions. Key factors that can contribute to its degradation include:

  • Temperature: High temperatures, such as those used in Gas Chromatography (GC) analysis, have been shown to cause instability of the sulfoxide metabolite.[1]

  • Oxidative and Hydrolytic Conditions: Forced degradation studies of the parent drug, quetiapine, have demonstrated that it degrades under oxidative and hydrolytic (acidic and basic) conditions, with quetiapine sulfoxide being one of the resulting degradation products.[4][5] This suggests that the sulfoxide itself may be susceptible to further degradation under similar stress conditions.

  • Light Exposure: While specific data on the photostability of quetiapine sulfoxide is limited, it is a common practice to protect analytes from light to prevent photodegradation, especially during long-term storage.

Q3: How can I minimize the degradation of quetiapine sulfoxide during sample collection and storage?

To ensure the integrity of your samples, consider the following precautions:

  • Temperature Control: Store biological samples (e.g., plasma, urine) at low temperatures, preferably at -20°C or -80°C, immediately after collection.

  • pH Adjustment: Although specific optimal pH conditions for quetiapine sulfoxide stability are not well-documented, maintaining a neutral pH may help to mitigate acid- or base-catalyzed hydrolysis.

  • Protection from Light: Store samples in amber vials or protect them from light to minimize potential photodegradation.

  • Use of Preservatives: For some applications, the addition of preservatives like ascorbic acid at low concentrations might improve the stability of antipsychotics in oral fluid samples when stored at 4°C in the dark.[4]

Q4: What analytical techniques are recommended for the analysis of quetiapine sulfoxide?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable technique for the quantitative analysis of quetiapine and its metabolites, including the sulfoxide, in biological matrices.[6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for stability studies of pharmaceutical formulations.[7] It is crucial to use a stability-indicating method that can separate the analyte of interest from any potential degradation products.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Response for Quetiapine Sulfoxide in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
On-column Degradation Optimize the mobile phase composition. The use of a modifier like phosphoric acid has been shown to improve the separation and reproducibility for quetiapine.
Matrix Effects Employ appropriate sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix.
Suboptimal Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for quetiapine sulfoxide.
Incorrect MS/MS Transition Verify the precursor and product ion masses for quetiapine sulfoxide.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause Troubleshooting Step
Inadequate Control of Environmental Factors Ensure that storage conditions (temperature, humidity, light exposure) are tightly controlled and monitored throughout the stability study.
Sample Evaporation Use tightly sealed containers for storing samples to prevent solvent evaporation, which can concentrate the analyte and lead to inaccurate results.
Freeze-Thaw Instability If samples will be subjected to multiple freeze-thaw cycles, perform a specific freeze-thaw stability assessment to determine if this process affects the analyte concentration.
Cross-contamination Ensure proper cleaning of laboratory equipment and use of dedicated vials to avoid cross-contamination between samples from different time points or conditions.

Data Presentation

Table 1: Stability of Quetiapine Fumarate Oral Suspension (10 mg/mL) under Different Storage Conditions

Data adapted from a study on the parent drug, quetiapine fumarate, as a proxy for potential stability considerations for its sulfoxide metabolite.

Storage ConditionVehicleDay 0Day 30Day 60
Room Temperature (22°C) Ora-Sweet100%>95%Unstable
Ora-Blend100%>95%>95%
Refrigerated (2-8°C) Ora-Sweet100%>95%>95%
Ora-Blend100%>95%>95%

Experimental Protocols

Protocol 1: Forced Degradation Study of Quetiapine Sulfoxide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for quetiapine sulfoxide.

1. Materials:

  • Quetiapine sulfoxide reference standard
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Methanol or other suitable organic solvent
  • pH meter
  • HPLC or LC-MS/MS system

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of quetiapine sulfoxide in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve quetiapine sulfoxide in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve quetiapine sulfoxide in a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Monitor the degradation over time by taking aliquots for analysis.

  • Thermal Degradation:

    • Store a solid sample of quetiapine sulfoxide in a stability chamber at elevated temperatures (e.g., 80°C).

    • At specified time points, dissolve a portion of the sample in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of quetiapine sulfoxide to a light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at specified time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating LC-MS/MS or HPLC method.
  • Quantify the remaining quetiapine sulfoxide and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for Quetiapine Analysis

This protocol is adapted from a method used for the analysis of quetiapine and can serve as a starting point for developing a method for its sulfoxide metabolite.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with a modifier like phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of quetiapine sulfoxide (e.g., around 252 nm for quetiapine).

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

Quetiapine_Metabolism Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 N_Desalkylquetiapine N-Desalkylquetiapine (Norquetiapine) Quetiapine->N_Desalkylquetiapine CYP3A4 Other_Metabolites Other Metabolites Quetiapine->Other_Metabolites CYP enzymes

Caption: Metabolic pathway of Quetiapine.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis LC-MS/MS or HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Sample Quetiapine Sulfoxide Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Degradation Profile) Analysis->Data

Caption: Forced degradation experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: The Role of 7-Hydroxy Quetiapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, particularly for antipsychotic drugs like quetiapine, the precision and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of analytical method validation for quetiapine and its active metabolite, 7-hydroxyquetiapine, with a special focus on the use of 7-Hydroxy Quetiapine-d8 as an internal standard (IS). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

The Critical Role of Internal Standards

An internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. It is essential for correcting the variability in sample preparation and analysis. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without interfering with the analyte, and not be present in the endogenous sample. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard for mass spectrometry-based assays due to their similar ionization efficiency and fragmentation patterns to the analyte.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the performance of a bioanalytical method. While various compounds have been utilized for the quantification of quetiapine and its metabolites, deuterated standards generally offer superior performance. The following table summarizes the performance of analytical methods using this compound and other commonly used internal standards.

Internal StandardAnalyte(s)MethodLinearity RangeAccuracy (%)Precision (%RSD)LLOQ (ng/mL)Reference
This compound Quetiapine, 7-HydroxyquetiapineLC-MS/MS0.5 - 200 ng/mL95.2 - 104.5< 7.80.5Hypothetical Data
Quetiapine-d8Quetiapine, N-desalkylquetiapine, O-desalkylquetiapine, 7-hydroxyquetiapine, Quetiapine sulfoxideLC-MS/MS2 - 15,000 µg/LNot explicitly statedNot explicitly stated2 - 100 µg/L[1]
CarbamazepineQuetiapine, 7-Hydroxyquetiapine, Quetiapine sulfoxideHPLC-DAD0.065 - 171 µg/mLNot explicitly statedNot explicitly stated0.042 - 0.086 µg/mL[2][3]
ClozapineQuetiapineHPLC-MS/MS1.0 - 382.2 ng/mL< 8< 81.0[4]

Note: The data for this compound is presented as a hypothetical example to illustrate its expected superior performance. Actual performance may vary based on the specific experimental conditions.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of a validated analytical method. Below is a typical protocol for the quantification of quetiapine and 7-hydroxyquetiapine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm)[2][3]

  • Mobile Phase: A gradient of 10 mM acetate buffer (pH 5) and acetonitrile[2][3]

  • Flow Rate: 1 mL/min[2][3]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quetiapine: m/z 384.2 → 253.1

    • 7-Hydroxyquetiapine: m/z 400.2 → 269.1

    • This compound: m/z 408.2 → 277.1

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizing the Workflow and Logic

To better understand the processes involved in analytical method validation and the selection of an appropriate internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Concentration Calculation Integrate->Calculate Report Reporting Calculate->Report G Start Start: Select Internal Standard Decision1 Is a stable isotope-labeled analog of the analyte available? Start->Decision1 Node1 Use Stable Isotope-Labeled IS (e.g., this compound) Decision1->Node1 Yes Decision2 Is a structural analog with similar properties available? Decision1->Decision2 No End End: Selected IS Node1->End Node2 Use Structural Analog IS (e.g., Quetiapine-d8, Clozapine) Decision2->Node2 Yes Node3 Use a compound from a different chemical class (e.g., Carbamazepine) Decision2->Node3 No Node2->End Node3->End

References

A Comparative Guide to Internal Standards for Quetiapine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the atypical antipsychotic drug quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The use of an appropriate internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results. This guide provides a comparative overview of commonly used internal standards for quetiapine analysis, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable IS for their applications.

The Role of Internal Standards in Bioanalysis

An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. The two main types of internal standards used for quetiapine analysis are deuterated (stable isotope-labeled) standards and structurally similar compounds.

  • Deuterated Internal Standards: These are considered the "gold standard" as their physicochemical properties are nearly identical to the analyte. Quetiapine-d8 is a commonly used deuterated internal standard for quetiapine analysis.

  • Structurally Similar Internal Standards: These compounds have similar chemical structures and chromatographic retention times to the analyte. Clozapine and carbamazepine are examples of non-deuterated internal standards that have been employed in quetiapine analysis.

Performance Comparison of Internal Standards

The choice of an internal standard can significantly impact the performance of a bioanalytical method. The following tables summarize the validation data from various studies that have utilized different internal standards for the LC-MS/MS analysis of quetiapine in human plasma.

Methods Utilizing a Deuterated Internal Standard (Quetiapine-d8)
Linearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
<0.70 - 500<0.70<6.4<6.4<6.0<6.0[1][2]
Methods Utilizing Non-Deuterated Internal Standards
Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Clozapine1.0 - 382.21.0<8<8<8<8[3]
Clozapine1 - 15001<6.1<7.4<4.7<5.7[4]
Carbamazepine0.5 - 4000.5<15<15<15<15[5][6]

Experimental Protocols

Below are representative experimental protocols for the analysis of quetiapine in human plasma using both a deuterated and a non-deuterated internal standard.

Protocol 1: Quetiapine Analysis using Quetiapine-d8 Internal Standard

This protocol describes a liquid-liquid extraction (LLE) method for the simultaneous determination of quetiapine and its metabolites.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 40 µL of human plasma, add the internal standard solution (quetiapine-d8).
  • Perform a single liquid-liquid extraction.

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: Luna C18 (50 mm × 2.0 mm, 5 µm).[1][2]
  • Mobile Phase: Specific composition not detailed in the abstract.
  • Flow Rate: Not specified.
  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Ionization.
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Quetiapine Analysis using Clozapine Internal Standard

This protocol details a solid-phase extraction (SPE) method for the determination of quetiapine.[3]

1. Sample Preparation (Solid-Phase Extraction):

  • To 0.5 mL of human plasma, add 50 µL of the clozapine internal standard working solution.
  • Alkalize the sample with 200 µL of 0.4 M NaOH and vortex.
  • Load the mixture onto a pre-conditioned SPE cartridge.
  • Wash the cartridge with 3 mL of water.
  • Elute the analyte and internal standard with 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: HPLC system.
  • Column: Not specified in the abstract.
  • Mobile Phase: Not specified in the abstract.
  • Flow Rate: Not specified.
  • Injection Volume: 20 µL.[7]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Selected Reaction Monitoring (SRM).

Protocol 3: Quetiapine Analysis using Carbamazepine Internal Standard

This protocol outlines a protein precipitation (PPT) method for the determination of quetiapine.[5][6]

1. Sample Preparation (Protein Precipitation):

  • To a 50 µL plasma sample, add the carbamazepine internal standard.
  • Precipitate proteins using one-step protein precipitation with acetonitrile.[5][6]

2. Chromatographic Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm).[5][6]
  • Mobile Phase: Gradient elution with acetonitrile and water (containing 10 mM ammonium acetate and 0.1% formic acid).[5][6]
  • Flow Rate: 0.4 mL/min.[5][6]
  • Injection Volume: 5 µL.[5][6]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5][6]
  • Detection Mode: Multiple Reaction Monitoring (MRM).[5][6]
  • Transitions:
  • Quetiapine: m/z 384.2 → 253.1[5][6]
  • Carbamazepine: m/z 237.0 → 194.0[5][6]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the bioanalysis of quetiapine using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (PPT, SPE, or LLE) AddIS->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM/SRM) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration Acquire Data RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification (Calibration Curve) RatioCalculation->Quantification

Caption: General workflow for quetiapine bioanalysis.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for quetiapine. Deuterated internal standards, such as quetiapine-d8, are generally preferred due to their ability to closely mimic the behavior of the analyte, leading to better correction for matrix effects and improved accuracy and precision. However, structurally similar compounds like clozapine and carbamazepine can also be used effectively, as demonstrated by the validation data presented. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the standard. The provided protocols and data serve as a valuable resource for researchers to make an informed decision and to develop and validate their own methods for quetiapine analysis.

References

A Comparative Guide to the Accuracy and Precision of 7-Hydroxy Quetiapine-d8 in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. This guide provides a comparative analysis of 7-Hydroxy Quetiapine-d8 as an internal standard, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and contrasts its performance with alternative internal standards.

Performance of this compound and Alternatives

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in quantitative bioanalysis. This is due to its ability to mimic the analyte of interest, 7-Hydroxy Quetiapine, during sample preparation and ionization, thus compensating for variability and improving method robustness.

Below is a summary of the performance of analytical methods for the quantification of 7-Hydroxy Quetiapine and related compounds using different internal standards.

AnalyteInternal StandardAnalytical MethodAccuracy (%)Precision (% RSD)
7-Hydroxy Quetiapine (M2)Stable Labeled Internal Standard (Likely this compound)LC-MS/MS< 6.46.2
7-Hydroxy QuetiapineCarbamazepineHPLC-DADIntra- and Inter-day variability < 4%Intra- and Inter-day variability < 4%
QuetiapineRisperidoneLC-MS/MS< 111.74 (within-run), < 100.34 (between-run)10.29 (within-run), 11.16 (between-run)
NorquetiapineRisperidoneLC-MS/MS< 110.53 (within-run), < 104.11 (between-run)8.21 (within-run), 12.87 (between-run)

As evidenced in the table, the LC-MS/MS method employing a stable labeled internal standard for 7-Hydroxy Quetiapine demonstrates high accuracy and precision[1]. In comparison, an HPLC method using a non-isotopically labeled internal standard, carbamazepine, also shows excellent precision and accuracy for 7-Hydroxy Quetiapine analysis[2]. The data for Quetiapine and Norquetiapine with risperidone as an internal standard provides a broader context for the performance of non-deuterated internal standards in similar LC-MS/MS assays.

Experimental Protocols

This method is designed for the pharmacokinetic measurement of quetiapine and its four related metabolites in human plasma.

  • Sample Preparation: A single liquid-liquid extraction of 40 µL of human plasma is performed.

  • Chromatography: A dual-column separation is carried out using Luna C18 columns (50mm x 2.0mm, 5µm).

  • Detection: Positive ionization tandem mass spectrometry (MS/MS) is used in the multiple reaction monitoring (MRM) mode.

  • Internal Standard: Respective stable labeled internal standards are used for each analyte. For 7-Hydroxy Quetiapine (M2), the corresponding deuterated standard, this compound, is inferred.

  • Quantitation: The method demonstrates a linear response from <0.70 ng/mL to at least 500 ng/mL for each analyte.

This method was developed and validated for the determination of quetiapine and its metabolites in rat plasma.

  • Sample Preparation: A simple one-step protein precipitation with acetonitrile is performed.

  • Chromatography: Separation is achieved on a C18 column (Zorbax Eclipse Plus 4.6 mm x 100 mm, 3.5 µm particles) with a gradient elution at a flow rate of 1 mL/min. The mobile phase consists of acetate buffer (10 mM, pH 5) and acetonitrile.

  • Detection: A Diode Array Detector (DAD) is used at a wavelength of 225 nm.

  • Internal Standard: Carbamazepine is used as the internal standard.

  • Quantitation: The method is linear in the concentration range of 0.086-171 µg/mL for 7-hydroxy quetiapine.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for the described analytical methods.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction lc Dual-Column LC extraction->lc msms Tandem Mass Spectrometry lc->msms quant Quantification msms->quant

Caption: LC-MS/MS workflow with a stable labeled internal standard.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing plasma Plasma Sample precipitation Protein Precipitation plasma->precipitation hplc HPLC Separation precipitation->hplc dad DAD Detection hplc->dad quant Quantification dad->quant

References

inter-day and intra-day precision in quetiapine assays

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of the atypical antipsychotic drug quetiapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. A key performance characteristic of any bioanalytical method is its precision, which describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. This guide provides a comparative overview of the inter-day and intra-day precision of various published assays for quetiapine, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.

Comparative Precision Data

The following table summarizes the reported inter-day and intra-day precision for different quetiapine assays. Precision is expressed as the coefficient of variation (CV%), where a lower value indicates higher precision.

Analytical MethodMatrixAnalyte(s)Concentration RangeIntra-day Precision (CV%)Inter-day Precision (CV%)
HPLC-UV Human PlasmaQuetiapine2.50 - 500 ng/mL16.0%11.9%
7-hydroxyquetiapine2.50 - 500 ng/mL17.6%13.7%
7-hydroxy, N-dealkylated metabolite2.50 - 500 ng/mL19.9%16.2%
HPLC-DAD Rat PlasmaQuetiapine0.065 - 130 µg/mL< 4%< 4%
7-hydroxy quetiapine0.086 - 171 µg/mL< 4%< 4%
Quetiapine sulfoxide0.042 - 83.35 µg/mL< 4%< 4%
RP-HPLC Human PlasmaQuetiapine Fumarate5 - 30 µg/mLLow (not specified)Low (not specified)
LC-MS/MS Human PlasmaQuetiapine1 - 1500 ng/mL< 7.44%< 7.44%
LC-MS/MS Human PlasmaQuetiapine1.0 - 382.2 ng/mL< 8%< 8%

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioanalysis of quetiapine in plasma samples.

Quetiapine Bioanalysis Workflow Figure 1: Generalized workflow for quetiapine bioanalysis. cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection IS_Addition Internal Standard Addition Plasma_Sample->IS_Addition Spiking Extraction Extraction (LLE, SPE, or PPT) IS_Addition->Extraction Mixing Evaporation Evaporation & Reconstitution Extraction->Evaporation Organic Phase Chromatography Chromatographic Separation (HPLC/LC) Evaporation->Chromatography Injection Detection Detection (UV/MS/MS) Chromatography->Detection Elution Peak_Integration Peak Integration Detection->Peak_Integration Signal Acquisition Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Area Ratios Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Quantification

Linearity of Quetiapine Calibration Curves: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and linear calibration curve is fundamental for the accurate quantification of quetiapine in biological matrices. The choice of internal standard (IS) is a critical factor influencing the quality of the bioanalytical method. This guide provides a comparative analysis of the linearity of quetiapine calibration curves using a deuterated internal standard (Quetiapine-d8) versus commonly used non-deuterated alternatives, supported by experimental data from published studies.

The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is widely considered the gold standard in quantitative LC-MS/MS analysis. This is primarily because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to improved accuracy, precision, and linearity of the calibration curve.

Comparison of Linearity Parameters

The following table summarizes the linearity of quetiapine calibration curves from studies employing either a deuterated or a non-deuterated internal standard.

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (R²)Reference
Deuterated IS
Quetiapine-d85 - 800Not explicitly stated, but assay calibration was linear across the range studied.[1]
Non-Deuterated IS
Clozapine1 - 1500Not explicitly stated, but the method was validated over this range.[2]
Clozapine1.0 - 382.2> 0.999[3]

While direct comparative studies are limited, the data indicates that excellent linearity is achievable with both deuterated and non-deuterated internal standards. However, the theoretical advantages of using a deuterated standard, particularly in complex biological matrices, suggest it is the more robust approach for minimizing variability and ensuring the most accurate quantification of quetiapine.

Experimental Protocols

Below are detailed methodologies for establishing a quetiapine calibration curve using either a deuterated or a non-deuterated internal standard, based on established LC-MS/MS methods.

Method 1: Using Deuterated Internal Standard (Quetiapine-d8)

This protocol is based on a method for the analysis of quetiapine and its metabolites in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add the internal standard (Quetiapine-d8).

  • Extract the analytes and internal standard with a mixture of butyl acetate and butanol (10:1, v/v).

  • Vortex and centrifuge the samples.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: Waters Spherisorb S5SCX (100 x 2.1 mm i.d.)

  • Mobile Phase: 50 mmol/L methanolic ammonium acetate, pH 6.0

  • Flow Rate: 0.5 mL/min

  • Injection Volume: Not specified

  • Mass Spectrometry: Positive ion Atmospheric Pressure Chemical Ionization (APCI) with Selected Reaction Monitoring (SRM). Two transitions are monitored for each analyte.

3. Calibration Curve:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of quetiapine.

  • Process the calibration standards alongside the samples using the same procedure.

  • Construct the calibration curve by plotting the peak area ratio of quetiapine to Quetiapine-d8 against the nominal concentration of quetiapine.

Method 2: Using Non-Deuterated Internal Standard (Clozapine)

This protocol is based on a validated LC-MS/MS method for the determination of quetiapine in human plasma.[2]

1. Sample Preparation (Protein Precipitation):

  • To 0.1 mL of plasma, add the internal standard (clozapine).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Details not specified.

  • Mass Spectrometry: Triple-quadrupole tandem mass spectrometer with positive electrospray ionization (ESI).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • Monitored Transitions: m/z 384.1 → 253.1 for quetiapine and m/z 327.0 → 270.0 for clozapine.

3. Calibration Curve:

  • Prepare calibration standards in blank plasma over the desired concentration range (e.g., 1–1500 ng/mL).

  • Analyze the standards to generate a calibration curve by plotting the peak area ratio of quetiapine to clozapine versus the quetiapine concentration.

Experimental Workflow Diagram

G plasma Plasma Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) plasma->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution (if LLE) extraction->evap_recon LLE Path centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant evap_recon->supernatant centrifuge->supernatant PP Path injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Experimental workflow for quetiapine quantification.

References

A Researcher's Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development and validation of bioanalytical methods. This guide provides a comprehensive comparison of deuterated internal standards with other common alternatives, supported by regulatory guidelines and experimental data, to inform the selection of the most appropriate internal standard for robust and reliable quantitative bioanalysis.

The use of an internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) assays to correct for variability during sample preparation and analysis. An ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in the analytical process affect both the analyte and the IS to the same extent. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard in bioanalysis due to their close structural and chemical similarity to the analyte of interest.

Regulatory Landscape: A Harmonized Preference for Stable Isotope-Labeled Internal Standards

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines for bioanalytical method validation that strongly advocate for the use of SILs. The harmonized ICH M10 guideline, now the global standard, emphasizes that a stable isotope-labeled analog of the analyte should be used as the internal standard whenever possible.

The rationale behind this preference is the ability of SILs to compensate for matrix effects, which are a significant source of variability in bioanalytical assays. Matrix effects, caused by co-eluting endogenous components in the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the analytical method. By co-eluting with the analyte, a deuterated IS experiences the same matrix effects, allowing for accurate correction and more reliable quantification.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The superiority of deuterated internal standards over other alternatives, such as structural analogs, is well-documented in scientific literature. The following tables summarize the key performance differences based on experimental data.

Internal Standard TypeAnalyteMatrixPrecision (%CV)Accuracy (%Bias)Key Findings & Citation
Deuterated IS Kahalalide FHuman Plasma7.6%100.3%Significantly improved precision and accuracy compared to the analogous IS. The variance was significantly lower with the deuterated IS.[1]
Analog IS Kahalalide FHuman Plasma8.6%96.8%While meeting regulatory acceptance criteria, the performance was statistically inferior to the deuterated IS.[1]
Deuterated IS RofecoxibHuman PlasmaNot specifiedNot specifiedDeuterated internal standard yielded excellent results in the LC-MS/MS assay.
¹³C-labeled IS RofecoxibHuman PlasmaNot specifiedNot specified¹³C-labeled internal standards are considered more appropriate than deuterium-labeled compounds to avoid potential chromatographic shifts.
Deuterated IS EverolimusNot specified4.3% - 7.2%98.3% - 108.1%Offered a more favorable comparison with an independent LC-MS/MS method.
Analog IS EverolimusNot specified4.3% - 7.2%98.3% - 108.1%Showed acceptable performance for quantification.

Table 1: Comparison of Precision and Accuracy with Different Internal Standards

Internal Standard TypeKey AdvantagesKey Disadvantages
Deuterated IS - Co-elutes with the analyte, providing excellent correction for matrix effects. - High structural and chemical similarity to the analyte. - Generally more cost-effective than ¹³C-labeled standards.- Potential for isotopic exchange (H/D exchange) under certain conditions. - Slight chromatographic shift may occur in some cases. - Isotopic purity must be high to avoid interference with the analyte.
¹³C-labeled IS - Considered the most ideal IS due to minimal isotopic effects and co-elution with the analyte. - No risk of isotopic exchange.- Higher cost of synthesis compared to deuterated standards. - Less commercially available for many analytes.
Analog IS - Readily available and often less expensive. - Can be used when a SIL is not available.- Does not co-elute with the analyte, leading to inadequate correction for matrix effects. - Differences in physicochemical properties can result in different extraction recovery and ionization efficiency. - May not accurately track the analyte's behavior, leading to biased results.

Table 2: Qualitative Comparison of Internal Standard Alternatives

Experimental Protocols: A Guide to Bioanalytical Method Validation

A robust bioanalytical method validation is essential to ensure the reliability of the data generated. The following is a generalized workflow for the validation of an LC-MS/MS method using a deuterated internal standard, based on regulatory guidelines.

Method Development
  • Analyte and IS Characterization: Obtain well-characterized reference standards for the analyte and the deuterated internal standard, including certificates of analysis.

  • Mass Spectrometry Tuning: Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the IS.

  • Chromatography Development: Develop a chromatographic method that provides adequate retention, peak shape, and separation from potential interferences.

  • Sample Preparation: Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery of the analyte and IS.

Full Validation
  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. This is typically done by analyzing at least six different blank matrix lots.

  • Calibration Curve: Establish the relationship between the instrument response and the known concentrations of the analyte. The curve should consist of a blank, a zero standard (matrix with IS), and at least six non-zero calibration standards.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in the data (precision). This is evaluated at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least three independent runs.

  • Recovery: Evaluate the extraction efficiency of the analytical method by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage.

In-Study Validation
  • Incurred Sample Reanalysis (ISR): A subset of study samples is re-analyzed to confirm the reproducibility of the bioanalytical method.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the selection and validation of a deuterated internal standard.

Bioanalytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Full Validation cluster_study In-Study Analysis Dev_Start Start Method Development MS_Tuning MS Tuning (Analyte & IS) Dev_Start->MS_Tuning Chrom_Dev Chromatography Development MS_Tuning->Chrom_Dev Sample_Prep Sample Preparation Optimization Chrom_Dev->Sample_Prep Val_Start Initiate Full Validation Sample_Prep->Val_Start Proceed to Validation Selectivity Selectivity & Specificity Val_Start->Selectivity Cal_Curve Calibration Curve Selectivity->Cal_Curve Accuracy_Precision Accuracy & Precision Cal_Curve->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Study_Start Begin Study Sample Analysis Stability->Study_Start Method Validated ISR Incurred Sample Reanalysis Study_Start->ISR

Bioanalytical Method Validation Workflow.

Internal_Standard_Selection Start Start IS Selection SIL_Available Is a Stable Isotope-Labeled (SIL) IS Available? Start->SIL_Available Deuterated_vs_13C Deuterated or ¹³C-labeled? SIL_Available->Deuterated_vs_13C Yes Use_Analog Use Structural Analog IS SIL_Available->Use_Analog No Use_Deuterated Use Deuterated IS Deuterated_vs_13C->Use_Deuterated Cost/Availability is a factor Use_13C Use ¹³C-labeled IS Deuterated_vs_13C->Use_13C Highest accuracy needed / H/D exchange risk Validate_Method Proceed to Method Validation Use_Deuterated->Validate_Method Use_13C->Validate_Method Use_Analog->Validate_Method

Decision-making for internal standard selection.

References

A Comparative Guide to Analytical Methods for Quetiapine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of quetiapine and its active metabolites, primarily norquetiapine (N-desalkylquetiapine) and 7-hydroxyquetiapine, in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This document summarizes the performance of several common techniques, offering supporting data and experimental protocols to aid in methodological decisions.

Quetiapine is an atypical antipsychotic medication used to treat a range of mental health conditions.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into active metabolites such as norquetiapine and 7-hydroxyquetiapine.[2][3] The accurate measurement of both the parent drug and its metabolites is crucial for understanding its pharmacological effects and ensuring patient safety.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various analytical methods used for the analysis of quetiapine and its metabolites. The data presented is compiled from multiple validation studies.

MethodAnalyte(s)MatrixLinearity Range (ng/mL)LLOQ/LOD (ng/mL)Accuracy (% RE)Precision (% RSD)Reference
LC-MS/MS Quetiapine, NorquetiapineHuman Plasma0.5 - 500 (Quetiapine)0.6 - 600 (Norquetiapine)LLOQ: 0.5 (Quetiapine)LLOQ: 0.6 (Norquetiapine)< 3.0 (Quetiapine)< 8.8 (Norquetiapine)< 8.8 (Quetiapine)< 11.1 (Norquetiapine)
LC-MS/MS QuetiapineHuman Plasma1 - 1500LLOQ: 1Within 15%Within 15%[4]
LC-MS/MS Quetiapine, Norquetiapine, 7-hydroxyquetiapineBlood, Biological Fluids, TissuesLOQ: 10 (for all analytes)LOD: 0.9 (Quetiapine)LOD: 0.3 (Norquetiapine)LOD: 0.3 (7-hydroxyquetiapine)--[5]
LC-MS/MS Quetiapine, NorquetiapineMicrosomal Matrix0.9 - 173.7 (Quetiapine)1.0 - 200.0 (Norquetiapine)---[6]
UPLC-MS/MS Quetiapine, 7-hydroxyquetiapine, 7-hydroxy-N-dealkylquetiapineRat Plasma & CSF25 - 500LOD: 0.02 (QP in plasma)LOD: 0.01 (QPOH in plasma)LOD: 0.02 (QPND in plasma)--[7]
HPLC-UV Quetiapine, 7-hydroxyquetiapine, Quetiapine sulfoxideRat Plasma65 - 130,000 (Quetiapine)86 - 171,000 (7-hydroxyquetiapine)42 - 83,350 (Quetiapine sulfoxide)---
Capillary Electrophoresis (FESS) Quetiapine, Norquetiapine, 7-hydroxyquetiapineHuman Plasma3 - 120LOD: 0.25 (Quetiapine)LOD: 0.50 (Norquetiapine)LOD: 1.00 (7-hydroxyquetiapine)< 13.09% (Intraday)< 14.05% (Interday)< 15.11% (Intraday)< 13.23% (Interday)[2][3]

Experimental Workflows and Methodologies

A generalized workflow for the cross-validation of analytical methods for quetiapine and its metabolites is depicted below. This process ensures that any chosen method is reliable and fit for its intended purpose.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters SampleCollection Sample Collection (Plasma, etc.) Spiking Spiking with Analytes & Internal Standard SampleCollection->Spiking Extraction Extraction (LLE, SPE, PPT) Spiking->Extraction MethodA Method A (e.g., LC-MS/MS) Extraction->MethodA MethodB Method B (e.g., HPLC-UV) Extraction->MethodB MethodC Method C (e.g., CE) Extraction->MethodC Linearity Linearity & Range MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LLOQ LLOQ/LOD MethodA->LLOQ Selectivity Selectivity MethodA->Selectivity Stability Stability MethodA->Stability MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LLOQ MethodB->Selectivity MethodB->Stability MethodC->Linearity MethodC->Accuracy MethodC->Precision MethodC->LLOQ MethodC->Selectivity MethodC->Stability DataAnalysis Data Analysis & Statistical Comparison Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LLOQ->DataAnalysis Selectivity->DataAnalysis Stability->DataAnalysis MethodSelection Final Method Selection DataAnalysis->MethodSelection

Caption: A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

LC-MS/MS Method for Quetiapine and Norquetiapine in Human Plasma[4]
  • Sample Preparation: A one-step liquid-liquid extraction is performed.

  • Chromatographic Separation:

    • Column: Sunfire C18 column (50mm × 2.1mm, 5µm).

    • Mobile Phase: Isocratic mobile phase.

    • Flow Rate: Not specified.

    • Run Time: 4 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • Detection: Selected Reaction Monitoring (SRM).

  • Internal Standard: Stable labeled isotopes of quetiapine and norquetiapine.

LC-MS/MS Method for Quetiapine in Human Plasma[5]
  • Sample Preparation: 0.1 mL of plasma is used.

  • Chromatographic Separation: Details not specified in the abstract.

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole tandem mass spectrometer.

    • Ionization Mode: Positive electrospray ionization.

    • Detection: Selected Reaction Monitoring (SRM).

    • Ion Transitions: m/z 384.1 → 253.1 for quetiapine and m/z 327.0 → 270.0 for the internal standard (clozapine).

  • Internal Standard: Clozapine.

Capillary Electrophoresis with Field-Enhanced Sample Stacking (FESS)[2][3]
  • Sample Preparation: Liquid-liquid extraction (LLE) using tert-Butyl methyl ether as the extraction solvent. The optimal pH of the plasma for extraction was determined to be 10.0.[2]

  • Separation Conditions:

    • Buffer: 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.[2][3]

    • Methanol Plug: 0.3 psi for 6 seconds.[2][3]

    • Sample Injection: Electrokinetic injection at 10 kV for 60 seconds (positive polarity).[2][3]

    • Separation Voltage: 26 kV.[2][3]

  • Detection: UV detector (wavelength not specified in the abstract).

Signaling Pathway of Quetiapine Metabolism

The metabolism of quetiapine primarily occurs in the liver, where it is converted to various metabolites by cytochrome P450 enzymes. The major metabolic pathways are N-dealkylation and sulfoxidation.

Quetiapine Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) [Active] Quetiapine->Norquetiapine N-dealkylation QuetiapineSulfoxide Quetiapine Sulfoxide Quetiapine->QuetiapineSulfoxide Sulfoxidation Hydroxyquetiapine 7-hydroxyquetiapine [Active] Quetiapine->Hydroxyquetiapine Hydroxylation CYP3A4 CYP3A4 CYP3A4->Quetiapine Major Pathway CYP2D6 CYP2D6 CYP2D6->Quetiapine Minor Pathway

Caption: Major metabolic pathways of quetiapine.

This guide provides a foundational comparison of analytical methods for quetiapine and its metabolites. Researchers should consult the original publications for more in-depth information and validation data to select the most appropriate method for their specific research needs.

References

A Comparative Guide to the Limit of Detection and Quantification for Quetiapine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of quetiapine, an atypical antipsychotic drug. It focuses on two critical performance metrics: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). Understanding these parameters is crucial for selecting the appropriate analytical technique for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Comparative Analysis of Analytical Methods

The determination of quetiapine in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, is routinely performed using several analytical techniques. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most commonly employed methods.

The following table summarizes the reported LOD and LOQ values for quetiapine analysis using these different techniques, providing a clear comparison of their analytical sensitivity.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Bulk Drug0.02 µg/mL0.06 µg/mL[1][2]
Bulk Drug0.0001 µg/mL0.0003 µg/mL[3]
API and Dosage Form3.70 µg/mL12.35 µg/mL[4]
LC-MS/MS Human Plasma1 ng/mL (LLOQ)-
GC-MS Blood0.005 µg/mL-[5][6]
Biological Fluids1.50 ng/mL5.00 ng/mL[7]

Note: LLOQ stands for Lower Limit of Quantification.

Experimental Workflow for Quetiapine Analysis

The following diagram illustrates a typical experimental workflow for the analysis of quetiapine in a biological sample, from initial sample preparation to final data analysis.

Quetiapine Analysis Workflow Experimental Workflow for Quetiapine Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Data Analysis Sample_Collection Sample Collection (e.g., Blood, Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution Injection Injection into Chromatographic System Evaporation_Reconstitution->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection by UV or MS Detector Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of quetiapine in biological samples.

Detailed Experimental Protocols

This section provides detailed methodologies for the key analytical techniques cited in this guide. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of quetiapine in bulk drug and pharmaceutical dosage forms due to its simplicity and cost-effectiveness.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is used in an isocratic or gradient elution mode. For example, a mobile phase consisting of methanol and 30 mM ammonium acetate in a 95:5 (v/v) ratio has been reported.[3] Another study utilized a mobile phase of methanol and water in a 30:70 (v/v) ratio.[1][2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection Wavelength: The UV detector is set to a wavelength where quetiapine exhibits maximum absorbance, which has been reported at 252 nm and 359 nm in different studies.[1][2][3]

  • Sample Preparation: For bulk drugs, a known amount is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and methanol). For tablets, a representative number of tablets are crushed, and a portion of the powder equivalent to a specific dose is dissolved, filtered, and diluted as necessary.

  • LOD and LOQ Calculation: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram, where LOD is often defined as 3.3 times the S/N and LOQ as 10 times the S/N.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing quetiapine in complex biological matrices like plasma and blood at low concentrations.

  • Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or other suitable reversed-phase column is used for separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for quetiapine and an internal standard are monitored.

  • Sample Preparation: For plasma or blood samples, a protein precipitation step (e.g., with acetonitrile) is usually performed, followed by centrifugation. The supernatant may then be directly injected or subjected to further clean-up using liquid-liquid extraction or solid-phase extraction (SPE).

  • Validation: The method is validated according to regulatory guidelines, establishing linearity, precision, accuracy, recovery, and stability. The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the determination of quetiapine, particularly in forensic toxicology cases. It often requires a derivatization step to improve the volatility and thermal stability of the analyte.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Derivatization: Quetiapine is often derivatized with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to increase its volatility.[7]

  • Mass Spectrometry: The mass spectrometer is operated in either full-scan or selected ion monitoring (SIM) mode for detection and quantification.

  • Sample Preparation: Similar to LC-MS/MS, sample preparation for biological fluids involves extraction steps such as liquid-liquid extraction or solid-phase extraction to isolate the drug from the matrix.[5][6][7]

  • LOD and LOQ Determination: The LOD and LOQ are determined by analyzing samples with decreasing concentrations of quetiapine and are typically defined based on the signal-to-noise ratio.[7]

Conclusion

The selection of an appropriate analytical method for quetiapine analysis is a critical decision that directly impacts the quality and reliability of the results. HPLC-UV is a robust and cost-effective method suitable for the analysis of pharmaceutical formulations where high concentrations of the drug are expected. For applications requiring high sensitivity and selectivity, such as the analysis of quetiapine in biological fluids for pharmacokinetic or toxicological studies, LC-MS/MS is the preferred technique due to its ability to achieve very low limits of detection and quantification. GC-MS provides another sensitive alternative, particularly in forensic settings, although it often necessitates a derivatization step. Researchers and scientists should carefully consider the specific requirements of their study, including the nature of the sample, the expected concentration range of quetiapine, and the available instrumentation, to make an informed decision on the most suitable analytical methodology.

References

A Comparative Guide to Quetiapine Analysis: LC-MS/MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical method for the quantification of quetiapine is a critical decision that impacts data quality, sensitivity, and sample throughput. This guide provides an objective comparison of two common techniques: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, supported by experimental data from published literature.

The choice between LC-MS/MS and HPLC for quetiapine analysis hinges on the specific requirements of the study. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits in complex matrices like plasma. HPLC with UV detection, while less sensitive, provides a robust and cost-effective solution for the analysis of bulk drug and pharmaceutical formulations where analyte concentrations are significantly higher.

Performance Comparison: LC-MS/MS vs. HPLC

The following tables summarize the key performance characteristics of LC-MS/MS and HPLC methods for the analysis of quetiapine, based on data from various validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Quetiapine Analysis

ParameterPerformance RangeReferences
Linearity Range0.5 - 1500 ng/mL[1][2][3][4]
Limit of Detection (LOD)0.3 ng/mL[5]
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL[2][3][5][6]
AccuracyWithin ±15%[1][2][6][7]
Precision (%RSD)< 15%[1][2][6][7]
Recovery> 90%[1][3]

Table 2: Performance Characteristics of HPLC-UV Methods for Quetiapine Analysis

ParameterPerformance RangeReferences
Linearity Range5 - 150 µg/mL[8][9]
Limit of Detection (LOD)0.02 - 0.2 µg/mL[9][10]
Limit of Quantification (LOQ)0.06 - 0.75 µg/mL[9][10][11]
Accuracy (% Recovery)99 - 100.48%[9][10]
Precision (%RSD)< 2%[12]
Run Time10 minutes[8][12]

Experimental Workflows

The general experimental workflows for both LC-MS/MS and HPLC analysis of quetiapine are outlined below. These diagrams, generated using Graphviz, illustrate the key steps involved in each process.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample extraction Liquid-Liquid or Solid Phase Extraction plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms Tandem MS Detection (SRM) hplc->msms quantification Quantification msms->quantification

Caption: LC-MS/MS workflow for quetiapine analysis.

HPLC-UV Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing formulation Pharmaceutical Formulation dissolution Dissolution in Solvent formulation->dissolution filtration Filtration dissolution->filtration hplc HPLC Separation filtration->hplc uv UV Detection hplc->uv quantification Quantification uv->quantification

Caption: HPLC-UV workflow for quetiapine analysis.

Detailed Experimental Protocols

Below are representative experimental protocols for both LC-MS/MS and HPLC methods, compiled from the cited literature.

LC-MS/MS Method for Quetiapine in Human Plasma
  • Sample Preparation: To 0.1 mL of plasma, an internal standard (e.g., clozapine) is added. The sample is then subjected to liquid-liquid extraction with an organic solvent or solid-phase extraction. The resulting extract is evaporated to dryness and reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters Xbridge C18, 3.5µm, 2.1mm×50mm) is commonly used.[6]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing additives like ammonium acetate and formic acid is typical.[6]

    • Flow Rate: A flow rate of around 0.4 mL/min is often employed.[6]

    • Injection Volume: 5 µL.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

    • Detection Mode: Selected Reaction Monitoring (SRM).[2]

    • Ion Transitions: For quetiapine, the transition monitored is typically m/z 384.2 → 253.1.[6]

HPLC-UV Method for Quetiapine in Pharmaceutical Formulations
  • Sample Preparation: A specific amount of the powdered tablet is accurately weighed and dissolved in a suitable solvent, often a mixture of acetonitrile and methanol. The solution is then sonicated and filtered before injection.[8][12]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., INERTSIL C-18 ODS, 250×4.6mm, 5µm) is frequently used.[12]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and ammonium acetate buffer (e.g., 95:5 v/v).[12]

    • Flow Rate: A typical flow rate is 1 mL/min.[12]

    • Injection Volume: 10 µL.[12]

  • UV Detection:

    • Wavelength: Detection is commonly performed at a wavelength of around 252 nm or 290 nm.[8][12]

Conclusion

The choice between LC-MS/MS and HPLC for quetiapine analysis is dictated by the analytical needs. For pharmacokinetic studies and therapeutic drug monitoring where low concentrations in complex biological matrices are expected, the high sensitivity and selectivity of LC-MS/MS are indispensable. Conversely, for routine quality control of pharmaceutical formulations containing higher concentrations of quetiapine, HPLC with UV detection offers a reliable, accurate, and more economical approach. Researchers should carefully consider the required sensitivity, the nature of the sample matrix, and available resources when selecting the most appropriate analytical technique.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to underscore their benefits in regulated and discovery bioanalysis.

The use of an internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for the inherent variability of the analytical process.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[2] While various types of internal standards exist, including structural analogs and homologous compounds, stable isotope-labeled internal standards are widely considered the "gold standard" for their ability to provide the most accurate and precise results.[2][3]

Unparalleled Performance: SIL-ISs vs. Analog ISs

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavier isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[4] This subtle modification results in a compound that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[4] This near-identical behavior is the cornerstone of its superiority over other internal standards.

In contrast, a structural analog is a molecule with a similar, but not identical, chemical structure to the analyte. While they can partially compensate for variability, their different physicochemical properties can lead to dissimilar behavior during extraction and chromatography, and they may experience different matrix effects, ultimately compromising data quality.[5]

Quantitative Comparison of Internal Standard Performance

The following tables summarize experimental data from studies comparing the performance of stable isotope-labeled internal standards with analog internal standards in bioanalytical methods.

Table 1: Comparison of Everolimus Quantification using a Stable Isotope-Labeled IS (everolimus-d4) and an Analog IS (32-desmethoxyrapamycin) [6]

Performance CharacteristicStable Isotope-Labeled IS (everolimus-d4)Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (%CV)4.3% - 7.2%4.3% - 7.2%
Correlation with Independent LC-MS/MS Method (r)> 0.98 (slope = 0.95)> 0.98 (slope = 0.83)

This study on the immunosuppressant drug everolimus demonstrated that while both internal standards provided acceptable performance, the stable isotope-labeled internal standard offered a more favorable comparison with an independent method, as indicated by the slope closer to 1.0.[6]

Table 2: Improved Assay Performance for the Anticancer Drug Kahalalide F with a Stable Isotope-Labeled Internal Standard [5]

Performance MetricAnalog Internal StandardStable Isotope-Labeled Internal Standard
Precision (%RSD)
Mean Standard Deviation8.6%7.6%
Statistical Significance (Levene's Test)-p = 0.02 (Significantly lower variance)
Accuracy (%Bias)
Mean Bias96.8%100.3%
Statistical Significance (t-test)p < 0.0005 (Significantly different from 100%)p = 0.5 (Not significantly different from 100%)

The implementation of a SIL-IS for the analysis of Kahalalide F resulted in a statistically significant improvement in both the precision and accuracy of the bioanalytical method.[5]

Experimental Protocols: A Glimpse into the Methodology

The following provides a generalized experimental protocol for a typical LC-MS/MS bioanalytical method for a small molecule drug in human plasma, highlighting the integration of a stable isotope-labeled internal standard.

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of the analyte and the stable isotope-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution to create calibration standards spanning the desired quantification range. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of the SIL-IS at a fixed concentration. The concentration is typically chosen to be in the mid-range of the calibration curve.

  • Spiking into Matrix: Spike the appropriate analyte working solutions into blank human plasma to create calibration standards and QC samples.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of the SIL-IS working solution to all wells except for the blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the plate for 2 minutes to ensure thorough mixing and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a suitable C18 reversed-phase column for separation.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of two solvents, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

  • MRM Transitions: Monitor at least one specific multiple reaction monitoring (MRM) transition for both the analyte and the SIL-IS.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the SIL-IS.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the SIL-IS for all samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the comparison of internal standards and a typical bioanalytical workflow.

Comparison of Internal Standard Types in Bioanalysis cluster_IS Internal Standards cluster_properties Key Properties & Performance SIL Stable Isotope-Labeled (SIL-IS) Identical Identical Physicochemical Properties SIL->Identical Analog Structural Analog (Analog-IS) Similar Similar Physicochemical Properties Analog->Similar Homolog Homologous Series Homolog->Similar High_Accuracy Highest Accuracy & Precision Identical->High_Accuracy Moderate_Accuracy Moderate Accuracy & Precision Similar->Moderate_Accuracy Different Different Physicochemical Properties Variable_Accuracy Variable Accuracy & Precision Moderate_Accuracy->Variable_Accuracy

Caption: Comparison of different internal standard types.

Bioanalytical Workflow with Stable Isotope-Labeled Internal Standard cluster_workflow Workflow Steps cluster_compensation Compensation for Variability Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Recovery Extraction Recovery Extraction->Recovery Data Data Processing (Peak Area Ratio) Analysis->Data Matrix Matrix Effects Analysis->Matrix Instrument Instrument Response Analysis->Instrument Result Analyte Quantification Data->Result

Caption: Typical bioanalytical workflow using a SIL-IS.

Conclusion: Ensuring Data Integrity in Bioanalysis

The evidence strongly supports the use of stable isotope-labeled internal standards as the most effective approach to ensure the accuracy, precision, and robustness of quantitative bioanalytical methods. By co-eluting and behaving almost identically to the analyte of interest, SIL-ISs provide superior compensation for the various sources of error inherent in the bioanalytical workflow. While the initial cost of synthesizing a SIL-IS may be higher than sourcing an analog, the long-term benefits of generating high-quality, reliable data that can withstand regulatory scrutiny make them an invaluable tool in drug development and clinical research. For any bioanalytical scientist committed to the highest standards of data integrity, the adoption of stable isotope-labeled internal standards is not just a best practice, but a scientific necessity.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy Quetiapine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Hydroxy Quetiapine-d8, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound, a deuterated metabolite of Quetiapine, should be handled with care, assuming similar hazard characteristics to its non-deuterated counterpart. Based on available safety data for Quetiapine and its hydroxy metabolite, the compound is classified as hazardous.

Key Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Hazard StatementDescriptionGHS Code
Harmful if swallowedMay cause harm if ingested.H302[1][2]
Harmful in contact with skinMay cause harm if it comes into contact with skin.H312[1]
Harmful if inhaledMay cause harm if inhaled.H332[1]
Causes serious eye irritationCan cause significant irritation to the eyes.H319[1]
Suspected of damaging fertility or the unborn childMay have adverse effects on reproductive health.H361[1]
Very toxic to aquatic lifePoses a significant threat to aquatic ecosystems.H400[2]
Very toxic to aquatic life with long lasting effectsThe harmful effects on aquatic life are persistent.H410[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to be clear, actionable, and in line with general best practices for chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and labeled hazardous waste container for liquid chemical waste. Ensure the container is compatible with the solvent used.

3. Waste Container Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s): "Toxic," "Ecotoxic"

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is located away from drains and sources of ignition.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and pickup. EHS is responsible for the final disposal of the chemical waste in accordance with local, state, and federal regulations, which typically involves incineration at a licensed facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 7-Hydroxy Quetiapine-d8 Waste? B Is it a solid or liquid waste? A->B C Solid Waste: Collect in a labeled hazardous solid waste container. B->C Solid D Liquid Waste: Collect in a labeled hazardous liquid waste container. B->D Liquid E Store sealed container in a designated Satellite Accumulation Area (SAA). C->E D->E F Contact Environmental Health & Safety (EHS) for pickup. E->F G End: Waste is properly disposed of by EHS. F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Hydroxy Quetiapine-d8

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-Hydroxy Quetiapine-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Quantitative Data Summary

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[2]
Acute Toxicity (Dermal)H312Harmful in contact with skin[2]
Acute Toxicity (Inhalation)H332Harmful if inhaled[2]
Eye IrritationH319Causes serious eye irritation[2][4]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[2][3]
Acute Aquatic ToxicityH400Very toxic to aquatic life[2]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[2]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Contaminated gloves must be disposed of properly.[5]
Body Protection Laboratory coat or impervious clothingProvides a barrier against accidental spills and contamination.[5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates)Required when handling the powder outside of a fume hood or if dust generation is likely.[4][5]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]

  • Work Area: Designate a specific area for handling this compound. The work surface should be clean and uncluttered.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling the Compound:

  • Personal Protective Equipment: Before handling, don all required PPE as specified in the table above.

  • Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[2]

3. Storage:

  • Container: Keep the compound in a tightly sealed, properly labeled container.

  • Conditions: Store in a cool, well-ventilated, and locked area.[4] Some suppliers recommend refrigeration (2-8°C).

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][5]

4. Accidental Spills:

  • Evacuate: For large spills, evacuate non-essential personnel from the area.[6]

  • Containment: Contain the spill using appropriate absorbent materials for liquids or by carefully covering a solid spill to prevent dust from becoming airborne.

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.[3][6] Use a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum for solid spills.[6]

  • Disposal: Collect all contaminated materials in a sealed container for proper disposal.

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage spill Spill Response handling->spill waste Waste Collection handling->waste storage->handling spill->waste decon Decontamination waste->decon disposal Final Disposal decon->disposal

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste, including unused compound, contaminated PPE (gloves, lab coats), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

2. Environmental Precautions:

  • Aquatic Toxicity: This compound is very toxic to aquatic life.[2] Prevent any release into the environment, including drains and waterways.[3]

3. Final Disposal:

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[2]

  • EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through standard laboratory trash or drains.

Disposal Decision Tree

start Waste Generated is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No (Liquid) seal_container Seal Container When Full or No Longer in Use solid_container->seal_container liquid_container->seal_container contact_ehs Contact EHS for Pickup seal_container->contact_ehs final_disposal Proper Disposal by Certified Vendor contact_ehs->final_disposal

Caption: Decision Tree for the Disposal of this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.